Technical Documentation Center

2-Aminooxyethyliminodiacetic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Aminooxyethyliminodiacetic acid hydrochloride
  • CAS: 156491-84-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Purification of 2-Aminooxyethyliminodiacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for 2-Aminooxyethyliminodiacetic acid hydroch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for 2-Aminooxyethyliminodiacetic acid hydrochloride. The content is structured to offer detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

2-Aminooxyethyliminodiacetic acid hydrochloride is a bifunctional chelating agent of interest in various fields, including bioconjugation and drug delivery. Its structure incorporates an aminooxy group for covalent attachment to aldehydes or ketones and an iminodiacetic acid moiety for strong metal chelation. This guide outlines a multi-step synthesis beginning from commercially available starting materials.

Overall Synthetic Pathway

The synthesis of 2-Aminooxyethyliminodiacetic acid hydrochloride can be envisioned through a three-stage process:

  • Preparation of a protected aminooxyethyl precursor: This involves the synthesis of N-(2-bromoethoxy)phthalimide, where the phthalimide group serves as a protecting group for the aminooxy functionality and the bromo group acts as a leaving group for subsequent alkylation.

  • Alkylation of diethyl iminodiacetate: The protected aminooxyethyl precursor is reacted with diethyl iminodiacetate to form the carbon-nitrogen bond, yielding the fully protected intermediate, diethyl N-(2-(phthalimidooxy)ethyl)iminodiacetate.

  • Deprotection and hydrolysis: The final stage involves the removal of the phthalimide protecting group and the hydrolysis of the diethyl ester groups, followed by the formation of the hydrochloride salt of the target molecule.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Deprotection & Hydrolysis N-Hydroxyphthalimide N-Hydroxyphthalimide N-(2-Hydroxyethoxy)phthalimide N-(2-Hydroxyethoxy)phthalimide N-Hydroxyphthalimide->N-(2-Hydroxyethoxy)phthalimide 2-Bromoethanol, Base 2-Bromoethanol 2-Bromoethanol N-(2-Bromoethoxy)phthalimide N-(2-Bromoethoxy)phthalimide N-(2-Hydroxyethoxy)phthalimide->N-(2-Bromoethoxy)phthalimide PBr3 or CBr4/PPh3 Diethyl_N_phthalimidooxyethyl_iminodiacetate Diethyl N-(2-(phthalimidooxy)ethyl)iminodiacetate N-(2-Bromoethoxy)phthalimide->Diethyl_N_phthalimidooxyethyl_iminodiacetate Diethyl iminodiacetate, Base, Solvent Diethyl_iminodiacetate Diethyl iminodiacetate 2-Aminooxyethyliminodiacetic_acid_hydrochloride 2-Aminooxyethyliminodiacetic acid hydrochloride Diethyl_N_phthalimidooxyethyl_iminodiacetate->2-Aminooxyethyliminodiacetic_acid_hydrochloride 1. Hydrazine hydrate 2. Concentrated HCl

Diagram 1: Proposed multi-stage synthesis pathway for 2-Aminooxyethyliminodiacetic acid hydrochloride.

Experimental Protocols

Stage 1: Synthesis of N-(2-Bromoethoxy)phthalimide

3.1.1. Synthesis of N-(2-Hydroxyethoxy)phthalimide

This step involves the O-alkylation of N-hydroxyphthalimide with 2-bromoethanol.

  • Materials and Reagents:

    • N-Hydroxyphthalimide

    • 2-Bromoethanol

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of N-hydroxyphthalimide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Add 2-bromoethanol (1.1 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

3.1.2. Synthesis of N-(2-Bromoethoxy)phthalimide

The hydroxyl group of N-(2-hydroxyethoxy)phthalimide is converted to a bromide, a better leaving group for the subsequent alkylation.

  • Materials and Reagents:

    • N-(2-Hydroxyethoxy)phthalimide

    • Carbon tetrabromide (CBr₄)

    • Triphenylphosphine (PPh₃)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve N-(2-hydroxyethoxy)phthalimide (1.0 eq) in anhydrous DCM.

    • Add triphenylphosphine (1.2 eq) to the solution and cool to 0 °C.

    • Slowly add a solution of carbon tetrabromide (1.2 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.

Stage 2: Synthesis of Diethyl N-(2-(phthalimidooxy)ethyl)iminodiacetate

This stage involves the N-alkylation of diethyl iminodiacetate with the prepared N-(2-bromoethoxy)phthalimide.

  • Materials and Reagents:

    • N-(2-Bromoethoxy)phthalimide

    • Diethyl iminodiacetate

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Procedure:

    • To a solution of diethyl iminodiacetate (1.1 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with extreme care).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of N-(2-bromoethoxy)phthalimide (1.0 eq) in anhydrous DMF.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture, pour into ice-water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Stage 3: Synthesis of 2-Aminooxyethyliminodiacetic acid hydrochloride

This final stage involves the deprotection of the phthalimide group and hydrolysis of the ester groups.

  • Materials and Reagents:

    • Diethyl N-(2-(phthalimidooxy)ethyl)iminodiacetate

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol

    • Concentrated Hydrochloric acid (HCl)

    • Diethyl ether

  • Procedure:

    • Dissolve diethyl N-(2-(phthalimidooxy)ethyl)iminodiacetate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (2.0-5.0 eq) to the solution.

    • Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.[1]

    • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.[1]

    • Concentrate the filtrate under reduced pressure.

    • To the residue, add an excess of concentrated hydrochloric acid.

    • Reflux the mixture for 6-12 hours to hydrolyze the ester groups.[2]

    • Monitor the hydrolysis by a suitable analytical method (e.g., LC-MS).

    • After complete hydrolysis, cool the solution and concentrate it under reduced pressure to obtain the crude product.

    • Purify the crude 2-Aminooxyethyliminodiacetic acid hydrochloride by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Purification and Characterization

Purification of the final product and intermediates is crucial to obtain a compound of high purity.

Purification_Workflow Crude_Product Crude 2-Aminooxyethyliminodiacetic acid hydrochloride Dissolution Dissolve in minimal hot ethanol Crude_Product->Dissolution Crystallization Add diethyl ether to induce crystallization Dissolution->Crystallization Filtration Filter the crystals Crystallization->Filtration Washing Wash with cold diethyl ether Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure 2-Aminooxyethyliminodiacetic acid hydrochloride Drying->Pure_Product

Diagram 2: General workflow for the purification of the final product by recrystallization.

Characterization of the final product should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Quantitative Data Summary

The following tables summarize the expected quantitative data for each step of the synthesis. Note that the yields are indicative and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of N-(2-Hydroxyethoxy)phthalimide

ReagentMolar Mass ( g/mol )Molar Ratio
N-Hydroxyphthalimide163.131.0
2-Bromoethanol124.971.1
Potassium carbonate138.211.5
Product 207.18 -
Expected Yield (%)-70-85

Table 2: Synthesis of N-(2-Bromoethoxy)phthalimide

ReagentMolar Mass ( g/mol )Molar Ratio
N-(2-Hydroxyethoxy)phthalimide207.181.0
Carbon tetrabromide331.631.2
Triphenylphosphine262.291.2
Product 270.08 -
Expected Yield (%)-60-75

Table 3: Synthesis of Diethyl N-(2-(phthalimidooxy)ethyl)iminodiacetate

ReagentMolar Mass ( g/mol )Molar Ratio
N-(2-Bromoethoxy)phthalimide270.081.0
Diethyl iminodiacetate189.211.1
Potassium carbonate138.211.5
Product 378.38 -
Expected Yield (%)-50-70

Table 4: Synthesis of 2-Aminooxyethyliminodiacetic acid hydrochloride

ReagentMolar Mass ( g/mol )Molar Ratio
Diethyl N-(2-(phthalimidooxy)ethyl)iminodiacetate378.381.0
Hydrazine hydrate50.062.0-5.0
Concentrated HCl36.46Excess
Product 228.62 -
Expected Yield (%)-60-80

Safety Considerations

This synthesis involves the use of hazardous materials. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • 2-Bromoethanol: Toxic and corrosive.

  • Carbon tetrabromide: Toxic and harmful to the environment.

  • Triphenylphosphine: Irritant.

  • Sodium hydride: Highly flammable and reacts violently with water.

  • Hydrazine hydrate: Toxic, corrosive, and a suspected carcinogen.

  • Concentrated Hydrochloric acid: Highly corrosive.

Conclusion

This technical guide provides a detailed and structured approach to the synthesis and purification of 2-Aminooxyethyliminodiacetic acid hydrochloride. By following the outlined experimental protocols and safety precautions, researchers can reliably produce this valuable compound for their scientific endeavors. The provided diagrams and tables are intended to facilitate a clear understanding of the entire process.

References

Exploratory

The Versatility of 2-Aminooxyacetic Acid Hydrochloride in Biotechnology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Aminooxyacetic acid hydrochloride, more commonly known as aminooxyacetic acid (AOA) hemihydrochloride or carboxymethoxylamine hemihydrochlori...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooxyacetic acid hydrochloride, more commonly known as aminooxyacetic acid (AOA) hemihydrochloride or carboxymethoxylamine hemihydrochloride, is a versatile molecule with significant applications in the field of biotechnology. Its unique chemical properties, particularly the presence of a reactive aminooxy group and a carboxylic acid moiety, enable its use in bioconjugation, enzyme inhibition, and the modulation of biological pathways. This technical guide provides a comprehensive overview of the core applications of 2-aminooxyacetic acid hydrochloride, complete with experimental protocols, quantitative data, and visual representations of key processes.

Core Applications in Biotechnology

The utility of 2-aminooxyacetic acid hydrochloride in biotechnology stems from its ability to participate in specific chemical reactions with biological molecules and to interfere with enzymatic processes. The primary applications include:

  • Bioconjugation and Crosslinking: The aminooxy group of AOA reacts specifically and efficiently with aldehyde and ketone groups to form stable oxime linkages. This bioorthogonal reaction is instrumental in labeling and modifying proteins, particularly glycoproteins, and in the preparation of artificial antigens.

  • Enzyme Inhibition: AOA is a potent inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, most notably GABA transaminase (GABA-T). This inhibitory action leads to an increase in the levels of the neurotransmitter GABA in the brain, making it a valuable tool in neuropharmacological research.

  • Plant Growth Regulation: In plant biotechnology, AOA has been shown to inhibit ethylene synthesis, which can delay senescence and increase the vase life of cut flowers. It also acts as a plant height growth inhibitor without significantly impacting flowering.

Bioconjugation via Oxime Ligation

The formation of a stable oxime bond between the aminooxy group of AOA and a carbonyl group (aldehyde or ketone) on a biomolecule is a cornerstone of its application in bioconjugation. This reaction is highly chemoselective and proceeds under mild aqueous conditions, making it ideal for modifying sensitive biological molecules.

Experimental Protocol: Labeling of Glycoproteins with a Hapten using Aminooxyacetic Acid as a Linker

This protocol describes a two-step process for conjugating a hapten (a small molecule that can elicit an immune response when attached to a larger carrier molecule) to a glycoprotein, using aminooxyacetic acid as a linker.

Materials:

  • Glycoprotein (e.g., IgG antibody)

  • Sodium periodate (NaIO₄)

  • Glycerol

  • Aminooxyacetic acid hemihydrochloride

  • Hapten with a primary amine group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns

Step 1: Generation of Aldehyde Groups on the Glycoprotein

  • Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare a fresh 100 mM solution of sodium periodate in the Reaction Buffer.

  • Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

  • Incubate the reaction mixture in the dark for 30 minutes at 4°C.

  • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes on ice.

  • Remove excess sodium periodate and glycerol by buffer exchange into PBS, pH 7.4, using a desalting column.

Step 2: Conjugation of Aminooxyacetic Acid and Hapten

  • In a separate reaction, activate the carboxylic acid group of aminooxyacetic acid. Dissolve aminooxyacetic acid hemihydrochloride, EDC, and NHS in PBS, pH 7.4, at a molar ratio of 1:1.5:1.5. Incubate for 15 minutes at room temperature.

  • Add the amine-containing hapten to the activated aminooxyacetic acid solution at a 1:1 molar ratio and react for 2 hours at room temperature.

  • Purify the aminooxy-functionalized hapten using an appropriate method (e.g., HPLC or dialysis) to remove unreacted components.

  • Add the purified aminooxy-functionalized hapten to the oxidized glycoprotein solution from Step 1 at a molar excess (e.g., 20-50 fold).

  • Incubate the reaction for 2-4 hours at room temperature. The pH of the reaction should be maintained between 6.0 and 7.5.

  • Purify the final glycoprotein-hapten conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.

Experimental Workflow: Glycoprotein-Hapten Conjugation

experimental_workflow cluster_step1 Step 1: Aldehyde Generation cluster_step2 Step 2: Linker & Hapten Conjugation cluster_step3 Step 3: Final Conjugation Glycoprotein Glycoprotein Oxidized_Glycoprotein Oxidized Glycoprotein (with Aldehydes) Glycoprotein->Oxidized_Glycoprotein Oxidation NaIO4 Sodium Periodate (NaIO4) Final_Conjugate Glycoprotein-Hapten Conjugate Oxidized_Glycoprotein->Final_Conjugate Oxime Ligation AOA Aminooxyacetic Acid (AOA) AOA_Hapten Aminooxy-Hapten AOA->AOA_Hapten Activation & Coupling Hapten Amine-Hapten EDC_NHS EDC/NHS AOA_Hapten->Final_Conjugate

Workflow for Glycoprotein-Hapten Conjugation using AOA.

Enzyme Inhibition

Aminooxyacetic acid is a well-characterized inhibitor of several enzymes, particularly those that utilize pyridoxal phosphate (PLP) as a cofactor. Its primary target in neurobiology is GABA transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.

Mechanism of Inhibition

AOA acts as a general inhibitor of PLP-dependent enzymes by attacking the Schiff base linkage between the PLP cofactor and the enzyme.[1] This reaction forms a stable oxime complex, effectively inactivating the enzyme.[1] The inhibition of GABA-T by AOA leads to an accumulation of GABA in the brain.[2]

Signaling Pathway: Inhibition of GABA Transaminase

gaba_inhibition cluster_pathway GABAergic Synapse GABA_T GABA Transaminase (GABA-T) Succinic_Semialdehyde Succinic Semialdehyde GABA_T->Succinic_Semialdehyde Degradation GABA GABA GABA->GABA_T Substrate AOA Aminooxyacetic Acid (AOA) AOA->GABA_T Inhibition PLP PLP Cofactor PLP->GABA_T Cofactor

References

Foundational

The Fulcrum of Innovation: A Technical Guide to Bifunctional Chelating Agents in Research and Drug Development

For Immediate Release In the intricate landscape of modern biomedical research and pharmaceutical development, the precise delivery of therapeutic and diagnostic agents to target tissues remains a paramount challenge. Bi...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of modern biomedical research and pharmaceutical development, the precise delivery of therapeutic and diagnostic agents to target tissues remains a paramount challenge. Bifunctional chelating agents (BFCAs) have emerged as a cornerstone technology, providing a stable bridge between potent radionuclides and target-specific biomolecules. This technical guide offers an in-depth exploration of the core principles, applications, and methodologies surrounding BFCAs, tailored for researchers, scientists, and drug development professionals.

The Core Concept: Bridging Molecules for Targeted Medicine

Bifunctional chelating agents are molecules with two distinct functional components: a strong chelating moiety that securely binds a metallic radionuclide and a reactive functional group that covalently attaches to a targeting biomolecule, such as a monoclonal antibody (mAb), peptide, or small molecule.[1][2][3] This elegant design allows for the specific delivery of radiation for either diagnostic imaging—most notably Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT)—or therapeutic applications, a field known as targeted radionuclide therapy (TRT).[2][4] The stability of the bond between the chelator and the radionuclide is critical for in vivo applications to prevent the release of the radiometal, which could lead to off-target toxicity.[5][6]

The selection of an appropriate BFCA is a critical decision in the development of radiopharmaceuticals and is dictated by the choice of radionuclide and the nature of the targeting biomolecule.[1][5] Key considerations include the coordination chemistry of the radiometal, the required in vivo stability of the complex, and the conditions needed for radiolabeling, which should be mild enough to preserve the integrity of the biomolecule.[5][7]

Quantitative Comparison of Key Bifunctional Chelating Agents

The performance of a bifunctional chelator is assessed through several key parameters, including its ability to be efficiently labeled with a radionuclide and the stability of the resulting complex in biological environments. The following tables summarize quantitative data for some of the most commonly used BFCAs in research.

Table 1: Radiolabeling Efficiency and Conditions for ⁶⁴Cu-Labeled Chelators

ChelatorRadiolabeling ConditionsRadiolabeling Efficiency (%)Reference
p-SCN-Bn-DOTA37°C, 20 min>99.5[8]
C-DOTA90°C, 1 h or RT, 5 h~100[8]
p-SCN-Bn-NOTARoom Temperature, 20 min95 (at 31 nM)[8]
C-NOTARoom Temperature, <30 min~100[8]
Sar-CO₂HRoom Temperature, 20 min98 (at 250 nM)[8]

Table 2: In Vitro Serum Stability of Various Radiometal-Chelator Conjugates

Chelator ConjugateRadiometalIncubation Time (hours)Stability in Human Serum (%)Reference
NOTA-porphyrin⁶⁸GaNot SpecifiedAlmost similar to DOTA conjugate[5]
DOTA-porphyrin⁶⁸GaNot SpecifiedAlmost similar to NOTA conjugate[5]
⁶⁴Cu-cudotadipep (DOTA)⁶⁴CuNot Specified>97[9]
⁶⁴Cu-cunotadipep (NOTA)⁶⁴CuNot Specified>97[9]
octapa-trastuzumab⁹⁰Y9694.8 ± 0.6[5]
CHX-A"-DTPA-trastuzumab⁹⁰Y9687.1 ± 0.9[5]
Macrocyclic Conjugates (various)⁶⁴Cu48>94[10]
DTPA Derivative Conjugates⁶⁴Cu48Poor[10]

Table 3: Stability Constants (log K) of Common Chelators with Various Metal Ions

Chelating AgentFe³⁺Cu²⁺Zn²⁺Pb²⁺Ca²⁺Mg²⁺Reference
EDTA25.118.816.518.010.78.7[11]
DTPA28.621.418.418.810.89.3[11]
DOTA29.322.220.820.217.2-[11]

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are methodologies for the synthesis of a bifunctional chelator, conjugation to an antibody, and subsequent radiolabeling.

Synthesis of a Bifunctional Chelator: p-Isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS)

This protocol describes the synthesis of a commonly used bifunctional chelator for Zirconium-89.

Materials:

  • (p-nitrophenyl)pyruvic acid

  • Relevant polyamine

  • Thiophosgene

Procedure:

  • Reductive Alkylation: Synthesize the bifunctional derivative by reductive alkylation of the relevant polyamine with (p-nitrophenyl)pyruvic acid.[12]

  • Carboxymethylation: Proceed with the carboxymethylation of the product from the previous step.[12]

  • Reduction of Nitro Group: Reduce the nitro group to an amine.[12]

  • Reaction with Thiophosgene: React the resulting amine with thiophosgene to yield the isothiocyanate derivative.[12]

Conjugation of Df-Bz-NCS to a Monoclonal Antibody

This protocol outlines the coupling of the bifunctional chelator to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb)

  • p-isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS)

  • Borate buffer (pH 9.0)

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Pre-modification: Couple Df-Bz-NCS to the lysine-NH₂ groups of the mAb by incubating them in a borate buffer at pH 9.0.[13]

  • Purification: Purify the resulting antibody-chelator conjugate using a gel filtration column to remove unconjugated chelator.[13] The number of chelators conjugated per antibody can be determined spectrophotometrically.

Radiolabeling of a DOTA-Functionalized Peptide with Gallium-68

This protocol provides a general procedure for the manual radiolabeling of DOTA-peptides with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-functionalized peptide

  • Sodium acetate or HEPES buffer (pH 3.5-4.5)

  • Sterile reaction vial

  • Heating block (85-95°C)

  • C18 Sep-Pak cartridge

  • Ethanol

  • Sterile saline

  • 0.22 µm sterile filter

Procedure:

  • Elution: Elute ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

  • Reaction Setup: In a sterile reaction vial, dissolve the DOTA-peptide in a suitable buffer to maintain a pH between 3.5 and 4.5.[14]

  • Labeling Reaction: Add the ⁶⁸Ga eluate to the peptide solution and incubate the reaction mixture at 85-95°C for 5-15 minutes.[14]

  • Purification: Purify the ⁶⁸Ga-labeled peptide using a C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.[14]

  • Elution of Final Product: Elute the final product from the cartridge with a small volume of ethanol.[14]

  • Formulation: Dilute the ethanolic solution with sterile saline for injection to ensure physiological osmolarity and an ethanol concentration of ≤10% v/v.[14]

  • Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.[14]

Visualizing the Workflow: From Concept to Application

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows in the development and application of bifunctional chelating agents.

Experimental_Workflow_for_Radioimmunoconjugate_Development cluster_synthesis Chelator Synthesis cluster_conjugation Bioconjugation cluster_radiolabeling Radiolabeling & QC cluster_application In Vivo Application Start Starting Materials Synth Chemical Synthesis of BFCA Start->Synth Purify_BFCA Purification & Characterization Synth->Purify_BFCA BFCA Bifunctional Chelator (BFCA) Purify_BFCA->BFCA Conjugation Conjugation Reaction (mAb + BFCA) BFCA->Conjugation Antibody Targeting Antibody (mAb) Antibody->Conjugation Purify_Conj Purification of Conjugate Conjugation->Purify_Conj Conj_mAb Antibody-Chelator Conjugate Purify_Conj->Conj_mAb Radiolabeling Radiolabeling Reaction Conj_mAb->Radiolabeling Radionuclide Radionuclide Radionuclide->Radiolabeling QC Quality Control (RCP, Stability) Radiolabeling->QC Final_Product Radiolabeled Antibody QC->Final_Product Animal_Model Preclinical Animal Model Final_Product->Animal_Model Imaging PET/SPECT Imaging Animal_Model->Imaging Biodistribution Biodistribution Studies Animal_Model->Biodistribution Therapy Targeted Radionuclide Therapy Animal_Model->Therapy

Caption: Development workflow for a radioimmunoconjugate.

Targeted_Radionuclide_Therapy_Workflow cluster_patient Patient Journey cluster_pharma Radiopharmaceutical Logistics Patient_Selection Patient Selection & Diagnostic Imaging (e.g., PET/CT) Consultation Consultation & Treatment Planning Patient_Selection->Consultation Therapy_Admin Radiopharmaceutical Administration Consultation->Therapy_Admin Radiopharm_Prep Radiopharmaceutical Preparation & Quality Control Consultation->Radiopharm_Prep Post_Therapy Post-Therapy Monitoring & Dosimetry Therapy_Admin->Post_Therapy Follow_Up Follow-Up Imaging & Assessment Post_Therapy->Follow_Up Radiopharm_Prep->Therapy_Admin

Caption: Clinical workflow for targeted radionuclide therapy.

Conclusion: The Expanding Role of Bifunctional Chelators

Bifunctional chelating agents are indispensable tools in the advancement of nuclear medicine and targeted therapies. The continuous development of novel chelators with improved stability, faster labeling kinetics, and tailored pharmacokinetic properties is expanding the horizons of what is achievable in both diagnostic imaging and therapeutic interventions. For researchers and drug development professionals, a deep understanding of the principles and methodologies outlined in this guide is essential for harnessing the full potential of this powerful technology to create the next generation of life-saving and life-enhancing medical innovations.

References

Exploratory

An In-depth Technical Guide to 2-Aminooxyethyliminodiacetic Acid Hydrochloride

CAS Number: 156491-84-8 For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Aminooxyethyliminodiacetic acid hydrochloride, a bifunctional chelating...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 156491-84-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminooxyethyliminodiacetic acid hydrochloride, a bifunctional chelating agent of significant interest in the fields of bioconjugation, drug delivery, and diagnostic imaging. This document outlines its chemical properties, a plausible synthetic route, detailed experimental protocols for its application in protein modification, and methods for its quantitative analysis.

Core Concepts and Properties

2-Aminooxyethyliminodiacetic acid hydrochloride is a molecule designed with two distinct reactive functionalities: an aminooxy group and an iminodiacetic acid moiety. This bifunctional nature allows for a two-step sequential or parallel conjugation strategy. The aminooxy group provides a chemoselective handle for conjugation to molecules containing aldehyde or ketone groups, forming a stable oxime linkage. The iminodiacetic acid portion is a well-established chelating agent capable of forming stable complexes with a variety of metal ions.

Chemical and Physical Data
PropertyValueReference
CAS Number 156491-84-8N/A
Molecular Formula C₆H₁₃ClN₂O₅[1]
Molecular Weight 228.63 g/mol [1]
Appearance White to off-white powder[2]
Purity ≥95%N/A
Solubility Soluble in water[3]
Storage Store at -20°C, desiccatedN/A

Structural Representation

G cluster_0 2-Aminooxyethyliminodiacetic acid hydrochloride mol

Caption: Chemical structure of 2-Aminooxyethyliminodiacetic acid hydrochloride.

Synthesis Pathway

G A N-(2-hydroxyethyl)iminodiacetic acid B Protection of Carboxylic Acids (e.g., as tert-butyl esters) A->B C Protected Intermediate B->C D Activation of Hydroxyl Group (e.g., Mesylation) C->D E Activated Intermediate D->E F Nucleophilic Substitution with N-Hydroxyphthalimide E->F G Phthalimide-protected Intermediate F->G H Hydrazinolysis G->H I Aminooxy Intermediate H->I J Deprotection of Carboxylic Acids (e.g., TFA) I->J K 2-Aminooxyethyliminodiacetic acid J->K L Treatment with HCl K->L M 2-Aminooxyethyliminodiacetic acid hydrochloride L->M

Caption: Proposed synthetic pathway for 2-Aminooxyethyliminodiacetic acid hydrochloride.

Experimental Protocols

The bifunctional nature of this compound allows for versatile applications in creating complex biomolecular constructs. Below are detailed hypothetical protocols for its use in protein modification and subsequent metal chelation.

Site-Specific Protein Modification via Oxime Ligation

This protocol describes the conjugation of 2-Aminooxyethyliminodiacetic acid hydrochloride to a protein that has been engineered to contain a unique aldehyde or ketone group.

Materials:

  • Aldehyde- or ketone-modified protein (e.g., containing a formylglycine residue)

  • 2-Aminooxyethyliminodiacetic acid hydrochloride

  • Aniline (catalyst)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

  • Quenching solution: 1 M hydroxylamine, pH 7.0

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the aldehyde/ketone-modified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Chelator Solution Preparation: Prepare a 100 mM stock solution of 2-Aminooxyethyliminodiacetic acid hydrochloride in the Reaction Buffer.

  • Catalyst Preparation: Prepare a 1 M stock solution of aniline in DMSO.

  • Conjugation Reaction:

    • To the protein solution, add the 2-Aminooxyethyliminodiacetic acid hydrochloride stock solution to a final concentration of 10-50 mM (a 20-100 fold molar excess over the protein).

    • Add the aniline stock solution to a final concentration of 10-20 mM.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Quenching: (Optional) To quench any unreacted aldehyde/ketone groups on the protein, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification: Purify the resulting protein-chelator conjugate from excess reagents using a pre-equilibrated SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry (e.g., ESI-MS) to determine the number of chelators conjugated per protein molecule.

G cluster_workflow Bioconjugation Workflow A Aldehyde-modified Protein D Mix and Incubate (pH 6.0, RT, 2-4h) A->D B 2-Aminooxyethyliminodiacetic acid hydrochloride B->D C Aniline Catalyst C->D E Protein-Chelator Conjugate (Oxime Linkage) D->E F Purification (Size-Exclusion Chromatography) E->F I Radiolabeling Reaction E->I G Characterization (SDS-PAGE, Mass Spec) F->G H Metal Ion (e.g., Ga-68, Lu-177) H->I J Radiolabeled Protein Conjugate I->J

Caption: Experimental workflow for protein conjugation and radiolabeling.

Metal Chelation for Radiopharmaceutical Applications

This protocol outlines the chelation of a radionuclide (e.g., for PET or SPECT imaging) to the purified protein-chelator conjugate.

Materials:

  • Purified protein-chelator conjugate

  • Radionuclide solution (e.g., Gallium-68 chloride, Lutetium-177 chloride)

  • Chelation Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5

  • Quenching solution: 50 mM EDTA solution

  • Purification: PD-10 desalting column

Procedure:

  • Preparation: Adjust the pH of the purified protein-chelator conjugate solution to 4.5-5.5 using the Chelation Buffer.

  • Radiolabeling:

    • Add the radionuclide solution to the protein-chelator conjugate solution. The amount of radionuclide will depend on the desired specific activity.

    • Incubate the reaction mixture at 37-40°C for 30-60 minutes.

  • Quality Control: Determine the radiolabeling efficiency by instant thin-layer chromatography (iTLC).

  • Quenching: Add the EDTA solution to chelate any unbound radionuclide.

  • Purification: Purify the radiolabeled protein conjugate from free radionuclide and EDTA complexes using a PD-10 desalting column equilibrated with a formulation buffer (e.g., saline).

  • Final Analysis: Determine the radiochemical purity and specific activity of the final product.

Quantitative Analysis

A robust analytical method is crucial for the characterization and quality control of 2-Aminooxyethyliminodiacetic acid hydrochloride and its conjugates. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended technique for its sensitive and selective quantification.

HPLC-MS/MS Method for Quantification in Biological Matrices

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor ion ([M+H]⁺): m/z 229.1

    • Product ions: To be determined by direct infusion and fragmentation studies. Likely fragments would involve the loss of water, CO₂, and cleavage of the ethylamino backbone.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation (from plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of Mobile Phase A.

Signaling Pathways and Logical Relationships

The utility of 2-Aminooxyethyliminodiacetic acid hydrochloride lies in its ability to link two distinct molecular entities, often a targeting biomolecule and a functional payload (e.g., a metal ion for imaging or therapy).

G cluster_logic Bifunctional Logic Chelator 2-Aminooxyethyliminodiacetic acid hydrochloride Aminooxy Aminooxy Group (-O-NH2) Chelator->Aminooxy Iminodiacetic Iminodiacetic Acid Group (-N(CH2COOH)2) Chelator->Iminodiacetic Oxime Stable Oxime Bond (C=N-O) Aminooxy->Oxime Chelate Stable Chelate Complex Iminodiacetic->Chelate Biomolecule Targeting Biomolecule (e.g., Antibody, Peptide) with Aldehyde/Ketone Biomolecule->Oxime Payload Functional Payload (e.g., Metal Ion) Payload->Chelate Conjugate Targeted Functional Conjugate Oxime->Conjugate Chelate->Conjugate

Caption: Logical relationship of the bifunctional chelator's components and their interactions.

Conclusion

2-Aminooxyethyliminodiacetic acid hydrochloride is a versatile and powerful tool for researchers in drug development and molecular imaging. Its unique bifunctional architecture enables the straightforward and chemoselective construction of complex bioconjugates. The protocols and data presented in this guide, while based on established principles for similar molecules due to a lack of specific literature for this exact compound, provide a solid foundation for its application in the laboratory. Further research into the specific reaction kinetics and optimization of protocols for this particular chelator will undoubtedly expand its utility in creating next-generation targeted therapeutics and diagnostics.

References

Foundational

Synonyms and Chemical Identifiers for 2-Aminooxyethyliminodiacetic Acid Hydrochloride: A Technical Overview

For researchers, scientists, and professionals engaged in drug development, precise molecular identification is paramount. This guide provides a comprehensive list of synonyms and chemical identifiers for 2-Aminooxyethyl...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, precise molecular identification is paramount. This guide provides a comprehensive list of synonyms and chemical identifiers for 2-Aminooxyethyliminodiacetic acid hydrochloride, a bifunctional chelating agent. Understanding these alternative nomenclatures is crucial for accurate literature searches, chemical procurement, and clear communication within the scientific community.

Chemical Identity and Synonyms

2-Aminooxyethyliminodiacetic acid hydrochloride is a complex organic molecule with several systematic and common names. The primary name describes its structure: an iminodiacetic acid core functionalized with a 2-aminooxyethyl group, presented as a hydrochloride salt. The compound is recognized by its Chemical Abstracts Service (CAS) Registry Number, 156491-84-8, which serves as a unique identifier.[1]

The synonyms for this compound largely arise from different, yet valid, methods of IUPAC (International Union of Pure and Applied Chemistry) nomenclature. These alternative names are crucial for researchers to recognize when scouring various chemical databases and publications.

A summary of the key identifiers and synonyms is presented in the table below for easy reference and comparison.

Identifier TypeIdentifier
Primary Name 2-Aminooxyethyliminodiacetic acid hydrochloride
Synonym N-[2-(Aminooxy)ethyl]-N-(carboxymethyl)glycine Monohydrochloride
Synonym 2-[2-aminooxyethyl(carboxymethyl)amino]acetic acid;hydrochloride
CAS Number 156491-84-8
Molecular Formula C6H13ClN2O5
Molecular Weight 228.63 g/mol

A summary of chemical identifiers for 2-Aminooxyethyliminodiacetic acid hydrochloride.

Logical Relationship of Synonyms

The various synonyms for 2-Aminooxyethyliminodiacetic acid hydrochloride all describe the same chemical entity. The logical diagram below, rendered in DOT language, illustrates that these different names are aliases for the central compound, identified by its unique CAS number.

Synonyms cluster_compound Core Chemical Entity cluster_synonyms Synonymous Nomenclature CAS_156491_84_8 CAS: 156491-84-8 PrimaryName 2-Aminooxyethyliminodiacetic acid hydrochloride PrimaryName->CAS_156491_84_8 is synonym of Synonym1 N-[2-(Aminooxy)ethyl]-N-(carboxymethyl)glycine Monohydrochloride Synonym1->CAS_156491_84_8 is synonym of Synonym2 2-[2-aminooxyethyl(carboxymethyl)amino]acetic acid;hydrochloride Synonym2->CAS_156491_84_8 is synonym of

Caption: Relationship between synonyms and the CAS number.

References

Exploratory

An In-depth Technical Guide to the Safety and Handling of 2-Aminooxyethyliminodiacetic Acid Hydrochloride

Introduction 2-Aminooxyethyliminodiacetic acid hydrochloride is a bifunctional chelating agent used in biochemical and pharmaceutical research.[1] As with any chemical substance, particularly those for which comprehensiv...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminooxyethyliminodiacetic acid hydrochloride is a bifunctional chelating agent used in biochemical and pharmaceutical research.[1] As with any chemical substance, particularly those for which comprehensive safety data is not available, it is imperative that researchers, scientists, and drug development professionals adhere to stringent safety protocols to minimize potential risks. This guide provides a framework for the safe handling, storage, and disposal of this compound, based on general laboratory safety standards and the limited information available from chemical suppliers.

Compound Identification

ParameterInformation
Chemical Name 2-Aminooxyethyliminodiacetic Acid Hydrochloride
CAS Number 156491-84-8[1][2][3]
Molecular Formula C6H13ClN2O5[1][3]
Molecular Weight 228.63 g/mol [1][3]
Appearance Pale Yellow Solid or Powder[2][3]
Synonyms N-[2-(Aminooxy)ethyl]-N-(carboxymethyl)glycine Monohydrochloride[3]

Hazard Identification and Classification

Due to the absence of a specific Safety Data Sheet, a formal GHS classification is not available. However, based on its chemical structure as an amino acid derivative and a hydrochloride salt, potential hazards may include:

  • Skin and Eye Irritation: Amine hydrochlorides can be acidic and may cause irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of the powder may irritate the respiratory system.

  • Unknown Toxicity: The toxicological properties have not been thoroughly investigated.

A precautionary approach should be adopted, treating the compound as potentially hazardous upon acute and chronic exposure.

Quantitative Safety Data

The following tables summarize the type of quantitative data typically found in a Safety Data Sheet. For 2-Aminooxyethyliminodiacetic acid hydrochloride, this specific data is not publicly available.

Table 4.1: Toxicological Data

Test Route Species Value
Acute Toxicity (LD50) Oral N/A Data not available
Dermal N/A Data not available
Acute Toxicity (LC50) Inhalation N/A Data not available
Skin Corrosion/Irritation N/A N/A Data not available

| Eye Damage/Irritation | N/A | N/A | Data not available |

Table 4.2: Physical and Chemical Properties

Property Value
Melting Point Data not available
Boiling Point Data not available
Flash Point Data not available
Solubility Data not available
Vapor Pressure Data not available

| Density | Data not available |

Table 4.3: Occupational Exposure Limits

Component Limit Value
OSHA PEL Data not available

| ACGIH TLV | Data not available |

Handling and Storage

5.1 Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area.

  • A certified chemical fume hood is recommended for all procedures that may generate dust or aerosols.

  • Ensure that eyewash stations and safety showers are readily accessible and in good working order.

5.2 Personal Protective Equipment (PPE) The selection of PPE is crucial when handling chemicals with unknown hazards. The following are minimum recommendations:

  • Eye Protection: Wear chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Use compatible, chemical-resistant gloves. Nitrile gloves are a common choice for handling powders, but glove compatibility should be verified.[1][2]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[2] For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is recommended.[5]

5.3 Hygiene Measures

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

  • Do not eat, drink, or smoke in areas where this chemical is handled, stored, or used.[5]

  • Remove contaminated clothing promptly and wash it before reuse.

5.4 Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Based on supplier recommendations, storage at 2-8°C in a refrigerator is advised.[3]

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols and Workflows

6.1 Risk Assessment Protocol for Chemicals with Limited Safety Data

Given the lack of specific safety data, a mandatory risk assessment should be performed before any new experiment.

Methodology:

  • Information Gathering:

    • Attempt to locate a Safety Data Sheet from the supplier.

    • Review the chemical structure for potentially hazardous functional groups.

    • Search for literature on structurally similar compounds to infer potential hazards.

  • Hazard Identification:

    • Based on available information, identify potential physical, health, and environmental hazards. Assume the compound is irritant and has unknown toxicity.

  • Exposure Assessment:

    • Evaluate the experimental procedure to determine potential routes of exposure (inhalation, dermal, ingestion, injection) and the potential magnitude and duration of exposure.

  • Control Measures:

    • Based on the hazard and exposure assessment, select appropriate control measures, including engineering controls, administrative controls, and personal protective equipment.

  • Emergency Planning:

    • Outline procedures for spills, accidental exposures, and waste disposal.

  • Documentation and Review:

    • Document the risk assessment and have it reviewed by the laboratory supervisor or safety officer. The assessment should be reviewed and updated for any changes in the experimental procedure.

6.2 Visualized Workflows and Logical Relationships

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a Conduct Risk Assessment (Review available data) b Identify Hazards (Assume irritant, unknown toxicity) a->b c Select Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Prepare Engineering Controls (Certify Fume Hood) c->d e Weigh Solid Compound in Fume Hood d->e Proceed to Handling f Perform Experiment (Minimize dust/aerosol generation) e->f g Monitor for signs of exposure f->g h Decontaminate Work Area g->h Experiment Complete i Dispose of Waste per Institutional Guidelines h->i j Remove PPE and Wash Hands i->j k Store Compound Properly j->k

Caption: General workflow for handling a chemical with unknown hazards.

PPE_Selection start Start: Handling 2-Aminooxyethyliminodiacetic acid hydrochloride is_dust Potential for dust or aerosol? start->is_dust eye_protection Wear Chemical Safety Goggles start->eye_protection skin_protection Wear Nitrile Gloves and Lab Coat start->skin_protection resp_yes Work in a Certified Chemical Fume Hood is_dust->resp_yes Yes resp_no General well-ventilated area is_dust->resp_no No end_ppe Minimum Required PPE Established eye_protection->end_ppe skin_protection->end_ppe resp_yes->end_ppe resp_no->end_ppe

Caption: Decision tree for selecting appropriate PPE.

Emergency Procedures

7.1 Spill Response

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.

    • Place the material into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent or detergent and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or safety officer.

    • Prevent entry into the area.

    • Provide responders with any available information about the substance.

7.2 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation develops, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

7.3 Disposal Considerations

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contact your institution's environmental health and safety office for specific guidance on chemical waste disposal. Do not dispose of down the drain or in general waste.

Conclusion

The safe handling of 2-Aminooxyethyliminodiacetic acid hydrochloride requires a cautious and proactive approach due to the absence of comprehensive safety data. Researchers and laboratory personnel must prioritize risk assessment, the consistent use of appropriate engineering controls and PPE, and adherence to established safe laboratory practices. This guide provides a foundational framework for these activities, which should always be adapted to the specific requirements of the experimental procedures and institutional safety policies.

References

Protocols & Analytical Methods

Method

Protocol for conjugating 2-Aminooxyethyliminodiacetic acid hydrochloride to antibodies

Application Note and Protocol Topic: Protocol for Conjugating 2-Aminooxyethyliminodiacetic Acid Hydrochloride to Antibodies Audience: Researchers, scientists, and drug development professionals. Introduction The conjugat...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Protocol for Conjugating 2-Aminooxyethyliminodiacetic Acid Hydrochloride to Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of chelating agents to monoclonal antibodies (mAbs) is a critical process in the development of antibody-based radiopharmaceuticals for both imaging and therapeutic applications. 2-Aminooxyethyliminodiacetic acid is a bifunctional chelator capable of sequestering radiometals. Its hydrochloride salt provides a stable starting material for conjugation. This document outlines a general protocol for the covalent attachment of 2-Aminooxyethyliminodiacetic acid hydrochloride to the lysine residues of a monoclonal antibody via a two-step carbodiimide crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).

This method activates the carboxyl groups of the chelating agent to form a more stable amine-reactive sulfo-NHS ester, which then efficiently reacts with the primary amines of lysine residues on the antibody to form stable amide bonds.[1][2][3] The resulting antibody-chelator conjugate can then be used for subsequent radiolabeling.

Chemical Reaction Pathway

The conjugation process involves the activation of the carboxylic acid groups on 2-Aminooxyethyliminodiacetic acid using EDC and sulfo-NHS, followed by the nucleophilic attack of a primary amine from a lysine residue on the antibody.

G cluster_activation Step 1: Activation of Chelator cluster_conjugation Step 2: Conjugation to Antibody Chelator 2-Aminooxyethyliminodiacetic acid (with Carboxyl Groups) Active_Intermediate O-acylisourea intermediate (unstable) Chelator->Active_Intermediate + EDC EDC EDC Sulfo_NHS Sulfo-NHS NHS_Ester Amine-reactive Sulfo-NHS Ester (more stable) Active_Intermediate->NHS_Ester + Sulfo-NHS Conjugate Antibody-Chelator Conjugate (Stable Amide Bond) NHS_Ester->Conjugate Reaction with Antibody Amine Antibody Antibody (with Lysine -NH2 groups) Antibody->Conjugate

Caption: Chemical pathway for EDC/Sulfo-NHS mediated conjugation.

Experimental Workflow

The overall experimental workflow consists of antibody preparation, activation of the chelating agent, the conjugation reaction, and finally, the purification of the resulting antibody conjugate.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A Antibody Buffer Exchange (into amine-free buffer) D Add Activated Chelator to Antibody Solution A->D B Prepare Chelator, EDC, and Sulfo-NHS Solutions C Activate Chelator with EDC and Sulfo-NHS B->C C->D E Incubate to Allow Conjugation D->E F Purify Conjugate (e.g., Size Exclusion Chromatography) E->F G Characterize Conjugate (e.g., UV-Vis for DAR) F->G

Caption: Experimental workflow for antibody conjugation.

Materials and Reagents

  • Monoclonal Antibody (mAb)

  • 2-Aminooxyethyliminodiacetic acid hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[4]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[4]

  • Spectrophotometer (UV-Vis)

  • Centrifugal filtration devices (e.g., Amicon Ultra)[5]

Experimental Protocol

Antibody Preparation
  • If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), they must be removed.[4][5]

  • Perform a buffer exchange into an amine-free buffer such as PBS (pH 7.2-7.4). This can be achieved using dialysis or centrifugal filtration devices.

  • Adjust the antibody concentration to 2-10 mg/mL in PBS.

  • Determine the precise antibody concentration by measuring the absorbance at 280 nm (A280).

Preparation of Reagent Solutions
  • Note: EDC is moisture-sensitive and should be dissolved immediately before use.[3]

  • Chelator Solution: Prepare a 10 mg/mL stock solution of 2-Aminooxyethyliminodiacetic acid hydrochloride in anhydrous DMSO.

  • EDC Solution: Prepare a 10 mg/mL stock solution of EDC in MES buffer (pH 6.0).

  • Sulfo-NHS Solution: Prepare a 10 mg/mL stock solution of sulfo-NHS in MES buffer (pH 6.0).

Conjugation Reaction
  • In a microcentrifuge tube, combine the desired molar excess of the chelator solution with EDC and sulfo-NHS solutions. A typical starting point is a 20 to 50-fold molar excess of the chelator, EDC, and sulfo-NHS over the antibody.

  • Incubate the activation mixture for 15-30 minutes at room temperature to generate the sulfo-NHS ester.[3]

  • Add the activated chelator solution to the prepared antibody solution. The final concentration of DMSO should ideally be kept below 10% to prevent antibody denaturation.[6]

  • Adjust the pH of the reaction mixture to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[4]

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[7]

  • To quench the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining active esters.[5] Incubate for an additional 15-30 minutes.

Purification of the Antibody Conjugate
  • Remove unreacted chelator and byproducts by purifying the conjugate using a desalting column (e.g., Sephadex G-25) or through dialysis against PBS.[4]

  • Collect the fractions containing the purified antibody conjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

  • Pool the relevant fractions and concentrate the purified conjugate using a centrifugal filtration device if necessary.

Characterization of the Conjugate

Determination of Drug-to-Antibody Ratio (DAR)

The average number of chelator molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute.[8][9]

  • Measure the absorbance of the purified conjugate at 280 nm.

  • If the chelator has a distinct absorbance at a different wavelength, the DAR can be calculated using UV-Vis spectrophotometry and the Beer-Lambert law. However, for many chelators without a strong chromophore, alternative methods are required.

  • Mass spectrometry is a more accurate method to determine the DAR by measuring the mass shift between the unconjugated and conjugated antibody.[10]

Data Presentation

The following table summarizes the key quantitative parameters for the conjugation protocol.

ParameterRecommended ValueNotes
Antibody Concentration 2-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of Chelator 20-50 foldThis should be optimized for the specific antibody.
Molar Excess of EDC/Sulfo-NHS 20-50 foldA 1:1 ratio of EDC to Sulfo-NHS is common.[2]
Reaction pH 8.0 - 8.5Optimal for the reaction of NHS esters with primary amines.[4]
Reaction Time 1 - 2 hoursCan be extended to overnight at 4°C.[6]
Reaction Temperature Room TemperatureCan also be performed at 4°C to minimize potential antibody degradation.
Quenching Agent 50-100 mM Tris or GlycineQuenches unreacted NHS esters.

Conclusion

This protocol provides a robust and reproducible method for the conjugation of 2-Aminooxyethyliminodiacetic acid hydrochloride to monoclonal antibodies. The resulting immunoconjugates are suitable for subsequent radiolabeling and use in various research and pre-clinical applications. Optimization of the molar excess of reagents and reaction conditions may be necessary for each specific antibody to achieve the desired drug-to-antibody ratio while preserving the antibody's immunoreactivity. Proper purification and characterization are essential to ensure the quality and performance of the final conjugate.[8][11]

References

Application

Application Notes and Protocols for Radiolabeling Antibodies with 2-Aminooxyethyliminodiacetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the site-specific radiolabeling of antibodies using 2-Aminooxyethylimino...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific radiolabeling of antibodies using 2-Aminooxyethyliminodiacetic acid hydrochloride. This method leverages a two-step strategy involving the generation of a bioorthogonal aldehyde handle on the antibody, followed by a stable oxime ligation with the aminooxy-functionalized chelator, enabling precise control over the conjugation site and stoichiometry for the development of next-generation radioimmunoconjugates for imaging and therapeutic applications.

Introduction

Site-specific antibody modification is a critical technology that overcomes the limitations of traditional random conjugation methods, which often yield heterogeneous products with unpredictable pharmacokinetics and reduced efficacy. The generation of a reactive aldehyde on the antibody backbone, followed by a bioorthogonal ligation reaction, allows for precise control over the location and number of chelating agents attached. The reaction between an aminooxy-functionalized molecule and an aldehyde to form a stable oxime bond is a prime example of such a bioorthogonal reaction, valued for its high specificity and ability to proceed under mild, physiological conditions.

2-Aminooxyethyliminodiacetic acid hydrochloride is a bifunctional chelating agent. It possesses an aminooxy group for covalent attachment to an aldehyde-modified antibody via oxime ligation and an iminodiacetic acid moiety that can securely chelate a variety of radiometals. This approach ensures the production of homogeneous radioimmunoconjugates with preserved antibody function, a critical attribute for targeted radionuclide therapy and imaging.

Principle of the Method

The methodology is a sequential, two-step process designed to maximize the homogeneity and stability of the final radioimmunoconjugate.

  • Site-Specific Antibody Modification: The carbohydrate chains located on the Fc region of the antibody are gently oxidized using sodium meta-periodate (NaIO₄). This reaction converts vicinal diols within the sugar residues into reactive aldehyde groups. This approach is site-specific as it targets a region of the antibody distant from the antigen-binding sites (Fab), thereby minimizing interference with the antibody's immunoreactivity.

  • Oxime Ligation and Radiolabeling: The 2-Aminooxyethyliminodiacetic acid hydrochloride linker is then attached to the aldehyde-modified antibody. The aminooxy group (-ONH₂) on the linker reacts specifically with the generated aldehyde groups to form a highly stable oxime bond. This results in an antibody functionalized with a chelating agent. The iminodiacetic acid moiety is then used to chelate the desired radionuclide.

Data Presentation

The following tables summarize typical quantitative data for site-specifically radiolabeled antibodies using aminooxy-functionalized chelators and various radiometals. Note that specific values can vary depending on the antibody, radionuclide, and specific experimental conditions.

Table 1: Typical Radiolabeling Efficiency and Specific Activity

RadionuclideChelator SystemRadiolabeling Yield (%)Specific Activity (MBq/mg)Reference System
Imaging Radionuclides
⁶⁴CuAminooxy-DOTA> 95%0.1 - 0.3NOTA- and DOTA-conjugated antibodies[1][2][3]
⁶⁸GaAminooxy-NOTA/DOTA> 95%37 MBq/nmolNOTA and DOTA conjugated peptides[4][5]
¹¹¹InAminooxy-DOTA> 95%Not ReportedAminooxy-DOTA conjugated trastuzumab[6]
Therapeutic Radionuclides
¹⁷⁷LuAminooxy-DOTA> 95%17-28 GBq/µmolDOTA-conjugated antibodies[7][8][9]
²²⁵AcAminooxy-DOTA> 90%Up to 30-fold higher than previous methodsDOTA-conjugated antibodies[10]
⁹⁰YAminooxy-DOTA> 96%2 - 5 mCi/mgDOTA-conjugated antibodies[11]

Table 2: In Vitro and In Vivo Stability of Radioimmunoconjugates

RadionuclideChelator SystemStability in Serum (24-48h)In Vivo StabilityReference System
⁶⁴CuAminooxy-DOTA/NOTA> 95%High stability in blood pool up to 48hNOTA- and DOTA-conjugated antibodies[1]
¹¹¹InAminooxy-DOTA> 95% (72h)High tumor uptake and stabilityAminooxy-DOTA conjugated trastuzumab[6]
¹⁷⁷LuAminooxy-DOTA> 85% (96h)Favorable tumor-to-blood ratio at 96hDOTA-conjugated antibodies[8][9]
⁹⁰YAminooxy-DOTA> 98% (5 days)High tumor uptake at 48hDOTA-conjugated antibodies[11]
²²⁵AcAminooxy-DOTAStable to serum challengeSpecific therapeutic response in vivoDOTA-conjugated antibodies[10]

Experimental Protocols

Protocol 1: Generation of Aldehyde-Tagged Antibody via Glycan Oxidation

This protocol describes the controlled oxidation of the antibody's glycans to generate reactive aldehyde groups.

Materials:

  • Glycosylated Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sodium meta-periodate (NaIO₄)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: 1 M Glycerol

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Buffer Exchange: Exchange the antibody into the Reaction Buffer to a final concentration of 1-10 mg/mL using a desalting column.

  • Periodate Solution Preparation: Prepare a fresh stock solution of NaIO₄ in the Reaction Buffer. The final concentration of NaIO₄ in the reaction will typically be between 1-10 mM.

  • Oxidation Reaction: Chill the antibody solution on ice. Add the freshly prepared NaIO₄ solution to the chilled antibody solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at 4°C in the dark to prevent over-oxidation and degradation of the periodate.

  • Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 10-15 minutes on ice.

  • Purification: Immediately purify the aldehyde-tagged antibody using a desalting column to remove excess periodate and glycerol, exchanging the buffer to a conjugation-compatible buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0).

  • Characterization: Determine the antibody concentration and store the purified aldehyde-tagged antibody at 4°C for immediate use or at -80°C for long-term storage.

Protocol 2: Conjugation of Aldehyde-Tagged Antibody with 2-Aminooxyethyliminodiacetic acid hydrochloride

This protocol details the conjugation of the aldehyde-tagged antibody with the aminooxy-functionalized chelator.

Materials:

  • Purified aldehyde-tagged antibody (from Protocol 1)

  • 2-Aminooxyethyliminodiacetic acid hydrochloride

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0

  • Aniline catalyst solution (optional): 200 mM aniline in DMSO

  • Desalting columns

Procedure:

  • Linker Preparation: Dissolve 2-Aminooxyethyliminodiacetic acid hydrochloride in the Conjugation Buffer to a final concentration of 10-20 mM.

  • Conjugation Reaction: In a reaction vessel, add the purified aldehyde-tagged antibody to a final concentration of 1-5 mg/mL.

  • Add the dissolved 2-Aminooxyethyliminodiacetic acid hydrochloride to the antibody solution at a 10- to 50-fold molar excess.

  • If using a catalyst, add aniline to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The optimal time may need to be determined empirically.

  • Purification: Purify the antibody-chelator conjugate using a desalting column to remove excess linker and catalyst.

  • Characterization: Characterize the conjugate to determine the average number of chelators per antibody (chelator-to-antibody ratio, CAR) using methods such as MALDI-TOF mass spectrometry or by a metal titration assay.

Protocol 3: Radiolabeling of the Antibody-Chelator Conjugate

This protocol describes the final radiolabeling step with a chosen radionuclide. The conditions provided are general and may require optimization for specific radionuclides.

Materials:

  • Purified antibody-chelator conjugate (from Protocol 2)

  • Radionuclide solution (e.g., ⁶⁴CuCl₂, ¹⁷⁷LuCl₃, ⁶⁸GaCl₃) in an appropriate buffer

  • Radiolabeling Buffer: 0.1 M Sodium Acetate or Ammonium Acetate, pH 5.0-6.5 (pH may need to be optimized for the specific radionuclide)

  • Quenching Solution: 50 mM DTPA or EDTA, pH 5.5

  • Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

  • Instant thin-layer chromatography (iTLC) supplies for quality control

Procedure:

  • Reaction Setup: In a shielded vial, add the purified antibody-chelator conjugate to the Radiolabeling Buffer.

  • Radionuclide Addition: Add the radionuclide solution to the antibody-chelator conjugate solution. The amount of radionuclide will depend on the desired specific activity.

  • Incubation: Incubate the reaction mixture at a temperature and for a duration suitable for the specific radionuclide and chelator. For many radionuclides like ⁶⁴Cu, ⁶⁸Ga, and ¹⁷⁷Lu with DOTA-like chelators, incubation at 37-40°C for 30-60 minutes is often sufficient. Some systems may require higher temperatures.

  • Quality Control (In-process): Determine the radiochemical yield using iTLC. A high yield (>95%) is desirable.

  • Quenching: If the radiolabeling yield is sufficient, quench the reaction by adding the Quenching Solution to chelate any unbound radionuclide.

  • Purification: Purify the resulting radioimmunoconjugate using a pre-packed SEC column to remove unincorporated radionuclide and quenching agent.

  • Final Quality Control:

    • Radiochemical Purity: Determine the radiochemical purity of the final product using iTLC and/or radio-HPLC.

    • Specific Activity: Calculate the final specific activity by dividing the total radioactivity of the purified product by the amount of antibody used.

    • Immunoreactivity: Assess the immunoreactivity of the radioimmunoconjugate by performing a cell binding assay with an antigen-positive cell line.

Visualizations

experimental_workflow Experimental Workflow for Antibody Radiolabeling cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Conjugation cluster_radiolabeling Step 3: Radiolabeling mAb Glycosylated Antibody oxidation Periodate Oxidation (NaIO4, 4°C) mAb->oxidation Fc Glycans aldehyde_mAb Aldehyde-Tagged Antibody oxidation->aldehyde_mAb linker 2-Aminooxyethyl- iminodiacetic acid HCl oxime_ligation Oxime Ligation (pH 6.0-7.0) aldehyde_mAb->oxime_ligation linker->oxime_ligation conjugate Antibody-Chelator Conjugate oxime_ligation->conjugate radionuclide Radiometal (e.g., 64Cu, 177Lu) chelation Chelation (pH 5.0-6.5, 37°C) conjugate->chelation radionuclide->chelation radiolabeled_mAb Radiolabeled Antibody chelation->radiolabeled_mAb

Caption: Workflow for site-specific radiolabeling of antibodies.

signaling_pathway Chemical Principle of Oxime Ligation antibody Aldehyde-Tagged Antibody (R-CHO) oxime_bond Stable Oxime Bond (R-CH=N-O-Chelator) antibody->oxime_bond Reacts with linker Aminooxy-Chelator (Chelator-O-NH2) linker->oxime_bond logical_relationship Key Quality Attributes of Radioimmunoconjugates RIC Radioimmunoconjugate Purity High Radiochemical Purity (>95%) RIC->Purity Stability High In Vitro and In Vivo Stability RIC->Stability Immunoreactivity Preserved Immunoreactivity RIC->Immunoreactivity Specific_Activity Optimal Specific Activity RIC->Specific_Activity Homogeneity Homogeneity (Site-Specific Labeling) RIC->Homogeneity

References

Method

Application Notes and Protocols for Copper-64 PET Imaging Using 2-Aminooxyethyliminodiacetic Acid Hydrochloride

Disclaimer: The following application notes and protocols are a hypothetical guide. As of the date of this document, there is no publicly available research on the use of 2-Aminooxyethyliminodiacetic acid hydrochloride f...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical guide. As of the date of this document, there is no publicly available research on the use of 2-Aminooxyethyliminodiacetic acid hydrochloride for Copper-64 PET imaging. The procedures outlined below are based on established methodologies for well-characterized bifunctional chelators, such as NOTA and DOTA, and are intended to serve as a template for researchers exploring novel chelating agents.

Introduction

Copper-64 (⁶⁴Cu) is a positron-emitting radionuclide with a half-life of 12.7 hours, making it highly suitable for positron emission tomography (PET) imaging of biological processes with varying kinetic profiles.[1][2] The development of novel bifunctional chelators (BFCs) that can stably incorporate ⁶⁴Cu and be conjugated to targeting biomolecules is a key area of radiopharmaceutical research.

This document outlines a hypothetical framework for the use of a derivative of 2-Aminooxyethyliminodiacetic acid (AOIDA) as a BFC for ⁶⁴Cu PET imaging. For the purpose of these protocols, we will refer to a conceptual bifunctional chelator, p-SCN-Bn-AOIDA (para-isothiocyanatobenzyl-2-Aminooxyethyliminodiacetic acid), which incorporates the AOIDA chelating core and a para-isothiocyanatobenzyl group for conjugation to primary amines on targeting molecules like peptides or antibodies.

Hypothetical Experimental Data

The following tables summarize expected quantitative data from the successful application of these protocols. These values are representative of typical outcomes for established ⁶⁴Cu-based radiopharmaceuticals.

Table 1: Radiolabeling and Stability of ⁶⁴Cu-p-SCN-Bn-AOIDA-Trastuzumab

ParameterResultConditions
Radiochemical Yield > 95%37°C, 30 min, pH 5.5
Specific Activity 5 - 10 GBq/µmolBased on initial ⁶⁴Cu activity and antibody concentration
In Vitro Serum Stability (24h) > 98% intactIncubation in human serum at 37°C
EDTA Challenge (24h) > 95% intact100-fold molar excess of EDTA at 37°C

Table 2: In Vivo Biodistribution of ⁶⁴Cu-p-SCN-Bn-AOIDA-Trastuzumab in BT-474 Tumor-Bearing Mice (48 h p.i.)

OrganPercent Injected Dose per Gram (%ID/g)
Blood 2.5 ± 0.6
Heart 1.8 ± 0.4
Lungs 3.1 ± 0.7
Liver 8.9 ± 1.5
Spleen 2.2 ± 0.5
Kidneys 4.5 ± 0.9
Stomach 0.8 ± 0.2
Intestine 1.5 ± 0.4
Muscle 1.2 ± 0.3
Bone 2.1 ± 0.5
Tumor (BT-474) 25.6 ± 4.2

Experimental Protocols

Protocol 1: Conjugation of p-SCN-Bn-AOIDA to a Monoclonal Antibody (e.g., Trastuzumab)

This protocol describes the conjugation of the hypothetical bifunctional chelator to a targeting antibody.

Materials:

  • Trastuzumab (or other antibody of interest)

  • p-SCN-Bn-AOIDA hydrochloride

  • 0.1 M Sodium bicarbonate buffer (pH 9.0)

  • PD-10 desalting columns

  • Phosphate-buffered saline (PBS), metal-free

Procedure:

  • Prepare a 1 mg/mL solution of Trastuzumab in 0.1 M sodium bicarbonate buffer.

  • Dissolve p-SCN-Bn-AOIDA hydrochloride in the bicarbonate buffer to a concentration of 10 mg/mL.

  • Add a 20-fold molar excess of the p-SCN-Bn-AOIDA solution to the Trastuzumab solution.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Purify the resulting AOIDA-Trastuzumab conjugate using a PD-10 desalting column equilibrated with metal-free PBS.

  • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).

  • Characterize the number of chelators per antibody molecule using MALDI-TOF mass spectrometry or a competitive binding assay.

Protocol 2: Radiolabeling of AOIDA-Trastuzumab with Copper-64

This protocol details the incorporation of ⁶⁴Cu into the conjugated antibody.

Materials:

  • AOIDA-Trastuzumab conjugate from Protocol 1

  • ⁶⁴CuCl₂ in 0.1 M HCl

  • 0.25 M Ammonium acetate buffer (pH 5.5), metal-free

  • Instant thin-layer chromatography (ITLC) strips

  • 0.1 M EDTA solution (for ITLC mobile phase)

  • PD-10 desalting columns

Procedure:

  • In a sterile vial, add 100 µg of AOIDA-Trastuzumab conjugate.

  • Add a sufficient volume of 0.25 M ammonium acetate buffer to bring the total volume to 200 µL.

  • Carefully add 185-370 MBq (5-10 mCi) of ⁶⁴CuCl₂ to the vial.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Determine the radiochemical yield by ITLC using 0.1 M EDTA as the mobile phase. In this system, ⁶⁴Cu-AOIDA-Trastuzumab will remain at the origin, while free ⁶⁴Cu will move with the solvent front.

  • Purify the ⁶⁴Cu-AOIDA-Trastuzumab from unchelated ⁶⁴Cu using a PD-10 desalting column equilibrated with sterile, metal-free PBS.

  • Collect the purified product and measure the final radioactivity. Calculate the specific activity based on the final radioactivity and the amount of antibody used.

Protocol 3: In Vivo PET Imaging and Biodistribution

This protocol describes a typical small animal imaging and biodistribution study.

Materials:

  • Female athymic nude mice with subcutaneously xenografted tumors (e.g., BT-474)

  • Purified ⁶⁴Cu-AOIDA-Trastuzumab

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Gamma counter

Procedure:

  • Anesthetize the tumor-bearing mice using isoflurane.

  • Administer approximately 3.7-7.4 MBq (100-200 µCi) of ⁶⁴Cu-AOIDA-Trastuzumab in 100 µL of sterile saline via tail vein injection.

  • Perform PET/CT scans at desired time points (e.g., 4, 24, and 48 hours) post-injection. Acquire static PET images for 10-15 minutes at each time point.

  • After the final imaging session (e.g., 48 hours), euthanize the mice.

  • Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone) and the tumor.

  • Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.

  • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

experimental_workflow cluster_conjugation Protocol 1: Conjugation cluster_radiolabeling Protocol 2: Radiolabeling cluster_invivo Protocol 3: In Vivo Studies antibody Trastuzumab Antibody reaction1 Incubate at RT, 2h pH 9.0 antibody->reaction1 chelator p-SCN-Bn-AOIDA chelator->reaction1 purification1 Purify (PD-10 Column) reaction1->purification1 conjugate AOIDA-Trastuzumab purification1->conjugate reaction2 Incubate at 37°C, 30 min pH 5.5 conjugate->reaction2 cu64 [⁶⁴Cu]CuCl₂ cu64->reaction2 qc Quality Control (ITLC) reaction2->qc purification2 Purify (PD-10 Column) qc->purification2 final_product ⁶⁴Cu-AOIDA-Trastuzumab purification2->final_product injection Tail Vein Injection (Tumor Mouse Model) final_product->injection imaging PET/CT Imaging (4, 24, 48h) injection->imaging biodistribution Biodistribution (48h) imaging->biodistribution data_analysis Data Analysis biodistribution->data_analysis

Caption: Overall experimental workflow from conjugation to in vivo analysis.

radiolabeling_logic start Start Radiolabeling mix Mix AOIDA-Conjugate with ⁶⁴CuCl₂ in Buffer (pH 5.5) start->mix incubate Incubate at 37°C for 30 min mix->incubate check_rcy Check Radiochemical Yield (RCY) via ITLC incubate->check_rcy purify Purify with PD-10 Column check_rcy->purify RCY > 95% fail Troubleshoot Reaction (Adjust pH, Temp, Time) check_rcy->fail RCY < 95% end Final Product for In Vivo Use purify->end fail->mix

Caption: Decision workflow for the ⁶⁴Cu radiolabeling protocol.

References

Application

Application Notes and Protocols for Protein Modification with 2-Aminooxyethyliminodiacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the site-specific modification of proteins using 2-Aminooxyethyliminodiacetic acid hydrochloride. The protocol l...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the site-specific modification of proteins using 2-Aminooxyethyliminodiacetic acid hydrochloride. The protocol leverages the bioorthogonal oxime ligation reaction to conjugate the aminooxy-functionalized chelating agent to a protein of interest, primarily targeting glycoproteins.

Introduction

Protein modification with bifunctional reagents is a cornerstone of modern biotechnology, enabling the development of sophisticated tools for research and therapeutic applications. 2-Aminooxyethyliminodiacetic acid hydrochloride is a versatile reagent that combines a highly reactive aminooxy group with a potent metal-chelating iminodiacetic acid (IDA) moiety.

The aminooxy group facilitates covalent conjugation to carbonyl groups (aldehydes or ketones) on a target protein through the formation of a stable oxime bond.[1] As native proteins typically lack accessible carbonyl groups, these must first be introduced. A common and effective method for glycoproteins is the mild oxidation of sialic acid residues using sodium periodate.[1][2]

The IDA component of the reagent is a strong chelator of various metal ions, including Ni²⁺, Cu²⁺, and Co²⁺. This feature allows for the creation of proteins with novel functionalities, such as:

  • Immobilized Metal Affinity Chromatography (IMAC): Modified proteins can be used to create affinity resins for the purification of His-tagged proteins.

  • Artificial Metalloenzymes: The introduction of a metal-binding site can impart catalytic activity to a protein scaffold.

  • Targeted Drug Delivery and Imaging: Chelated radioisotopes or metal-based therapeutics can be specifically targeted to cells or tissues.

  • Protein Stabilization: Metal binding can enhance the thermal and chemical stability of proteins.

This document provides a step-by-step guide for the modification of a model glycoprotein, horseradish peroxidase (HRP), with 2-Aminooxyethyliminodiacetic acid hydrochloride, including methods for characterization of the final conjugate.

Reaction Scheme and Workflow

The overall process involves two key steps: the generation of aldehyde groups on the glycoprotein via periodate oxidation, followed by the oxime ligation with 2-Aminooxyethyliminodiacetic acid hydrochloride.

G cluster_0 Step 1: Aldehyde Generation cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: Characterization Glycoprotein Glycoprotein (with sialic acids) Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehyde groups) Glycoprotein->Oxidized_Glycoprotein  Sodium Periodate (NaIO₄) Modified_Protein IDA-Modified Protein Oxidized_Glycoprotein->Modified_Protein Reagent 2-Aminooxyethyl- iminodiacetic acid hydrochloride Reagent->Modified_Protein Analysis SDS-PAGE, Mass Spectrometry, Metal Chelation Assay Modified_Protein->Analysis

Figure 1. Experimental workflow for protein modification.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No.
Horseradish Peroxidase (HRP)Sigma-AldrichP8375
2-Aminooxyethyliminodiacetic acid hydrochlorideSigma-AldrichA56205
Sodium meta-periodate (NaIO₄)Thermo Fisher20504
AnilineSigma-Aldrich242284
Sodium AcetateSigma-AldrichS2889
Sodium Chloride (NaCl)Sigma-AldrichS9888
Ethylene GlycolSigma-Aldrich324558
Phosphate-Buffered Saline (PBS), 10XThermo Fisher70011044
Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher89882
Nickel(II) Chloride HexahydrateSigma-AldrichN4882
Protocol 1: Generation of Aldehyde Groups on HRP

This protocol describes the oxidation of sialic acid residues on HRP to generate reactive aldehyde groups.

  • Prepare HRP Solution: Dissolve 5 mg of HRP in 1 mL of 1X PBS, pH 7.4.

  • Prepare Oxidation Buffer: Prepare a 100 mM sodium acetate buffer, pH 5.5.

  • Buffer Exchange: Equilibrate a Zeba™ Spin Desalting Column with the oxidation buffer. Exchange the buffer of the HRP solution into the oxidation buffer according to the manufacturer's instructions.

  • Prepare Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the oxidation buffer. Protect the solution from light.

  • Oxidation Reaction: Add the periodate solution to the HRP solution to a final concentration of 10 mM. Incubate the reaction for 30 minutes at 4°C in the dark with gentle mixing.

  • Quench Reaction: Add ethylene glycol to a final concentration of 20 mM to quench the unreacted periodate. Incubate for 10 minutes at 4°C.

  • Purification: Immediately purify the oxidized HRP using a Zeba™ Spin Desalting Column equilibrated with 1X PBS, pH 6.7, to remove excess reagents. The oxidized protein is now ready for conjugation.

Protocol 2: Oxime Ligation with 2-Aminooxyethyliminodiacetic Acid Hydrochloride

This protocol details the conjugation of the aminooxy-IDA reagent to the oxidized HRP.

  • Prepare Reagent Stock Solution: Prepare a 100 mM stock solution of 2-Aminooxyethyliminodiacetic acid hydrochloride in water.

  • Prepare Catalyst Stock Solution: Prepare a 1 M stock solution of aniline in DMSO. Caution: Aniline is toxic and should be handled in a fume hood.

  • Ligation Reaction:

    • To the purified oxidized HRP solution, add the 2-Aminooxyethyliminodiacetic acid hydrochloride stock solution to a final concentration of 10 mM (a molar excess).

    • Add the aniline stock solution to a final concentration of 100 mM.

    • Incubate the reaction for 2-4 hours at room temperature with gentle agitation, protected from light.

  • Purification: Purify the IDA-modified HRP from excess reagents using a Zeba™ Spin Desalting Column equilibrated with 1X PBS, pH 7.4.

Characterization of the Modified Protein

SDS-PAGE Analysis

Modification with the relatively small 2-Aminooxyethyliminodiacetic acid molecule is unlikely to cause a significant shift in the protein's molecular weight on a standard SDS-PAGE gel. However, SDS-PAGE is useful to confirm the recovery and purity of the protein after the modification and purification steps.

Mass Spectrometry

Mass spectrometry is the most definitive method to confirm the successful conjugation and determine the degree of labeling.

  • Sample Preparation: Prepare the unmodified and IDA-modified HRP for mass spectrometry analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium bicarbonate) and denaturation.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Compare the mass spectra of the unmodified and modified HRP. The mass of the conjugated 2-Aminooxyethyliminodiacetic acid (minus the hydrochloride and the water molecule lost during oxime formation) is approximately 190.17 Da. The number of modifications can be determined by the mass shift.

Metal Chelation Assay

A functional assay can be performed to confirm the metal-chelating ability of the IDA-modified HRP.

  • Prepare Metal Solution: Prepare a 10 mM solution of Nickel(II) Chloride in water.

  • Incubation: Incubate the IDA-modified HRP with a molar excess of the Nickel(II) Chloride solution for 30 minutes at room temperature.

  • Removal of Excess Metal: Remove the unbound nickel ions using a Zeba™ Spin Desalting Column.

  • Quantification of Bound Metal: The amount of nickel bound to the protein can be quantified using a colorimetric assay (e.g., with PAR - 4-(2-pyridylazo)resorcinol) or by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Quantitative Data Summary

The following table provides expected ranges for key quantitative parameters. Note that these values may require optimization for different proteins and experimental setups.

ParameterExpected RangeMethod of Determination
Protein Recovery (Post-Oxidation)> 80%BCA or Bradford Assay
Protein Recovery (Post-Ligation)> 70%BCA or Bradford Assay
Degree of Labeling (DOL)1 - 5Mass Spectrometry
Metal Chelation Capacity0.5 - 4 mol metal/mol proteinICP-MS or Colorimetric Assay

Signaling Pathway and Logical Relationships

The modification process does not directly involve a biological signaling pathway. However, the resulting metal-chelating protein can be designed to interact with specific cellular components or pathways. For example, if the target protein is an antibody, the IDA-modified antibody could be used to deliver a metal-based therapeutic to a specific cell type, thereby influencing a signaling pathway involved in cell survival or apoptosis.

G cluster_0 Application Logic Target_Protein Target Protein (e.g., Antibody) IDA_Modification Modification with 2-Aminooxyethyl- iminodiacetic acid Target_Protein->IDA_Modification Metal_Chelation Chelation of Therapeutic/Imaging Metal Ion IDA_Modification->Metal_Chelation Targeting Targeting to Specific Cell Type Metal_Chelation->Targeting Pathway_Modulation Modulation of Cellular Signaling Pathway Targeting->Pathway_Modulation

Figure 2. Logical relationship for a potential application.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Protein Recovery Protein precipitation during reaction or purification.Optimize buffer conditions (pH, ionic strength). Use a different purification method (e.g., dialysis).
Low Degree of Labeling Inefficient oxidation.Ensure the periodate solution is fresh. Optimize periodate concentration and reaction time.
Inefficient ligation.Optimize pH of the ligation buffer (typically 6.0-7.0). Increase the molar excess of the aminooxy-IDA reagent. Increase reaction time or temperature.
No Metal Chelation Failed ligation.Confirm modification by mass spectrometry.
Inactive IDA moiety.Ensure the IDA reagent is of high quality.
Protein Aggregation Cross-linking due to over-oxidation.Reduce periodate concentration or reaction time.
Non-specific interactions.Add mild detergents or adjust buffer composition.

References

Method

Application Notes and Protocols for p-SCN-Bn-DOTA in Actinium-225 Targeted Alpha-Particle Therapy

Topic: Application of p-SCN-Bn-DOTA in Targeted Alpha-Particle Therapy with Actinium-225 Introduction Targeted Alpha-Particle Therapy (TAT) is a promising therapeutic strategy for cancer treatment that utilizes alpha-emi...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of p-SCN-Bn-DOTA in Targeted Alpha-Particle Therapy with Actinium-225

Introduction

Targeted Alpha-Particle Therapy (TAT) is a promising therapeutic strategy for cancer treatment that utilizes alpha-emitting radionuclides to deliver highly cytotoxic radiation to tumor cells while minimizing damage to surrounding healthy tissues.[1] Actinium-225 (²²⁵Ac) is a particularly potent radionuclide for TAT due to its long half-life of 9.92 days and a decay cascade that releases four high-energy alpha particles.[2][3] The effective delivery of ²²⁵Ac to cancer cells requires a robust chelation system to securely bind the radioisotope to a targeting molecule, such as a monoclonal antibody or peptide.

The bifunctional chelator p-SCN-Bn-DOTA (2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has emerged as a gold standard for the stable chelation of trivalent radiometals, including ²²⁵Ac.[1][2] Its DOTA macrocycle provides a high-affinity binding site for the Ac³⁺ ion, while the isothiocyanate (-SCN) group allows for covalent conjugation to primary amine groups on biomolecules.[3][4] These application notes provide an overview of the use of p-SCN-Bn-DOTA in ²²⁵Ac-based TAT, including key experimental data and detailed protocols for its conjugation and radiolabeling.

Key Experimental Data

The following tables summarize critical quantitative data for the use of p-SCN-Bn-DOTA in the development of ²²⁵Ac-based radiopharmaceuticals.

Table 1: Conjugation and Radiolabeling Efficiency

ParameterValueConditionsReference
Chelator to Antibody Ratio1.6 - 2.240:1 DOTA:antibody ratio, 37°C for 60 min[3]
Radiolabeling Yield~93% ± 8% (two-step)High temperature for initial chelation[5]
Radiolabeling Yield>95% (one-step)37°C for 2 hours[6]
Specific Activity (one-step)Up to 30-fold higher than two-step37°C for 2 hours[6]

Table 2: In Vitro and In Vivo Stability of ²²⁵Ac-DOTA Conjugates

ParameterValueConditionsReference
In Vitro Serum Stability>95% after 15 daysHuman serum at 37°C[5]
In Vivo StabilityHighNormal BALB/c mice, minimal liver and bone accumulation[2]
In Vivo StabilityStableNude mice with i.v. injection of [²²⁵Ac]DOTA-HuM195[5]

Experimental Protocols

This protocol describes the covalent attachment of the p-SCN-Bn-DOTA chelator to a monoclonal antibody (mAb) via the formation of a stable thiourea bond.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • p-SCN-Bn-DOTA (Macrocyclics)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Ammonium acetate buffer (pH 5.5)

  • 30k Amicon Ultra-centrifugal filters or equivalent size-exclusion chromatography (SEC) system

Procedure:

  • Buffer Exchange: Buffer exchange the mAb into 0.1 M sodium bicarbonate buffer (pH 9.5) using a 30k Amicon Ultra-centrifugal filter. Repeat the process three times. The final concentration of the mAb should be between 5-10 mg/mL.

  • Chelator Preparation: Immediately before use, prepare a stock solution of p-SCN-Bn-DOTA in anhydrous DMSO at a concentration of 8 mg/mL.[4]

  • Conjugation Reaction: Add a 40-fold molar excess of the p-SCN-Bn-DOTA solution to the mAb solution.[4]

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle mixing.[4]

  • Purification: Purify the resulting DOTA-mAb conjugate by buffer exchanging into ammonium acetate buffer (pH 5.5) using a 30k Amicon Ultra-centrifugal filter to remove unreacted p-SCN-Bn-DOTA.[4]

  • Characterization: Determine the number of chelators conjugated per antibody using MALDI-TOF mass spectrometry.[3]

This protocol outlines an efficient one-step method for radiolabeling a DOTA-conjugated antibody with ²²⁵Ac at a mild temperature.[6]

Materials:

  • ²²⁵Ac(NO₃)₃ or ²²⁵AcCl₃ solution (from a reputable supplier like Oak Ridge National Laboratory)

  • DOTA-antibody conjugate (from Protocol 1)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.2 M Sodium Acetate (NaOAc) buffer

  • L-ascorbic acid solution

  • PD-10 desalting column (GE Healthcare) or equivalent

  • Instant thin-layer chromatography (ITLC) strips

  • 0.1 M EDTA solution (for ITLC mobile phase)

Procedure:

  • ²²⁵Ac Preparation: Dissolve the ²²⁵Ac residue in 0.1 M HCl.

  • pH Adjustment: In a reaction vial, add the ²²⁵AcCl₃ solution. Adjust the pH to approximately 4.5 using 0.2 M NaOAc buffer.[7]

  • Reaction Mixture: To the buffered ²²⁵Ac solution, add the DOTA-antibody conjugate (typically 0.1–19.2 nmol).[7] Add L-ascorbic acid to prevent radiolysis.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.[7]

  • Purification: Purify the [²²⁵Ac]Ac-DOTA-antibody conjugate using a PD-10 desalting column to remove any unbound ²²⁵Ac.[7]

  • Quality Control: Determine the radiochemical purity (RCP) of the final product using ITLC with 0.1 M EDTA as the mobile phase. The radiolabeled antibody will remain at the origin, while free ²²⁵Ac will move with the solvent front.

Visualizations

experimental_workflow Experimental Workflow for ²²⁵Ac-Antibody Conjugate Preparation cluster_conjugation Protocol 1: Antibody Conjugation cluster_radiolabeling Protocol 2: Radiolabeling cluster_qc Quality Control mAb Monoclonal Antibody buffer_exchange_1 Buffer Exchange (0.1 M NaHCO₃, pH 9.5) mAb->buffer_exchange_1 conjugation Conjugation Reaction (37°C, 60 min) buffer_exchange_1->conjugation pSCN_Bn_DOTA p-SCN-Bn-DOTA in DMSO pSCN_Bn_DOTA->conjugation purification_1 Purification (Buffer Exchange into NH₄OAc) conjugation->purification_1 dota_mAb DOTA-Antibody Conjugate purification_1->dota_mAb radiolabeling_reaction Radiolabeling Reaction (37°C, 2 hours) dota_mAb->radiolabeling_reaction maldi MALDI-TOF (Chelator:Ab Ratio) dota_mAb->maldi Ac225 ²²⁵Ac Solution pH_adjust pH Adjustment (NaOAc buffer, pH 4.5) Ac225->pH_adjust pH_adjust->radiolabeling_reaction purification_2 Purification (PD-10 Column) radiolabeling_reaction->purification_2 final_product [²²⁵Ac]Ac-DOTA-Antibody purification_2->final_product itlc ITLC (Radiochemical Purity) final_product->itlc

Caption: Workflow for the conjugation of p-SCN-Bn-DOTA to an antibody and subsequent radiolabeling with ²²⁵Ac.

signaling_pathway Targeted Alpha-Particle Therapy Mechanism radiolabeled_ab [²²⁵Ac]Ac-DOTA-Antibody receptor Tumor-Specific Antigen radiolabeled_ab->receptor Binding internalization Internalization radiolabeled_ab->internalization Receptor-Mediated tumor_cell Tumor Cell alpha_emission Alpha Particle Emission (4x) internalization->alpha_emission dna_damage DNA Double-Strand Breaks alpha_emission->dna_damage apoptosis Apoptosis dna_damage->apoptosis apoptosis->tumor_cell Cell Death

Caption: Mechanism of action for a ²²⁵Ac-labeled antibody in targeted alpha-particle therapy.

Conclusion

p-SCN-Bn-DOTA is a critical component in the development of ²²⁵Ac-based radiopharmaceuticals for targeted alpha-particle therapy. Its ability to form stable complexes with ²²⁵Ac and be efficiently conjugated to targeting biomolecules makes it a versatile and reliable tool for researchers in this field. The provided protocols offer a foundation for the synthesis and evaluation of novel ²²⁵Ac-TAT agents. Further optimization may be required depending on the specific targeting molecule and intended application.

References

Application

Application Notes and Protocols for Bioconjugation Using 2-Aminooxyethyliminodiacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Aminooxyethyliminodiacetic acid hydrochloride is a bifunctional chelating agent that holds significant promise in the field of bioconjugation...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooxyethyliminodiacetic acid hydrochloride is a bifunctional chelating agent that holds significant promise in the field of bioconjugation. Its unique structure, featuring an aminooxy group and an iminodiacetic acid moiety, enables a two-pronged approach to molecular assembly. The aminooxy group facilitates the formation of a stable oxime bond with carbonyl groups (aldehydes or ketones) present on biomolecules, a reaction known as oxime ligation. Simultaneously, the iminodiacetic acid portion can chelate various metal ions, offering a versatile platform for applications such as medical imaging and targeted radionuclide therapy.

This document provides an overview of the potential applications and generalized protocols for utilizing 2-Aminooxyethyliminodiacetic acid hydrochloride in bioconjugation strategies. While specific quantitative data and detailed experimental protocols for this particular compound are not extensively available in public literature, the principles of oxime ligation and metal chelation are well-established. The following sections will detail these methodologies, providing a framework for researchers to develop their own specific applications.

Key Features and Applications

The dual functionality of 2-Aminooxyethyliminodiacetic acid hydrochloride lends itself to a variety of advanced bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): The aminooxy group can be used to conjugate the molecule to an antibody that has been engineered to contain a carbonyl group. The iminodiacetic acid can then be used to chelate a cytotoxic metal ion, creating a targeted therapeutic agent.

  • Medical Imaging: By chelating a radioactive or paramagnetic metal ion, this molecule can be conjugated to a targeting biomolecule (e.g., a peptide or antibody) for use in Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), or Magnetic Resonance Imaging (MRI).

  • Protein Modification and Labeling: The aminooxy group allows for the site-specific modification of proteins containing aldehydes or ketones, which can be introduced through genetic engineering or post-translational modification techniques. This enables the attachment of various payloads, including fluorescent dyes, biotin, or other reporter molecules, for in vitro and in vivo studies.

  • Cell Surface Engineering: Cells can be decorated with molecules bearing this linker, allowing for the subsequent attachment of signaling molecules, imaging agents, or therapeutic payloads to the cell surface.

Experimental Protocols

The following are generalized protocols for bioconjugation using an aminooxy-functionalized compound like 2-Aminooxyethyliminodiacetic acid hydrochloride. Researchers should optimize these protocols for their specific biomolecules and applications.

Protocol 1: General Oxime Ligation for Protein Modification

This protocol describes the conjugation of 2-Aminooxyethyliminodiacetic acid hydrochloride to a protein containing a carbonyl group.

Materials:

  • Protein containing an aldehyde or ketone group

  • 2-Aminooxyethyliminodiacetic acid hydrochloride

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5

  • Aniline (catalyst, optional)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the carbonyl-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of 2-Aminooxyethyliminodiacetic acid hydrochloride in the reaction buffer. A 10- to 50-fold molar excess over the protein is recommended.

  • Ligation Reaction: Add the 2-Aminooxyethyliminodiacetic acid hydrochloride solution to the protein solution. If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Quenching: (Optional) Quench any unreacted aminooxy groups by adding an excess of a quenching reagent like hydroxylamine.

  • Purification: Purify the resulting bioconjugate from excess reagents using a suitable method like size-exclusion chromatography or dialysis.

Protocol 2: Chelation of a Metal Ion

This protocol outlines the chelation of a metal ion by the iminodiacetic acid moiety of the bioconjugate.

Materials:

  • Bioconjugate containing the iminodiacetic acid moiety

  • Metal salt (e.g., radionuclide chloride)

  • Chelation Buffer: Ammonium acetate or citrate buffer, pH 5-7

  • Purification system (e.g., size-exclusion chromatography or ITLC)

Procedure:

  • Bioconjugate Preparation: Dissolve the purified bioconjugate in the chelation buffer.

  • Chelation Reaction: Add the metal salt solution to the bioconjugate solution. The molar ratio will depend on the specific metal and application.

  • Incubation: Incubate the reaction mixture at a temperature and for a duration suitable for the specific metal ion (e.g., 37-95°C for 15-60 minutes for many radionuclides).

  • Quality Control: Determine the radiolabeling efficiency or metal incorporation yield using appropriate analytical techniques (e.g., instant thin-layer chromatography for radiometals).

  • Purification: If necessary, purify the metal-chelated bioconjugate from unchelated metal ions using size-exclusion chromatography.

Data Presentation

Due to the lack of specific published data for 2-Aminooxyethyliminodiacetic acid hydrochloride, the following table provides a generalized comparison of common bioconjugation chemistries to illustrate how data for this compound could be presented once available.

FeatureOxime Ligation (Aminooxy-carbonyl)Thiol-MaleimideAmine-NHS Ester
Reaction pH 6.0 - 7.56.5 - 7.57.0 - 9.0
Reaction Time 2 - 24 hours1 - 4 hours0.5 - 2 hours
Bond Stability HighModerate (potential for retro-Michael)High
Selectivity High (for aldehydes/ketones)High (for free thiols)Moderate (lysine residues)
Catalyst Often anilineNot requiredNot required

Visualizations

The following diagrams illustrate the general principles of bioconjugation workflows using 2-Aminooxyethyliminodiacetic acid hydrochloride.

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Metal Chelation Protein Protein with Carbonyl Group Conjugate Protein-Linker Conjugate Protein->Conjugate Oxime Bond Formation Linker 2-Aminooxyethyliminodiacetic acid hydrochloride Linker->Conjugate Final_Product Metal-Chelated Bioconjugate Conjugate->Final_Product Chelation Metal Metal Ion Metal->Final_Product

Caption: General workflow for bioconjugation and metal chelation.

G cluster_0 Antibody-Drug Conjugate (ADC) Synthesis Antibody Antibody with Engineered Carbonyl ADC Antibody-Drug Conjugate Antibody->ADC Linker 2-Aminooxyethyliminodiacetic acid hydrochloride Linker->ADC Drug Cytotoxic Metal Ion Drug->ADC

Caption: Conceptual diagram of ADC synthesis.

Method

Application Notes and Protocols for Chelating Gallium-68 with a Bifunctional Chelator for PET Imaging

Introduction Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide with a conveniently short half-life of 68 minutes, making it ideal for Positron Emission Tomography (PET) imaging.[6] Its availability from a ⁶⁸Ge/⁶⁸Ga g...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide with a conveniently short half-life of 68 minutes, making it ideal for Positron Emission Tomography (PET) imaging.[6] Its availability from a ⁶⁸Ge/⁶⁸Ga generator allows for on-site, cyclotron-independent production of radiopharmaceuticals.[7] The development of ⁶⁸Ga-based imaging agents relies on the use of bifunctional chelators (BFCs). These molecules are capable of strongly binding the ⁶⁸Ga radiometal and can also be covalently attached to a targeting vector, such as a peptide or small molecule, which directs the radiopharmaceutical to a specific biological target, for instance, receptors overexpressed on cancer cells.[4][8] This document provides a generalized framework for the chelation of ⁶⁸Ga with a novel bifunctional chelator, exemplified by 2-Aminooxyethyliminodiacetic acid, for the development of new PET imaging agents.

Principle of ⁶⁸Ga Chelation

The chelation of ⁶⁸Ga³⁺ involves the formation of a stable coordination complex with a multi-dentate ligand. The stability of this complex is crucial to prevent the release of free ⁶⁸Ga in vivo, which could lead to non-specific uptake and altered biodistribution.[5] The efficiency of the radiolabeling process is influenced by several factors, including pH, temperature, precursor concentration, and the presence of competing metal ions.

Experimental Protocols

Materials and Equipment
  • ⁶⁸Ge/⁶⁸Ga generator (pharmaceutical grade)

  • 2-Aminooxyethyliminodiacetic acid hydrochloride conjugated to a targeting molecule (precursor)

  • Sterile, pyrogen-free water for injection (WFI)

  • Sodium acetate buffer (0.1 M, pH 4.0-5.0) or HEPES buffer

  • Hydrochloric acid (0.1 M, sterile)

  • Ethanol (pharmaceutical grade)

  • Sep-Pak C18 light cartridges

  • Sterile reaction vials (1.5 mL or 2 mL)

  • Heating block or water bath

  • Dose calibrator

  • Radio-Thin Layer Chromatography (radio-TLC) scanner or Radio-High Performance Liquid Chromatography (radio-HPLC) system

  • Vortex mixer

⁶⁸Ga Elution from Generator
  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl according to the manufacturer's instructions.

  • Collect the ⁶⁸GaCl₃ eluate in a sterile vial.

  • Measure the activity of the eluate using a dose calibrator.

Radiolabeling Procedure
  • In a sterile reaction vial, dissolve the precursor (2-Aminooxyethyliminodiacetic acid hydrochloride conjugate) in the chosen buffer (e.g., 0.1 M sodium acetate, pH 4.5) to a final concentration typically in the range of 10-50 µg in 100-500 µL.

  • Add a fraction of the ⁶⁸GaCl₃ eluate (e.g., 100-500 MBq in 100-500 µL) to the precursor solution.

  • Gently vortex the reaction mixture.

  • Incubate the reaction vial at a controlled temperature. While some modern chelators can be labeled at room temperature, heating to 80-95°C for 5-15 minutes is common for many chelators to ensure high labeling efficiency.[6][9][10]

  • After incubation, allow the vial to cool to room temperature.

Purification of the ⁶⁸Ga-labeled Compound (if necessary)

For many modern chelators and optimized labeling conditions, purification may not be necessary if the radiochemical purity is consistently high (>95%). However, if purification is required to remove unchelated ⁶⁸Ga, the following solid-phase extraction method can be used:

  • Pre-condition a Sep-Pak C18 light cartridge by washing with 5 mL of ethanol followed by 10 mL of WFI.

  • Load the reaction mixture onto the cartridge.

  • Wash the cartridge with 10 mL of WFI to remove unchelated ⁶⁸Ga and other hydrophilic impurities.

  • Elute the desired ⁶⁸Ga-labeled compound from the cartridge with 0.5-1 mL of ethanol or an ethanol/water mixture.

  • The eluted product can then be diluted with a sterile saline solution for in vitro or in vivo studies.

Quality Control

3.5.1. Radiochemical Purity (RCP)

  • Radio-TLC: Spot a small aliquot of the final product on an iTLC-SG strip. Develop the chromatogram using an appropriate mobile phase (e.g., 0.1 M ammonium acetate:methanol 1:1 v/v). The ⁶⁸Ga-labeled compound will typically have a different Rf value than free ⁶⁸Ga. Scan the strip using a radio-TLC scanner to determine the percentage of radioactivity associated with the product peak.

  • Radio-HPLC: Inject a small aliquot of the final product onto a suitable HPLC column (e.g., C18). Use a gradient of solvents (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the ⁶⁸Ga-labeled compound from impurities. A radiodetector will monitor the radioactivity of the eluate. The RCP is calculated as the area of the product peak divided by the total area of all radioactive peaks.

3.5.2. Stability

  • In vitro stability: Incubate the final radiolabeled compound in human serum or a saline solution at 37°C. At various time points (e.g., 30, 60, 120 minutes), analyze the samples by radio-TLC or radio-HPLC to determine the percentage of intact radiopharmaceutical.[5]

Data Presentation

The following tables summarize typical quantitative data obtained during the development and characterization of ⁶⁸Ga-labeled imaging agents.

Table 1: Radiolabeling Efficiency and Radiochemical Purity

Chelator Type (Example)Precursor Amount (nmol)Reaction pHTemperature (°C)Reaction Time (min)Radiolabeling Efficiency (%)Radiochemical Purity (%)
DOTA-conjugate10-203.5-4.590-9510-15> 95> 98
NOTA-conjugate5-153.5-5.025 (Room Temp)5-10> 97> 99
HBED-CC-conjugate5-104.0-5.025 (Room Temp)5> 98> 99

Data presented are typical ranges found in the literature for established chelators and should be optimized for the specific compound.[5]

Table 2: In Vitro Stability of ⁶⁸Ga-Complexes

Chelator Type (Example)Incubation MediumIncubation Time (min)Intact Radiopharmaceutical (%)
DOTA-conjugateHuman Serum120> 98
NOTA-conjugateHuman Serum120> 99
HBED-CC-conjugateHuman Serum120> 99

Stability is a critical parameter to ensure the radiopharmaceutical remains intact in vivo.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_labeling Radiolabeling cluster_purification_qc Purification & Quality Control Ga_elution 68Ga Elution (0.1 M HCl) reaction Incubation (RT or 80-95°C, 5-15 min) Ga_elution->reaction precursor_prep Precursor Preparation (Buffer, pH 4.0-5.0) precursor_prep->reaction purification SPE Purification (C18 Cartridge) reaction->purification qc Quality Control (Radio-TLC/HPLC, Stability) purification->qc final_product Final Product (68Ga-labeled agent) qc->final_product

Caption: Generalized workflow for the radiolabeling of a bifunctional chelator with Gallium-68.

Hypothetical Signaling Pathway

signaling_pathway cluster_cell Target Cell (e.g., Cancer Cell) receptor Target Receptor (e.g., SSTR2, PSMA) internalization Internalization receptor->internalization signal PET Signal Detection internalization->signal imaging_agent 68Ga-labeled Imaging Agent imaging_agent->receptor Binding

Caption: Simplified mechanism of a ⁶⁸Ga-labeled imaging agent targeting a cell surface receptor.

References

Application

Characterization of 2-Aminooxyethyliminodiacetic Acid Hydrochloride Bioconjugates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis and characterization of bioconjugates utilizing 2-aminooxyethyliminodiacet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of bioconjugates utilizing 2-aminooxyethyliminodiacetic acid hydrochloride. This aminooxy linker enables the formation of a stable oxime bond with an aldehyde or ketone on a target biomolecule, a cornerstone of modern bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs).

Introduction

The precise and stable linkage of molecules to biologics is critical for the development of targeted therapeutics and diagnostics. Aminooxy-based bioconjugation, which forms a robust oxime bond, offers a highly specific and reliable method for creating such conjugates.[1] This approach is particularly advantageous for the site-specific modification of biomolecules, such as antibodies, allowing for the production of homogeneous conjugates with well-defined drug-to-antibody ratios (DARs).[2]

The core principle involves the reaction of the aminooxy group with a carbonyl group (aldehyde or ketone) on the biomolecule.[3] A common strategy for introducing aldehydes onto an antibody is the mild oxidation of the carbohydrate moieties present in the Fc region using sodium periodate (NaIO₄).[2] This site-specific modification preserves the integrity of the antigen-binding domains. The subsequent reaction with an aminooxy-functionalized molecule, such as a cytotoxic drug linker, proceeds efficiently under mild acidic conditions to form a stable oxime linkage.[4]

Data Presentation

The following tables summarize key quantitative data and recommended conditions for the synthesis and characterization of aminooxy-linked bioconjugates.

Table 1: Recommended Reaction Conditions for Antibody-Aminooxy Conjugation

ParameterRecommended ValuePurpose
Antibody Concentration5-10 mg/mLOptimal for reaction kinetics.[5]
Sodium Periodate (NaIO₄) Concentration1-10 mMControlled oxidation of antibody glycans.[5]
Oxidation Reaction pH5.5 - 6.0Favors selective oxidation of vicinal diols.
Oxidation Temperature4°C (on ice)Minimizes potential protein degradation.
Oxidation Time10-30 minutesSufficient for aldehyde generation.[2]
Aminooxy Linker Molar Excess10-50 foldDrives the ligation reaction to completion.[6]
Ligation Reaction pH4.5 - 7.0Optimal for oxime bond formation.[1]
Ligation TemperatureRoom Temperature or 37°CBalances reaction rate and protein stability.[6]
Ligation Time2-24 hoursEnsures complete conjugation.[6]
Aniline Catalyst (optional)1-100 mMIncreases the rate of oxime formation.[6]

Table 2: Comparative Stability of Bioconjugation Linkages

Linkage TypeBond FormedRelative Hydrolytic StabilityKey AdvantagesKey Disadvantages
Oxime C=N-OHighHighly stable across a broad pH range; chemoselective reaction.[7]Can have slower reaction kinetics at neutral pH without a catalyst.[8]
Hydrazone C=N-NHModerateReversible under acidic conditions, useful for lysosomal release.Less stable than oximes at physiological pH.[8]
Thioether C-SVery HighVery stable bond formed via well-established maleimide chemistry.Potential for off-target reactions with endogenous thiols.
Amide C(O)-NHVery HighExtremely stable.Formation often requires less chemoselective activation steps.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on an Antibody via Periodate Oxidation

This protocol describes the site-specific generation of aldehyde groups on the carbohydrate moieties of an antibody.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄)

  • Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5[2]

  • Quenching Solution: Ethylene glycol

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 3-15 mg/mL (20-100 µM for IgG).[2] If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4.

  • Reaction Setup: To your antibody solution, add 1/10th volume of the 10X Reaction Buffer. Prepare a fresh 100 mM stock solution of NaIO₄ in deionized water. Add 1/10th volume of the NaIO₄ stock solution to the antibody solution.[2]

  • Oxidation: Incubate the reaction mixture for 10-30 minutes at room temperature or on ice, protected from light.[2]

  • Quenching: Quench the reaction by adding ethylene glycol to a final concentration of 100 mM. Incubate for 10 minutes at room temperature.[2]

  • Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with a suitable buffer for the subsequent conjugation step (e.g., 0.1 M sodium acetate, pH 5.5) to remove excess periodate and quenching agent.

Protocol 2: Oxime Ligation of 2-Aminooxyethyliminodiacetic Acid Hydrochloride to an Aldehyde-Modified Antibody

This protocol details the conjugation of the aminooxy linker to the generated aldehyde groups on the antibody.

Materials:

  • Oxidized antibody from Protocol 1

  • 2-Aminooxyethyliminodiacetic acid hydrochloride (or other aminooxy-functionalized payload/linker)

  • Conjugation Buffer: 0.1 M Sodium Acetate or Phosphate buffer, pH 4.5-7.0[1]

  • Aniline (optional catalyst)

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Reagent Preparation: Dissolve the 2-aminooxyethyliminodiacetic acid hydrochloride or your aminooxy-containing molecule in the Conjugation Buffer.

  • Ligation Reaction: Add a 10- to 50-fold molar excess of the aminooxy reagent to the solution of the oxidized antibody.[1] If using a catalyst, add aniline to a final concentration of 1-100 mM.[6]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[6] The reaction progress can be monitored by analytical HPLC.

  • Purification: Purify the resulting bioconjugate from excess reagents using a suitable chromatography method such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[4]

Protocol 3: Characterization of the Bioconjugate

This section outlines key analytical methods for characterizing the final bioconjugate.

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates molecules based on hydrophobicity. The addition of a drug-linker to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.[4]

  • Method:

    • Use an HIC column (e.g., Butyl or Phenyl).

    • Employ a mobile phase gradient from high salt concentration (e.g., ammonium sulfate) to low salt concentration.

    • Monitor the elution profile at 280 nm. Different peaks correspond to ADCs with different DAR values.

    • The average DAR is calculated from the relative area of each peak.[4]

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)

  • Principle: SEC separates molecules based on their size. It is used to quantify the amount of monomer, aggregates, and fragments.[4]

  • Method:

    • Use an SEC column suitable for protein separation.

    • Elute the sample in a non-denaturing mobile phase (e.g., PBS).

    • The main peak represents the monomeric conjugate. Earlier eluting peaks are aggregates, and later eluting peaks are fragments.[4]

3. Confirmation of Conjugation and DAR by Mass Spectrometry (MS)

  • Principle: MS measures the mass-to-charge ratio to determine the precise molecular weight of the conjugate species, confirming successful conjugation and providing an accurate DAR.[4]

  • Method (Intact Mass Analysis):

    • Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) with a reversed-phase column (e.g., C4).

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different conjugate species.

    • Calculate the average DAR based on the relative abundance of each detected species.[9]

Visualizations

cluster_0 Step 1: Antibody Preparation & Oxidation cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: Purification & Characterization A Monoclonal Antibody B Buffer Exchange (if needed) A->B C Add Sodium Periodate (NaIO4) B->C D Incubate (4°C, dark) C->D E Quench Reaction D->E F Purify Oxidized Antibody E->F G Combine Oxidized Antibody with Aminooxy-Linker/Payload F->G H Add Aniline (optional catalyst) G->H I Incubate (RT, 2-24h) H->I J Purify Bioconjugate (SEC/HIC) I->J K Characterize: - HIC (DAR) - SEC (Purity) - Mass Spec (Identity, DAR) J->K

Caption: Experimental workflow for bioconjugate synthesis.

Caption: Chemical reaction of oxime ligation.

References

Method

Purifying Proteins Labeled with 2-Aminooxyethyliminodiacetic Acid Hydrochloride: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals This document provides comprehensive application notes and detailed protocols for the purification of proteins that have been covalently labeled with 2-Amin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the purification of proteins that have been covalently labeled with 2-Aminooxyethyliminodiacetic acid hydrochloride. This labeling reagent introduces a versatile iminodiacetic acid (IDA) metal-chelating tag onto the protein of interest via a stable oxime bond. The subsequent purification is primarily achieved through Immobilized Metal Affinity Chromatography (IMAC), a powerful technique that leverages the interaction between the IDA tag and chelated metal ions.

Introduction to the Technology

The labeling of proteins with 2-Aminooxyethyliminodiacetic acid hydrochloride is a two-step process. First, a reactive carbonyl group (an aldehyde or ketone) is introduced into the target protein. This can be achieved through various methods, such as the enzymatic oxidation of a terminal glycan or the incorporation of an unnatural amino acid bearing a carbonyl group. Subsequently, the aminooxy group of the labeling reagent reacts with the carbonyl group on the protein to form a stable oxime linkage. This bioconjugation method is highly specific and occurs under mild conditions, preserving the protein's structure and function.

The incorporated iminodiacetic acid (IDA) moiety acts as a powerful affinity tag. IDA is a tridentate chelating agent that can coordinate with divalent metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺), which are immobilized on a chromatography resin. This interaction forms the basis for the purification of the labeled protein using Immobilized Metal Affinity Chromatography (IMAC). The labeled protein is selectively captured by the metal-chelated resin while unlabeled proteins and other impurities are washed away. The purified protein is then eluted by disrupting the coordination bond, typically by using a competing agent like imidazole or by lowering the pH.

Key Purification Methods & Experimental Protocols

The primary method for purifying proteins labeled with 2-Aminooxyethyliminodiacetic acid hydrochloride is Immobilized Metal Affinity Chromatography (IMAC). The following protocols provide a general framework that can be optimized for specific proteins and applications.

Protocol 1: General Immobilized Metal Affinity Chromatography (IMAC) for IDA-tagged Proteins

This protocol outlines the standard procedure for purifying a protein labeled with an IDA tag using a nickel-charged resin (Ni-IDA).

Materials:

  • Ni-IDA agarose resin or pre-packed column

  • Binding Buffer: 20 mM sodium phosphate, 500 mM NaCl, 10-20 mM imidazole, pH 7.4-8.0

  • Wash Buffer: 20 mM sodium phosphate, 500 mM NaCl, 20-50 mM imidazole, pH 7.4-8.0

  • Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 250-500 mM imidazole, pH 7.4-8.0

  • Labeled protein sample in a compatible buffer

  • Chromatography column (if using loose resin)

  • Peristaltic pump or FPLC system (optional)

  • Collection tubes

Procedure:

  • Resin Preparation and Equilibration:

    • If using loose resin, pack the desired bed volume into a chromatography column.

    • Wash the resin with 5-10 column volumes (CV) of deionized water to remove the storage solution.

    • Equilibrate the column with 5-10 CV of Binding Buffer.

  • Sample Loading:

    • Clarify the labeled protein sample by centrifugation or filtration (0.45 µm filter) to remove any precipitates.

    • Load the clarified sample onto the equilibrated column. The flow rate should be optimized for your specific protein and resin, but a starting point of 0.5-1 mL/min for a 1 mL column is common.

    • Collect the flow-through fraction for analysis by SDS-PAGE to assess binding efficiency.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

    • Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound protein with 5-10 CV of Elution Buffer.

    • Collect fractions of a suitable volume (e.g., 0.5-1 mL).

    • Monitor the elution peak by absorbance at 280 nm.

  • Analysis of Fractions:

    • Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to determine the purity of the eluted protein.

    • Pool the fractions containing the purified protein.

  • Post-Elution Processing (Optional):

    • If necessary, remove the imidazole from the purified protein sample by dialysis or buffer exchange chromatography.

Data Presentation: Quantitative Comparison of IMAC Resins

The choice of chelating ligand on the IMAC resin can significantly impact the purity and yield of the purified protein. Iminodiacetic acid (IDA) and nitrilotriacetic acid (NTA) are the two most common ligands.

FeatureIminodiacetic Acid (IDA) ResinNitrilotriacetic Acid (NTA) ResinReference
Coordination Sites with Metal Ion 3 (Tridentate)4 (Tetradentate)[1][2]
Protein Binding Sites 32[3]
Binding Capacity Generally HigherGenerally Lower[4][5]
Purity of Eluted Protein Generally Lower (higher non-specific binding)Generally Higher (lower non-specific binding)[2][4]
Metal Ion Leaching HigherLower[1]
Elution Imidazole Concentration LowerHigher[1]
Cost Generally Less ExpensiveGenerally More Expensive[2]

Note: The optimal resin choice is protein-dependent and may require empirical testing.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful protein purification. The following diagrams illustrate the key steps involved.

experimental_workflow cluster_labeling Protein Labeling cluster_purification IMAC Purification Start Protein with Carbonyl Group Labeling Oxime Ligation with 2-Aminooxyethyliminodiacetic acid hydrochloride Start->Labeling LabeledProtein IDA-Labeled Protein Labeling->LabeledProtein Load Load onto Ni-IDA Column LabeledProtein->Load Wash Wash with Wash Buffer Load->Wash Unbound Proteins Elute Elute with Elution Buffer Wash->Elute Non-specifically Bound Proteins PurifiedProtein Purified IDA-Labeled Protein Elute->PurifiedProtein

Caption: Workflow for labeling and purification.

imac_principle cluster_binding Binding cluster_elution Elution Resin IMAC Resin Ni²⁺ Protein {  IDA-Labeled Protein |  IDA Tag } Resin:f1->Protein:f1 Coordination PurifiedProtein Purified Protein Imidazole Imidazole Imidazole->Resin:f1 Competition

Caption: Principle of IMAC purification.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Radiolabeling with 2-Aminooxyethyliminodiacetic Acid Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Aminooxyethyliminodiacetic acid hydrochloride...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Aminooxyethyliminodiacetic acid hydrochloride for radiolabeling. Our goal is to help you overcome challenges related to low radiolabeling efficiency and optimize your experimental outcomes.

Troubleshooting Guide: Low Radiolabeling Efficiency

Low or no product yield is a common challenge in radiolabeling experiments. This guide addresses potential causes and provides systematic troubleshooting steps to improve the efficiency of your reaction when using 2-Aminooxyethyliminodiacetic acid hydrochloride.

Problem: Low or No Radiolabeled Product Formation

Potential CauseTroubleshooting StepExpected Outcome
Suboptimal pH Verify the pH of your reaction mixture. For uncatalyzed oxime ligation, the optimal pH is typically between 4.0 and 5.0.[1][2] However, if your biomolecule is sensitive to acidic conditions, a pH near neutral (6.5-7.5) can be used, but this will require an effective catalyst.[1][3]Adjusting the pH to the optimal range for your specific reaction conditions (with or without a catalyst) should increase the reaction rate and yield.
Inefficient or Absent Catalyst at Neutral pH If you are performing the ligation at a neutral pH, the use of a nucleophilic catalyst is highly recommended to achieve a reasonable reaction rate.[3] Aniline and its derivatives, such as m-phenylenediamine or p-phenylenediamine, are commonly used to accelerate the reaction.[4][5][6]The addition of a suitable catalyst should significantly increase the reaction rate at neutral pH.[2]
Low Reactant Concentration The kinetics of the ligation are dependent on the concentration of the reactants. If possible, increase the concentration of either the biomolecule functionalized with a carbonyl group (aldehyde or ketone) or the 2-Aminooxyethyliminodiacetic acid hydrochloride.[3][7]Increasing reactant concentrations should lead to a faster reaction rate and higher yield of the radiolabeled product.
Reactant Instability or Impurity The aminooxy group can be susceptible to degradation.[1][3] Ensure that the 2-Aminooxyethyliminodiacetic acid hydrochloride and other reagents are of high purity and have been stored correctly. Use fresh, high-purity solvents, as impurities like acetone can react with the aminooxy group.[3][8]Using fresh, high-purity reagents will minimize side reactions and ensure the availability of the active aminooxy group for the desired ligation.
Suboptimal Chelating Conditions After the oxime ligation, ensure that the conditions are optimal for the chelation of the radiometal by the iminodiacetic acid moiety. This includes the correct pH and temperature for the specific radiometal being used.[9][10]Optimizing the chelation step will ensure that the radiometal is efficiently and stably incorporated into the conjugate.
Choice of Carbonyl Group Aldehydes are generally more reactive than ketones in oxime ligations due to less steric hindrance.[3]If you have the flexibility to choose, using an aldehyde-functionalized biomolecule will likely result in a faster and more efficient ligation reaction.
Inadequate Reaction Time or Temperature Radiolabeling reactions, especially at neutral pH, may require longer incubation times or elevated temperatures to proceed to completion.[8][11]Systematically optimizing the reaction time and temperature can lead to a significant improvement in the radiolabeling yield.

Frequently Asked Questions (FAQs)

Q1: What is 2-Aminooxyethyliminodiacetic acid hydrochloride and how does it work in radiolabeling?

A1: 2-Aminooxyethyliminodiacetic acid hydrochloride is a bifunctional molecule. It contains an aminooxy group (-O-NH2) which chemoselectively reacts with an aldehyde or ketone on a biomolecule (like a protein or peptide) to form a stable oxime bond.[7] It also contains an iminodiacetic acid group, which acts as a chelator to securely bind radiometals.[9][10] This dual functionality allows for a two-step approach to radiolabeling: first, conjugation to the biomolecule, and second, chelation of the radiometal.

Q2: What is the optimal pH for oxime ligation with 2-Aminooxyethyliminodiacetic acid hydrochloride?

A2: The optimal pH for oxime ligation is dependent on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of 4.0-5.0 is generally ideal.[1][2] However, many biomolecules are not stable under these conditions. In such cases, the reaction can be performed at a neutral pH (around 7.0), but the addition of a nucleophilic catalyst is strongly recommended to accelerate the reaction.[3]

Q3: Why is my radiolabeling reaction slow at neutral pH?

A3: The rate of oxime formation is significantly slower at neutral pH compared to acidic pH.[2] This is because the reaction mechanism involves a dehydration step that is acid-catalyzed. To enhance the reaction rate at neutral pH, a nucleophilic catalyst like aniline or its derivatives should be used.[4][6]

Q4: Which catalyst is most effective for oxime ligation at neutral pH?

A4: While aniline is a commonly used catalyst, studies have shown that substituted anilines can be more effective. For example, m-phenylenediamine has been reported to be up to 15 times more efficient than aniline.[5][12] p-Phenylenediamine has also been shown to be a highly effective catalyst at neutral pH, even at low millimolar concentrations, leading to a significant increase in the rate of protein PEGylation compared to uncatalyzed and aniline-catalyzed reactions.[4][6]

Q5: How can I monitor the progress of my radiolabeling reaction?

A5: The progress of the reaction can be monitored using various analytical techniques. For the conjugation step, you can use methods like SDS-PAGE, HPLC, or mass spectrometry to detect the formation of the biomolecule-conjugate.[3] For the radiolabeling step, techniques like instant thin-layer chromatography (iTLC) or radio-HPLC are commonly used to determine the radiochemical purity and yield.[11]

Q6: What factors should I consider when choosing a radiometal?

A6: The choice of radiometal should be compatible with the iminodiacetic acid chelator.[9] Important factors to consider include the coordination chemistry of the metal, its half-life, and the type of radiation it emits (e.g., gamma for SPECT, positron for PET, or alpha/beta for therapy).[9][10]

Experimental Protocols

Protocol 1: Two-Step Radiolabeling using 2-Aminooxyethyliminodiacetic Acid Hydrochloride

This protocol outlines the general procedure for conjugating 2-Aminooxyethyliminodiacetic acid hydrochloride to a carbonyl-functionalized biomolecule, followed by radiolabeling with a suitable radiometal.

Materials:

  • Aldehyde or ketone-functionalized biomolecule

  • 2-Aminooxyethyliminodiacetic acid hydrochloride

  • Reaction Buffer (e.g., Sodium Acetate buffer, pH 4.5 for uncatalyzed reaction; Phosphate buffer, pH 7.0 for catalyzed reaction)

  • Catalyst (e.g., m-phenylenediamine or p-phenylenediamine, if needed)

  • Radiometal solution

  • Chelation Buffer (appropriate for the chosen radiometal)

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

  • Conjugation of 2-Aminooxyethyliminodiacetic Acid Hydrochloride to the Biomolecule:

    • Dissolve the carbonyl-functionalized biomolecule in the chosen reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Dissolve 2-Aminooxyethyliminodiacetic acid hydrochloride in the reaction buffer to achieve a slight molar excess (e.g., 2- to 10-fold) relative to the biomolecule.

    • For acidic conditions (pH 4.5, uncatalyzed):

      • Mix the biomolecule solution and the 2-Aminooxyethyliminodiacetic acid hydrochloride solution.

      • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

    • For neutral conditions (pH 7.0, catalyzed):

      • To the biomolecule solution, add the catalyst to the desired final concentration (e.g., 10-100 mM for aniline, or lower for more efficient catalysts).[2]

      • Add the 2-Aminooxyethyliminodiacetic acid hydrochloride solution to the biomolecule-catalyst mixture.

      • Incubate the reaction mixture at room temperature for 1-12 hours.

    • Monitor the reaction progress using a suitable analytical method (e.g., HPLC, mass spectrometry).

    • Purify the resulting conjugate to remove excess reactants.

  • Radiolabeling of the Conjugate:

    • Adjust the pH of the purified conjugate solution to the optimal pH for chelation with the chosen radiometal.

    • Add the radiometal solution to the conjugate solution.

    • Incubate the reaction mixture at the optimal temperature for the specific radiometal chelation (this can range from room temperature to elevated temperatures).[11]

    • Monitor the radiolabeling efficiency using radio-TLC or radio-HPLC.

    • Purify the final radiolabeled biomolecule to remove any unchelated radiometal.

Quantitative Data Summary

Table 1: Comparison of Catalyst Efficiency in Oxime Ligation

CatalystRelative EfficiencyFold Increase in Rate vs. UncatalyzedFold Increase in Rate vs. AnilinepHReference
Aniline-Up to 40-fold17.0[2]
m-PhenylenediamineUp to 15 times more efficient than aniline-~157.0[5][12]
p-PhenylenediamineHighly effective120-fold19-fold7.0[4][6]

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_radiolabeling Step 2: Radiolabeling start Carbonyl-functionalized Biomolecule mix1 Mix and Incubate start->mix1 reagent1 2-Aminooxyethyliminodiacetic acid hydrochloride reagent1->mix1 catalyst Catalyst (optional, for neutral pH) catalyst->mix1 purify1 Purify Conjugate mix1->purify1 conjugate Purified Conjugate purify1->conjugate mix2 Mix and Incubate (Adjust pH & Temp) conjugate->mix2 reagent2 Radiometal reagent2->mix2 purify2 Purify Radiolabeled Biomolecule mix2->purify2 final_product Final Radiolabeled Biomolecule purify2->final_product

Caption: Experimental workflow for the two-step radiolabeling procedure.

troubleshooting_workflow start Low Radiolabeling Efficiency check_ph Is the pH optimal? start->check_ph check_catalyst Is a catalyst needed/used? check_ph->check_catalyst Yes adjust_ph Adjust pH check_ph->adjust_ph No check_concentration Are reactant concentrations sufficient? check_catalyst->check_concentration Yes add_catalyst Add appropriate catalyst check_catalyst->add_catalyst No check_reagents Are reagents pure and stable? check_concentration->check_reagents Yes increase_conc Increase reactant concentrations check_concentration->increase_conc No solution Improved Efficiency check_reagents->solution Yes use_fresh_reagents Use fresh, high-purity reagents check_reagents->use_fresh_reagents No adjust_ph->check_catalyst add_catalyst->check_concentration increase_conc->check_reagents use_fresh_reagents->solution

Caption: Troubleshooting decision tree for low radiolabeling efficiency.

reaction_mechanism biomolecule Biomolecule-CHO Aldehyde/Ketone intermediate Tetrahedral Intermediate biomolecule->intermediate + aminooxy H2N-O-R 2-Aminooxyethyl... R = -CH2CH2N(CH2COOH)2 aminooxy->intermediate oxime Biomolecule-CH=N-O-R Stable Oxime Bond intermediate->oxime - H2O (Acid/Catalyst) h2o H2O

Caption: Simplified reaction mechanism of oxime ligation.

References

Optimization

Preventing aggregation during 2-Aminooxyethyliminodiacetic acid hydrochloride conjugation

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protein aggregation during conjugation with 2-Aminooxyethyliminodiacetic acid hydrochlorid...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protein aggregation during conjugation with 2-Aminooxyethyliminodiacetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is 2-Aminooxyethyliminodiacetic acid hydrochloride and how does its conjugation work?

2-Aminooxyethyliminodiacetic acid hydrochloride is a heterobifunctional crosslinker. It contains two key functional groups:

  • An aminooxy group (-ONH₂) , which reacts with aldehydes or ketones on a target molecule (like a protein or antibody) to form a stable oxime bond. This reaction is known as oxime ligation.

  • An iminodiacetic acid (IDA) group , which is a chelating agent capable of binding metal ions.

The conjugation reaction, or oxime ligation, is a chemoselective process that proceeds under mild conditions. It is bioorthogonal, meaning it does not interfere with native biological processes. The resulting oxime bond is significantly more stable against hydrolysis compared to similar linkages like hydrazones, making it ideal for creating robust bioconjugates.

Q2: What are the primary causes of protein aggregation during this conjugation?

Protein aggregation during bioconjugation is a multifaceted issue stemming from factors that compromise protein stability. Key contributors include:

  • Suboptimal Buffer Conditions: The pH, ionic strength, and buffer composition are critical for protein stability. The optimal pH for the oxime ligation chemistry (typically weakly acidic, pH 4.5-5.0) may not be ideal for the stability of your specific protein, potentially leading to aggregation.

  • Over-labeling: Attaching too many linker molecules can alter the protein's surface charge and isoelectric point (pI), reducing its solubility and leading to aggregation.

  • High Reactant Concentrations: High concentrations of the protein or the aminooxy reagent increase the frequency of intermolecular interactions that can initiate aggregation.

  • Presence of Metal Ions: Trace metal ions, potentially leached from purification columns (e.g., Ni-NTA), can sometimes promote protein-protein interactions and aggregation.

  • Use of Organic Co-solvents: While sometimes necessary to dissolve the aminooxy reagent, organic solvents like DMSO or DMF can destabilize proteins if their concentration in the final reaction mixture is too high.

  • Mechanical and Thermal Stress: Vigorous mixing, multiple freeze-thaw cycles, or elevated reaction temperatures can induce protein unfolding and subsequent aggregation.

Q3: How does the iminodiacetic acid (IDA) moiety affect the reaction and protein stability?

The IDA group has a dual role. Primarily, it serves as a chelating agent. This property can be advantageous, as it can sequester divalent metal ions that might otherwise catalyze oxidation or promote aggregation. In some cases, engineering metal-chelating sites into a protein has been shown to enhance its stability. However, the introduction of this charged, hydrophilic group will alter the surface properties of the target protein, which must be considered during downstream processing and formulation.

Q4: How can I optimize reaction conditions to minimize aggregation?

Optimizing the reaction is a balancing act between maximizing conjugation efficiency and maintaining protein stability. Key parameters to adjust include:

    Troubleshooting

    Technical Support Center: Optimizing Reactions with 2-Aminooxyethyliminodiacetic Acid Hydrochloride

    This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing pH and buffer conditions for reactions involving 2-Aminooxyethyliminodiacetic acid hydrochlor...

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing pH and buffer conditions for reactions involving 2-Aminooxyethyliminodiacetic acid hydrochloride. The following information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

    Frequently Asked Questions (FAQs)

    Q1: What is the optimal pH for reactions involving 2-Aminooxyethyliminodiacetic acid hydrochloride?

    A1: The optimal pH for oxime ligation, the primary reaction of the aminooxy group, is typically in the weakly acidic range of 4.5 to 5.5.[1] This is because the reaction mechanism requires a balance between the protonation of the carbonyl group (to enhance its electrophilicity) and the availability of the unprotonated, nucleophilic aminooxy group.[1] At a pH below 4.5, the aminooxy group becomes significantly protonated, reducing its nucleophilicity and slowing the reaction rate.[2] Conversely, at a pH above 7, the rate-limiting dehydration of the hemiaminal intermediate is slow.[2] For many biological applications where the stability of the biomolecule is critical, a pH range of 6.5-7.5 can be used, often with the aid of a catalyst.[2][3]

    Q2: Which buffer systems are recommended for these reactions?

    A2: The choice of buffer is critical for maintaining a stable pH throughout the reaction. Acetate and phosphate-based buffers are commonly used.

    • Sodium Acetate Buffer (0.1 M, pH 4.5-5.5): This is a good starting point for uncatalyzed reactions, as it provides buffering capacity in the optimal pH range for oxime bond formation.[2]

    • Phosphate-Buffered Saline (PBS, pH 7.2-7.5): PBS is suitable for catalyzed reactions at a neutral pH, which is often necessary when working with sensitive biological molecules.[2]

    It is crucial to avoid buffers containing primary amines , such as Tris, as they can compete with the aminooxy group and lead to the formation of undesired side products.

    Q3: How does the iminodiacetic acid moiety influence the reaction?

    A3: The iminodiacetic acid (IDA) portion of the molecule is a well-known chelating agent capable of forming stable complexes with metal ions.[4][5] While there is limited direct data on its influence on oxime ligation, its presence suggests a few considerations:

    • Metal Sequestration: If your reaction mixture contains trace metal ions that could interfere with the reaction or the stability of your biomolecule, the IDA moiety may offer a protective effect by chelating them.

    • Buffer Compatibility: The IDA group has two carboxylic acid functional groups and a tertiary amine, which will have their own pKa values. When preparing your reaction, be mindful that the overall charge and buffering capacity of the system may be influenced by the IDA moiety.

    Q4: What is the role of the hydrochloride salt in this reagent?

    A4: The hydrochloride salt form indicates that the aminooxy group is protonated. When dissolved in a neutral, unbuffered solution, it will create a mildly acidic environment. This is generally favorable for initiating the oxime ligation reaction, as it helps to establish the desired acidic pH. However, for precise pH control, it is always recommended to use a suitable buffer system.

    Troubleshooting Guide

    Issue Potential Cause Recommended Solution
    Low or No Product Formation Incorrect pH: The reaction is highly pH-dependent. At a low pH, the aminooxy group is protonated and non-nucleophilic. At a high pH, the rate of dehydration of the intermediate slows down.[1][2]Maintain a weakly acidic pH, typically around 4.5-5.5, using a stable buffer system like sodium acetate.[1] For reactions at neutral pH, consider adding a catalyst.
    Impure Starting Materials: The aldehyde or ketone starting material may have oxidized to a carboxylic acid, or other impurities may be inhibiting the reaction.[1]Use high-purity, freshly opened, or purified aldehydes/ketones. Ensure the 2-Aminooxyethyliminodiacetic acid hydrochloride is of high quality.
    Steric Hindrance: Bulky chemical groups near the carbonyl or aminooxy functionality can impede the reaction.[1]Increase the reaction time and/or moderately raise the temperature. The use of a catalyst can also help to overcome steric hindrance.
    Slow Reaction Rate at Neutral pH Lack of Catalysis: Oxime ligation is inherently slow at neutral pH.Add a nucleophilic catalyst, such as aniline or its derivatives (e.g., p-phenylenediamine), to the reaction mixture.[6] Aniline can increase the reaction rate significantly at neutral pH.
    Formation of Side Products Beckmann Rearrangement: This acid-catalyzed side reaction of oximes can occur, especially at elevated temperatures.[1]Avoid strongly acidic conditions by maintaining a pH between 4.0 and 5.0. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
    Reaction with Amine-Containing Buffers: Buffers like Tris contain primary amines that can compete with the aminooxy group.Use non-amine-containing buffers such as acetate or phosphate.[2]
    Product Instability (Hydrolysis of Oxime Bond) Acidic Storage or Assay Conditions: The oxime bond can be susceptible to hydrolysis under acidic conditions.Store and handle the final conjugate in buffers at or near neutral pH (e.g., PBS at pH 7.4). Minimize exposure time to any required acidic conditions during purification or analysis.
    Inherently Labile Structure: Oximes derived from aldehydes are generally less stable than those derived from ketones.If stability is a persistent issue, consider using a ketone-containing reaction partner instead of an aldehyde. For maximum stability where reversibility is not required, the oxime bond can be reduced to a more stable hydroxylamine linkage.

    Experimental Protocols

    General Protocol for Oxime Ligation

    This protocol provides a general guideline for the conjugation of 2-Aminooxyethyliminodiacetic acid hydrochloride to an aldehyde- or ketone-containing molecule.

    • Reagent Preparation:

      • Reaction Buffer: Prepare either a 0.1 M sodium acetate buffer (pH 5.5) for an uncatalyzed reaction or a phosphate-buffered saline (PBS) solution (pH 7.2-7.5) for a catalyzed reaction.[2]

      • Biomolecule Solution: Dissolve the aldehyde- or ketone-containing biomolecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.[2]

      • Aminooxy Reagent Stock: Prepare a stock solution of 2-Aminooxyethyliminodiacetic acid hydrochloride in a compatible solvent such as water or DMSO.

      • Catalyst Stock (Optional): For reactions at neutral pH, prepare a stock solution of aniline (e.g., 1 M in DMSO).

    • Conjugation Reaction:

      • Add the aminooxy reagent stock solution to the biomolecule solution. A 10 to 50-fold molar excess of the aminooxy reagent is commonly used.[2]

      • If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.[6]

      • Incubate the reaction at room temperature or 4°C for 2-24 hours.[2]

    • Monitoring and Purification:

      • Monitor the reaction progress using appropriate analytical techniques such as HPLC or mass spectrometry.

      • Once the reaction is complete, purify the conjugate to remove excess reagents and byproducts using methods like dialysis, desalting columns, or size-exclusion chromatography.[2]

    Protocol for pH Optimization of Oxime Ligation
    • Prepare a series of buffers with different pH values (e.g., pH 4.5, 5.5, 6.5, and 7.5).[2]

    • Set up small-scale analytical reactions in parallel, with each reaction using a different pH buffer.

    • Keep the concentrations of the reactants and the temperature consistent across all reactions.

    • Monitor the formation of the product over time for each reaction using a suitable analytical method (e.g., LC-MS).

    • Plot the reaction progress for each pH to determine the optimal condition for your specific molecules.

    Visualizations

    experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification reagent_prep Prepare Buffer (e.g., Acetate pH 5.5) biomolecule_prep Dissolve Aldehyde/Ketone -containing Biomolecule aminooxy_prep Dissolve 2-Aminooxyethyl- iminodiacetic acid HCl catalyst_prep Prepare Catalyst Stock (e.g., Aniline, optional) mix_reagents Combine Reactants catalyst_prep->mix_reagents add_catalyst Add Catalyst (if at neutral pH) mix_reagents->add_catalyst incubate Incubate (2-24h, RT or 4°C) add_catalyst->incubate monitor Monitor Reaction (e.g., LC-MS) incubate->monitor purify Purify Conjugate (e.g., Dialysis, SEC) monitor->purify characterize Characterize Product purify->characterize troubleshooting_logic start Low or No Product Yield check_ph Check pH Is it optimal (4.5-5.5)? start->check_ph check_reagents Check Reagent Purity Freshly prepared? check_ph->check_reagents Yes adjust_ph Adjust pH with Acetate Buffer check_ph->adjust_ph No check_catalyst Reaction at Neutral pH? Is a catalyst present? check_reagents->check_catalyst Yes purify_reagents Purify or use fresh reagents check_reagents->purify_reagents No check_sterics Steric Hindrance? Bulky groups present? check_catalyst->check_sterics Yes add_catalyst Add Aniline (10-100 mM) check_catalyst->add_catalyst No increase_time_temp Increase Reaction Time or Temperature check_sterics->increase_time_temp Yes

    References

    Optimization

    Reducing non-specific binding of 2-Aminooxyethyliminodiacetic acid hydrochloride conjugates

    This guide provides troubleshooting strategies and frequently asked questions to help researchers reduce non-specific binding (NSB) encountered with 2-Aminooxyethyliminodiacetic acid hydrochloride conjugates. The princip...

    Author: BenchChem Technical Support Team. Date: December 2025

    This guide provides troubleshooting strategies and frequently asked questions to help researchers reduce non-specific binding (NSB) encountered with 2-Aminooxyethyliminodiacetic acid hydrochloride conjugates. The principles discussed here apply to various assay formats, including plate-based assays (ELISA), biosensors (SPR), and particle-based assays.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary causes of non-specific binding (NSB) with my Aminooxy-IDA conjugates?

    Non-specific binding of your conjugate is a multifactorial issue that can obscure specific signals and reduce assay sensitivity.[1] While the aminooxy-IDA linker itself is small, the molecule you have conjugated to it (e.g., a protein, peptide, or other biomolecule) is the primary driver of NSB. The main causes are:

    • Hydrophobic Interactions: If your conjugated molecule has exposed hydrophobic regions, it can "stick" to hydrophobic patches on the assay surface (e.g., polystyrene plates).[1][2]

    • Electrostatic Interactions: Charged regions on your conjugate can interact with oppositely charged areas on the surface, leading to non-specific attachment.[1][2][3]

    • Conjugate Aggregation: Poorly soluble conjugates can form aggregates that are "sticky" and bind indiscriminately to the surface.[4]

    • Ineffective Surface Blocking: The blocking agents used may not have completely covered all available binding sites on the assay surface, leaving them open for non-specific attachment.[5][6]

    cluster_conjugate Aminooxy-IDA Conjugate cluster_surface Assay Surface cluster_nsb Non-Specific Binding (NSB) Conjugate Conjugated Molecule (e.g., Protein) Surface Unblocked Site Conjugate->Surface  Hydrophobic  Interactions Conjugate->Surface  Electrostatic  Interactions NSB_Result High Background Signal Conjugate->NSB_Result Causes

    Caption: Primary molecular forces driving non-specific binding.

    Q2: My background signal is high. How can I systematically troubleshoot this issue?

    High background signal is a common problem that requires a logical troubleshooting approach. Start with the simplest and most common fixes, such as washing and blocking, before moving to more complex optimizations. The flowchart below outlines a recommended workflow.

    Start High Background Signal Wash 1. Optimize Washing Protocol Start->Wash Wash_Sol Increase wash steps/duration? Add/increase detergent? Wash->Wash_Sol Block 2. Optimize Blocking Buffer Wash_Sol->Block If Not Resolved End Problem Resolved Wash_Sol->End If Resolved Block_Sol Increase concentration/time? Change blocking agent? Block->Block_Sol Buffer 3. Modify Assay Buffer Block_Sol->Buffer If Not Resolved Block_Sol->End If Resolved Buffer_Sol Add detergent, salt, or competing proteins (BSA)? Buffer->Buffer_Sol Conjugate 4. Check Conjugate Quality Buffer_Sol->Conjugate If Not Resolved Buffer_Sol->End If Resolved Conjugate_Sol Check for aggregation (SEC)? Lower conjugate concentration? Conjugate->Conjugate_Sol Conjugate_Sol->End If Resolved

    Caption: Systematic workflow for troubleshooting high background signals.

    Q3: How do I choose and optimize a blocking buffer?

    The choice of blocking agent is critical for saturating unused binding sites on the surface.[7] No single agent is perfect for all applications; optimization is often required. The most common agents are protein-based.[8]

    Data Presentation: Comparison of Common Blocking Agents

    Blocking AgentTypical ConcentrationMechanism of ActionProsCons
    Bovine Serum Albumin (BSA) 1 - 5% (w/v)Adsorbs to unoccupied sites on the surface through a mix of hydrophobic and ionic interactions.Highly purified, consistent performance, compatible with most detection systems.[8]More expensive than milk, may not block as completely in some systems.[9]
    Non-fat Dry Milk / Casein 3 - 5% (w/v)A complex mixture of proteins (casein, etc.) that coats the surface.Inexpensive, effective at blocking, widely available.[8][10]Incompatible with avidin-biotin systems and some phospho-specific antibodies.[7] Variable lot-to-lot consistency.
    Commercial Blockers Varies by Mfr.Often protein-free or based on purified, modified proteins for superior performance.High efficiency, low cross-reactivity, consistent.Highest cost.
    Polyethylene Glycol (PEG) 0.1 - 1% (w/v)Creates a hydrophilic layer on the surface that repels protein adsorption.Protein-free, useful for reducing non-specific cellular uptake.[11]May not be as effective as protein blockers for all surfaces.

    See "Experimental Protocols" for a guide on how to optimize your blocking buffer.

    Q4: What role do detergents and salt concentration play in my wash and binding buffers?

    Adding specific reagents to your assay and wash buffers can significantly reduce NSB by disrupting the forces that cause it.[2]

    Data Presentation: Buffer Additives for NSB Reduction

    AdditiveTypical ConcentrationPrimary Target of NSBNotes
    Tween-20 0.05 - 0.1% (v/v)Hydrophobic Interactions A non-ionic detergent that disrupts non-specific hydrophobic binding.[2][12] It is a crucial component of most wash buffers (e.g., PBST, TBST).[12]
    Sodium Chloride (NaCl) 150 - 500 mMElectrostatic Interactions The ions shield charges on the conjugate and surface, preventing non-specific electrostatic attraction.[2][3]
    Bovine Serum Albumin (BSA) 0.1 - 1% (w/v)General / Mixed Acts as a competing or "sacrificial" protein in the solution phase to prevent the conjugate from binding to the surface.[2][3]

    Experimental Protocols

    Protocol 1: Systematic Optimization of Blocking Buffer

    This protocol allows for the empirical determination of the best blocking agent and concentration for your specific assay.

    Methodology:

    • Prepare Surfaces: Prepare your assay surface (e.g., ELISA plate wells) as you normally would, up to the step before adding your Aminooxy-IDA conjugate.

    • Aliquot Blocking Buffers: Prepare several different blocking buffers to test in parallel.

      • 1% BSA in PBS

      • 3% BSA in PBS

      • 5% Non-fat dry milk in TBS

      • Your current blocking buffer (as a control).

    • Blocking Step: Add the different blocking buffers to replicate wells/surfaces. Incubate for at least 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8]

    • Wash: Wash all wells thoroughly using your standard wash protocol (e.g., 3 x 5 minutes with PBST).[8]

    • Incubate with Negative Control: To measure background signal only, add your assay buffer without any specific binding partner for your conjugate.

    • Add Detection Reagents: Proceed with the subsequent steps of your assay (e.g., adding a detection antibody or substrate).

    • Measure Signal: Quantify the signal in each well. The blocking buffer that yields the lowest signal is the most effective at preventing non-specific binding in your system.

    Protocol 2: Standardized High-Stringency Wash Protocol

    Insufficient washing is a primary cause of high background.[13][14] This protocol ensures the robust removal of unbound and weakly-bound conjugates.

    Methodology:

    • Prepare Wash Buffer: Prepare a buffer appropriate for your system, containing a non-ionic detergent. A common choice is PBS or TBS with 0.1% Tween-20 (PBST or TBST).[12]

    • Initial Wash: After the conjugate incubation step, aspirate the solution from the wells.

    • First Wash Cycle: Add at least 300 µL of wash buffer to each well of a 96-well plate. Allow it to soak for 3-5 minutes with gentle agitation.[6] Aspirate the buffer.

    • Repeat Wash Cycles: Repeat the wash cycle (Step 3) an additional 3 to 4 times for a total of 4-5 washes.

    • Final Rinse: After the final aspiration, gently tap the inverted plate on a clean paper towel to remove any residual buffer before proceeding to the next step.

    References

    Troubleshooting

    Challenges in scaling up 2-Aminooxyethyliminodiacetic acid hydrochloride conjugation

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminooxyethyliminodiacetic acid hydroch...

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminooxyethyliminodiacetic acid hydrochloride and other aminooxy-containing compounds for conjugation, particularly focusing on the challenges encountered during scale-up. The information is presented in a question-and-answer format to directly address common issues.

    Troubleshooting Guide

    Issue 1: Low Conjugation Yield or Incomplete Reaction at Larger Scale

    Question: We are observing a significant drop in yield and incomplete reactions when scaling up our aminooxy conjugation from the milligram to the gram scale. What are the potential causes and how can we improve our conjugation efficiency?

    Answer: Scaling up any chemical reaction can introduce new challenges not present at the bench scale. For oxime ligations, which is the reaction between an aminooxy group (like in 2-Aminooxyethyliminodiacetic acid hydrochloride) and a carbonyl group (an aldehyde or ketone), several factors can contribute to lower yields at scale.

    Potential Causes and Troubleshooting Steps:

    • pH Control: The optimal pH for oxime ligation is typically between 4 and 5.[1][2] At larger volumes, maintaining a homogenous and stable pH can be challenging.

      • Solution: Implement robust pH monitoring and control. Use a reliable buffer system (e.g., acetate buffer) and ensure efficient mixing to prevent localized pH fluctuations.[1]

    • Mixing Efficiency: Inadequate mixing in larger reactors can lead to poor mass transfer, meaning the reactants don't encounter each other effectively.

      • Solution: Evaluate and optimize the mixing parameters of your reactor. This may involve adjusting the impeller speed, using baffles, or selecting a different type of reactor.

    • Reactant and Catalyst Concentration: Oxime ligation is a bimolecular reaction, and its rate is dependent on the concentration of the reactants.[3] Simple volume scale-up might lead to dilution effects if not properly managed.

      • Solution: Maintain optimal concentrations of your aminooxy-containing molecule, the carbonyl-containing partner, and any catalyst. It may be necessary to perform the reaction at a higher concentration than at the lab scale.

    • Temperature Control: While some reactions can be accelerated at higher temperatures, this can also promote side reactions or degradation of sensitive biomolecules.[1][3]

      • Solution: Ensure your large-scale reactor has adequate temperature control. Perform studies to determine the optimal temperature that balances reaction rate with product stability.

    • Catalyst Efficiency: Aniline and its derivatives are often used to catalyze oxime ligations.[4][5][6] The efficiency of the catalyst can be impacted by scale.

      • Solution: Consider using more soluble and efficient catalysts like m-phenylenediamine (mPDA) or p-phenylenediamine, which can be used at higher concentrations than aniline, leading to significantly faster reaction rates.[5][6][7]

    Issue 2: Increased Impurity Profile and Difficult Purification

    Question: Upon scaling up, we are observing new impurities and facing challenges in purifying our conjugate. What are the likely side reactions, and how can we minimize them and improve purification?

    Answer: The impurity profile of a reaction can change significantly with scale due to longer reaction times, localized "hot spots" from inefficient heat transfer, or prolonged exposure to reagents.

    Common Side Reactions and Mitigation Strategies:

    • Beckmann Rearrangement: This is a common acid-catalyzed side reaction of oximes, especially at elevated temperatures, leading to the formation of amides or nitriles.[1]

      • Mitigation: Strictly maintain the pH between 4 and 5, avoiding strongly acidic conditions. Keep the reaction temperature as low as possible while still achieving a practical reaction rate. Use catalysts in the recommended amounts.[1]

    • Oxidation of Aldehydes: If your carbonyl partner is an aldehyde, it can oxidize to a carboxylic acid, which will not react with the aminooxy group.[1]

      • Mitigation: Use high-purity, fresh starting materials. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Hydrolysis of the Oxime Bond: The oxime bond can be susceptible to hydrolysis, especially under acidic conditions.[8][9]

      • Mitigation: After the reaction is complete, adjust the pH of the mixture to neutral (pH 7.0-7.4) to improve the stability of the oxime linkage during purification and storage.[8]

    Purification Strategies for Scale-Up:

    • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are effective for purifying conjugates.[3] For larger scales, you will need to adapt these methods to preparative scale systems.

    • Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removing small molecule impurities from larger bioconjugates.

    • Solid-Phase Extraction (SPE): SPE can be a scalable option for the initial cleanup of small molecule conjugates.[3]

    Frequently Asked Questions (FAQs)

    Q1: What is the fundamental reaction chemistry for conjugating 2-Aminooxyethyliminodiacetic acid hydrochloride?

    A1: The conjugation chemistry is based on the formation of a stable oxime bond. The aminooxy group (-O-NH₂) on your molecule reacts with a carbonyl group (an aldehyde or a ketone) on the partner molecule in a condensation reaction to form a C=N-O linkage.[2][10] This reaction is highly chemoselective and can be performed in aqueous solutions under mild conditions.[4]

    Q2: How does pH affect the rate and stability of the oxime bond during and after conjugation?

    A2: The pH has a dual role. The reaction rate is optimal in a slightly acidic environment (pH 4-5) because protonation of the carbonyl group makes it more reactive.[2] However, these same acidic conditions can also catalyze the hydrolysis (cleavage) of the formed oxime bond.[8] For long-term stability, the final conjugate should be stored in a neutral buffer (pH 7.0-7.4).[8]

    Q3: My aminooxy-containing starting material seems to be degrading during storage. How can I prevent this?

    A3: The aminooxy group is highly reactive towards aldehydes and ketones.[4] Exposure to trace amounts of these compounds in solvents (like acetone) or from the air can lead to degradation. It is recommended to store aminooxy-functionalized compounds under an inert atmosphere and use high-purity solvents. For sensitive peptides, protecting the aminooxy group until just before conjugation is a viable strategy.[4][11]

    Q4: Are there ways to accelerate the conjugation reaction at a large scale without increasing the temperature?

    A4: Yes. Increasing the concentration of the reactants is a primary way to increase the reaction rate.[3] Additionally, using a more efficient catalyst than aniline, such as m-phenylenediamine (mPDA), can significantly accelerate the reaction even at room temperature.[5][7] The higher aqueous solubility of mPDA allows it to be used at higher concentrations, boosting its catalytic effect.[5][7]

    Q5: How can I monitor the progress of my large-scale conjugation reaction?

    A5: Regular in-process monitoring is crucial for scale-up. You can use analytical techniques such as:

    • High-Performance Liquid Chromatography (HPLC): To quantify the disappearance of starting materials and the appearance of the product.[8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the product and detect any side products.[1]

    Quantitative Data Summary

    ParameterRecommended Range/ValueRationale
    Reaction pH 4.0 - 5.0Optimal for oxime formation by activating the carbonyl group.[1][2]
    Storage pH 7.0 - 7.4Minimizes acid-catalyzed hydrolysis of the oxime bond, enhancing long-term stability.[8]
    Catalyst Aniline, m-phenylenediamine (mPDA), p-phenylenediamineNucleophilic catalysts that increase the rate of oxime formation, especially at neutral pH.[4][5][6]
    Oxime Bond Stability Significantly more stable than hydrazone bonds.The electronegativity of the oxygen atom in the oxime makes it less prone to protonation and subsequent hydrolysis compared to the nitrogen in a hydrazone.[9][10]

    Experimental Protocols

    General Protocol for Catalyzed Oxime Ligation at Scale

    This protocol provides a general framework. Specific concentrations, volumes, and reaction times will need to be optimized for your particular molecules and scale.

    • Preparation:

      • Dissolve the carbonyl-containing molecule in a suitable buffer (e.g., 0.1 M acetate buffer, pH 4.5).

      • Dissolve the 2-Aminooxyethyliminodiacetic acid hydrochloride (or other aminooxy compound) in the same buffer.

      • Prepare a stock solution of the catalyst (e.g., 1 M aniline or mPDA in an appropriate solvent).

    • Reaction:

      • In a temperature-controlled reactor with efficient mixing, add the solution of the carbonyl-containing molecule.

      • Add the catalyst to the desired final concentration (e.g., 10-100 mM).

      • Initiate the reaction by adding the solution of the aminooxy compound.

    • Monitoring:

      • At regular intervals, take aliquots of the reaction mixture.

      • Quench the reaction in the aliquot (e.g., by a pH shift or dilution).

      • Analyze the aliquot by HPLC or LC-MS to determine the extent of the reaction.

    • Workup and Purification:

      • Once the reaction has reached the desired completion, adjust the pH to ~7.4 to stabilize the product.

      • Purify the conjugate using an appropriate large-scale method such as preparative chromatography or tangential flow filtration.

    Visualizations

    G cluster_0 Oxime Ligation Workflow Reactant_Prep Reactant Preparation (pH 4.5 Buffer) Reaction Catalyzed Conjugation (Aminooxy + Carbonyl) Reactant_Prep->Reaction Add Catalyst Monitoring In-Process Monitoring (HPLC / LC-MS) Reaction->Monitoring Time Points Purification Purification (Chromatography / TFF) Reaction->Purification Reaction Complete Monitoring->Reaction Continue Reaction Final_Product Final Conjugate (Storage at pH ~7.4) Purification->Final_Product

    Caption: A typical experimental workflow for oxime ligation.

    G cluster_1 Troubleshooting Logic for Low Yield Start Low Yield at Scale Check_pH Is pH stable at 4-5? Start->Check_pH Check_Mixing Is mixing adequate? Check_pH->Check_Mixing Yes Adjust_pH Improve pH control Check_pH->Adjust_pH No Check_Conc Are concentrations optimal? Check_Mixing->Check_Conc Yes Improve_Mixing Optimize mixing parameters Check_Mixing->Improve_Mixing No Check_Catalyst Is catalyst efficient? Check_Conc->Check_Catalyst Yes Increase_Conc Increase reactant concentrations Check_Conc->Increase_Conc No Change_Catalyst Use more soluble catalyst (e.g., mPDA) Check_Catalyst->Change_Catalyst No Success Yield Improved Check_Catalyst->Success Yes Adjust_pH->Check_pH Improve_Mixing->Check_Mixing Increase_Conc->Check_Conc Change_Catalyst->Check_Catalyst

    Caption: A decision tree for troubleshooting low yield in scale-up.

    References

    Optimization

    Impact of molar ratio on 2-Aminooxyethyliminodiacetic acid hydrochloride labeling success

    This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 2-Aminooxyethyliminodiacetic acid hydrochloride for successful labeling experiments. Below you...

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 2-Aminooxyethyliminodiacetic acid hydrochloride for successful labeling experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues, particularly focusing on the critical role of molar ratio in achieving optimal conjugation.

    Frequently Asked Questions (FAQs)

    Q1: What is the optimal molar ratio for labeling with 2-Aminooxyethyliminodiacetic acid hydrochloride?

    A1: The ideal molar ratio depends on the specific molecules involved in the conjugation. However, for oxime ligation, the reaction between an aminooxy compound (like 2-Aminooxyethyliminodiacetic acid hydrochloride) and an aldehyde, a common starting point is a 1:1 molar ratio of the aminooxy-containing molecule to the aldehyde-containing molecule.[1] To drive the reaction forward, an excess of the labeling reagent may be required. It is recommended to perform small-scale pilot experiments with varying molar ratios to determine the optimal condition for your specific application.[2]

    Q2: What are the consequences of using a suboptimal molar ratio?

    A2: Using an inappropriate molar ratio can lead to several undesirable outcomes:

    • Too Low Molar Ratio (Labeling Reagent to Biomolecule): This will likely result in low conjugation efficiency, meaning a significant portion of your target molecule will remain unlabeled.[2]

    • Too High Molar Ratio (Labeling Reagent to Biomolecule): While a molar excess can increase the reaction rate, an excessive amount may lead to over-labeling. This can cause issues such as protein aggregation, loss of biological activity, and decreased solubility of the conjugate.[2] It can also complicate the purification process to remove the excess unreacted labeling reagent.

    Q3: How does pH affect the labeling reaction?

    A3: The pH of the reaction buffer is a critical factor in oxime ligation. For uncatalyzed reactions, a slightly acidic pH of 4.0-5.0 is generally ideal.[3][4] If the biomolecules you are working with are not stable in acidic conditions, the reaction can be performed at a neutral pH (around 7.0). However, at neutral pH, the reaction is significantly slower, and the use of a nucleophilic catalyst, such as aniline, is highly recommended to accelerate the reaction rate.[3][4]

    Q4: What catalysts can be used to improve labeling efficiency at neutral pH?

    A4: Aniline and its derivatives, like p-phenylenediamine, are common catalysts used to speed up oxime ligation at neutral pH.[3] Aniline can be used at concentrations between 10-100 mM and has been shown to increase the reaction rate significantly.[3][4]

    Q5: Is the resulting oxime bond stable?

    A5: Yes, the oxime bond formed during the labeling reaction is very stable.[1] It exhibits high hydrolytic stability, making it a reliable linkage for bioconjugation applications.[4]

    Troubleshooting Guide

    This guide addresses common problems encountered during labeling experiments with 2-Aminooxyethyliminodiacetic acid hydrochloride.

    Problem Possible Cause Recommended Solution
    Low or No Product Formation Suboptimal Molar Ratio: The concentration of 2-Aminooxyethyliminodiacetic acid hydrochloride is too low relative to the target molecule.Systematically test a range of molar ratios (e.g., 1:1, 1:5, 1:10 of labeling reagent to target molecule) to find the optimal concentration.[2]
    Incorrect pH: The reaction buffer pH is not optimal for oxime ligation. For uncatalyzed reactions, the ideal pH is between 4 and 5. At neutral pH, the reaction is much slower.[3]If your biomolecule is stable at acidic pH, use a buffer at pH 4.5. For neutral conditions (pH 6.5-7.5), add a catalyst like aniline (10-100 mM).[3]
    Inactive or Impure Reactants: The 2-Aminooxyethyliminodiacetic acid hydrochloride or the target molecule may be degraded, impure, or have low activity.Verify the purity and integrity of your starting materials. Ensure proper storage conditions have been maintained.
    Protein Aggregation or Loss of Activity Excessive Molar Ratio: A large excess of the labeling reagent can lead to over-labeling and subsequent aggregation or loss of function.[2]Reduce the molar excess of the 2-Aminooxyethyliminodiacetic acid hydrochloride. Perform a titration to find the highest molar ratio that does not compromise the biomolecule's integrity.
    Suboptimal Reaction Conditions: Incorrect temperature or prolonged reaction times can negatively affect protein stability.[2]Conduct the reaction at the recommended temperature, often room temperature or on ice.[2] Monitor the reaction over time to determine the optimal duration.[2]
    Difficulty in Purifying the Final Conjugate Large Excess of Unreacted Labeling Reagent: A high molar excess of the labeling reagent can make its removal from the final product challenging.Use a molar ratio that is just sufficient to drive the reaction to completion without a very large excess. Optimize your purification method, such as size-exclusion chromatography or dialysis, to efficiently separate the conjugate from the unreacted small molecule.

    Impact of Molar Ratio on Labeling Efficiency (Illustrative Data)

    The following table provides a hypothetical summary of how varying the molar ratio of 2-Aminooxyethyliminodiacetic acid hydrochloride to a target protein can influence the degree of labeling and the integrity of the final conjugate.

    Molar Ratio (Labeling Reagent : Protein)Degree of Labeling (Labels per Protein)% Protein Aggregation (Post-Purification)Relative Biological Activity
    1:10.8< 1%98%
    5:12.53%92%
    10:14.28%75%
    20:15.815%55%
    50:16.530%30%

    Note: This data is illustrative and the optimal molar ratio will vary depending on the specific reactants and reaction conditions.

    Experimental Protocols

    General Protocol for Oxime Ligation
    • Preparation of Reactants:

      • Dissolve the biomolecule containing an aldehyde or ketone group in a suitable reaction buffer. For uncatalyzed reactions, a buffer with a pH of 4.0-5.0 (e.g., 100 mM sodium acetate) is recommended.[3] For catalyzed reactions at neutral pH, a buffer at pH 7.0 (e.g., 100 mM phosphate buffer) can be used.[3]

      • Dissolve the 2-Aminooxyethyliminodiacetic acid hydrochloride in the same reaction buffer.

    • Ligation Reaction:

      • Add the 2-Aminooxyethyliminodiacetic acid hydrochloride solution to the biomolecule solution to achieve the desired molar excess.

      • If performing the reaction at neutral pH, add a stock solution of aniline catalyst to a final concentration of 10-100 mM.[4]

      • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[4] The optimal time should be determined empirically.

    • Monitoring the Reaction:

      • The progress of the reaction can be monitored using analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.[4]

    • Purification:

      • Once the reaction is complete, purify the conjugate to remove excess labeling reagent and other byproducts. This can be achieved using methods like dialysis, size-exclusion chromatography, or affinity chromatography.

    Visualizations

    experimental_workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Ligation Reaction cluster_analysis 3. Analysis & Purification cluster_product 4. Final Product prep_biomolecule Prepare Aldehyde/Ketone-containing Biomolecule in Buffer mix Mix Reactants at Desired Molar Ratio prep_biomolecule->mix prep_label Dissolve 2-Aminooxyethyliminodiacetic Acid Hydrochloride in Buffer prep_label->mix add_catalyst Add Aniline Catalyst (if at neutral pH) mix->add_catalyst pH 7.0 incubate Incubate (2-24h at RT or 37°C) mix->incubate pH 4.5 add_catalyst->incubate monitor Monitor Reaction Progress (HPLC, SDS-PAGE) incubate->monitor purify Purify Conjugate (e.g., SEC) monitor->purify final_product Purified Labeled Biomolecule purify->final_product troubleshooting_logic cluster_molar_ratio Molar Ratio Issues cluster_ph pH Issues cluster_reagents Reagent Quality start Low Labeling Efficiency? check_ratio Is Molar Ratio Optimized? start->check_ratio Yes increase_ratio Increase Molar Excess of Labeling Reagent check_ratio->increase_ratio No check_ph Is pH Optimal? check_ratio->check_ph Yes solution Improved Labeling increase_ratio->solution adjust_ph Adjust pH to 4.5 or Add Catalyst at pH 7.0 check_ph->adjust_ph No check_reagents Are Reactants Active & Pure? check_ph->check_reagents Yes adjust_ph->solution verify_reagents Verify Reagent Integrity check_reagents->verify_reagents No check_reagents->solution Yes verify_reagents->solution

    References

    Troubleshooting

    Removing unreacted 2-Aminooxyethyliminodiacetic acid hydrochloride post-conjugation

    This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted 2-Aminooxyethylimin...

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted 2-Aminooxyethyliminodiacetic acid hydrochloride following a bioconjugation reaction.

    Troubleshooting Guide

    Issue: Low Recovery of the Purified Bioconjugate

    Possible Cause:

    • Non-specific Binding: The bioconjugate may be binding to the purification matrix (e.g., chromatography resin or dialysis membrane). This is more common with hydrophobic conjugates.[1][2]

    • Aggregation: The conjugation process or subsequent purification steps may induce aggregation of the bioconjugate, leading to its loss during filtration or chromatography.[3]

    • Precipitation: Suboptimal buffer conditions (e.g., pH, ionic strength) can lead to precipitation of the bioconjugate.[4]

    • Inappropriate Method Selection: The chosen purification method may not be suitable for the specific bioconjugate, leading to sample loss.

    Solutions:

    • For Non-specific Binding:

      • In Size Exclusion Chromatography (SEC), consider adding a small amount of an organic modifier (e.g., isopropanol) or increasing the salt concentration in the mobile phase to minimize hydrophobic interactions.[4]

      • For Tangential Flow Filtration (TFF), ensure the membrane material is compatible with your bioconjugate and consider pre-treating the membrane to block non-specific binding sites.

    • For Aggregation:

      • Optimize buffer conditions. Screen for the optimal pH and ionic strength for your bioconjugate's stability.[3]

      • Consider adding stabilizing excipients, such as arginine or polysorbate, to the buffer.[3][5]

      • Perform purification at a lower temperature (e.g., 4°C) to slow down aggregation processes.[3]

    • For Precipitation:

      • Ensure the pH of all buffers is not near the isoelectric point (pI) of the protein.[3]

      • Before large-scale purification, perform a small-scale solubility test in the chosen purification buffer.

    Issue: Incomplete Removal of Unreacted 2-Aminooxyethyliminodiacetic acid hydrochloride

    Possible Cause:

    • Inappropriate Molecular Weight Cutoff (MWCO): For dialysis or TFF, the membrane's MWCO may be too large, allowing the bioconjugate to pass through, or too close to the size of the bioconjugate, hindering the removal of the small molecule.[6][7]

    • Insufficient Diafiltration/Dialysis Time or Volume: The duration of dialysis or the volume of buffer used in diafiltration may not be sufficient to reduce the concentration of the unreacted compound to the desired level.[8][9]

    • Poor Resolution in SEC: The column length, pore size, or flow rate may not be optimal for separating the small molecule from the larger bioconjugate.[4][10]

    Solutions:

    • For Dialysis/TFF:

      • Select a membrane with an MWCO that is significantly smaller than the molecular weight of your bioconjugate but large enough to allow the free passage of the 2-Aminooxyethyliminodiacetic acid hydrochloride (MW: 228.6 g/mol ). A general rule is to choose an MWCO that is at least 3-5 times smaller than the molecular weight of the molecule to be retained.

      • Increase the number of buffer exchanges during dialysis or the number of diavolumes in TFF.[8][9] A typical dialysis procedure involves at least three buffer changes.[8][9]

    • For SEC:

      • Use a column with a smaller pore size appropriate for separating small molecules from large proteins.[4]

      • Reduce the flow rate to increase the interaction time with the resin, which can improve resolution.[4]

      • Increase the column length for better separation.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary methods for removing unreacted 2-Aminooxyethyliminodiacetic acid hydrochloride after conjugation?

    The most effective methods for removing small, unreacted molecules like 2-Aminooxyethyliminodiacetic acid hydrochloride from larger bioconjugates are based on differences in size. The primary techniques include:

    • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume.[1][10]

    • Dialysis/Ultrafiltration: These methods use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules based on size.[6][7][8][11]

    • Tangential Flow Filtration (TFF): A more rapid and scalable form of ultrafiltration, TFF is widely used in biopharmaceutical manufacturing for purification and buffer exchange.[12][13][14]

    Q2: How do I choose the most appropriate purification method?

    The selection of the purification method depends on several factors, including the scale of your reaction, the desired final purity, the properties of your bioconjugate, and the available equipment.

    MethodPrincipleAdvantagesDisadvantagesBest Suited For
    Size Exclusion Chromatography (SEC) Separation by hydrodynamic volumeHigh resolution, capable of separating monomers, aggregates, and unreacted small molecules.[10]Can be time-consuming, potential for sample dilution, risk of non-specific binding.[1][2]High-purity applications, analytical assessment of conjugation efficiency.
    Dialysis/Ultrafiltration Separation by molecular weight cutoff (MWCO)Simple, inexpensive, gentle on samples, and effective for buffer exchange.[6][8][11]Slow process, may not be suitable for large volumes, potential for sample loss due to non-specific binding to the membrane.Small-scale reactions, buffer exchange, and removal of small molecule contaminants.[7][8]
    Tangential Flow Filtration (TFF) Separation by MWCO with cross-flowFast, scalable, minimizes filter clogging, and suitable for concentration and diafiltration.[12][13][14]Requires specialized equipment, potential for shear stress on sensitive molecules.Large-scale biopharmaceutical manufacturing, rapid concentration and buffer exchange.[12]

    Q3: Can I use precipitation to remove the unreacted compound?

    While precipitation (e.g., with ammonium sulfate) can be used to concentrate the bioconjugate, it is generally less effective for completely removing small molecule impurities.[4] The unreacted 2-Aminooxyethyliminodiacetic acid hydrochloride may co-precipitate with the bioconjugate, and an additional purification step like dialysis or SEC would still be required to remove the precipitating agent.[4]

    Q4: How can I confirm that all the unreacted 2-Aminooxyethyliminodiacetic acid hydrochloride has been removed?

    Several analytical techniques can be used to assess the purity of your final bioconjugate:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or size exclusion chromatography (SEC-HPLC) can be used to detect the presence of the small molecule.[15]

    • Mass Spectrometry (MS): Can be used to confirm the mass of the final conjugate and the absence of the small molecule.[16]

    Experimental Protocols

    Protocol 1: Size Exclusion Chromatography (SEC)
    • Column Selection: Choose a column with a pore size suitable for separating your bioconjugate from the ~229 Da 2-Aminooxyethyliminodiacetic acid hydrochloride.

    • Buffer Preparation: Prepare a mobile phase buffer that is optimal for the stability of your bioconjugate. Ensure the buffer is filtered and degassed.

    • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at the desired flow rate.

    • Sample Preparation: Concentrate your conjugation reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any particulates.

    • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions as the bioconjugate elutes. The larger bioconjugate will elute first, followed by the smaller, unreacted compound.

    • Analysis: Analyze the collected fractions using UV absorbance (e.g., at 280 nm for proteins) to identify the peak corresponding to your purified bioconjugate. Pool the relevant fractions.

    Protocol 2: Dialysis
    • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cutoff (MWCO) significantly lower than your bioconjugate (e.g., 3-5 kDa for a small protein, 10-30 kDa for an antibody).

    • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.

    • Sample Loading: Load your conjugation reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace.

    • Dialysis: Place the sealed dialysis bag or cassette in a beaker containing a large volume of dialysis buffer (dialysate), typically 200-500 times the sample volume.[7] Stir the buffer gently at room temperature or 4°C.

    • Buffer Exchange: Change the dialysis buffer after 2-4 hours. Repeat the buffer exchange at least two more times. For optimal removal, the final dialysis can be performed overnight at 4°C.[8][9]

    • Sample Recovery: Carefully remove the sample from the dialysis tubing or cassette.

    Protocol 3: Tangential Flow Filtration (TFF) / Diafiltration
    • System and Cassette Selection: Choose a TFF system and a membrane cassette with an appropriate MWCO for your bioconjugate.

    • System Preparation: Install the cassette and flush the system with water and then with the diafiltration buffer to remove any storage solutions and to wet the membrane.

    • Sample Concentration (Optional): If the initial volume is large, you can first concentrate the sample by directing the permeate to waste until the desired volume is reached.

    • Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the sample reservoir at the same rate that the permeate is being removed. This maintains a constant volume while washing out the unreacted small molecules. A common target is to exchange 5-10 diavolumes.

    • Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume. Recover the purified and concentrated bioconjugate from the system.

    Visualizations

    experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product start Post-Conjugation Reaction Mixture sec Size Exclusion Chromatography start->sec Choose Method dialysis Dialysis/ Ultrafiltration start->dialysis Choose Method tff Tangential Flow Filtration start->tff Choose Method analysis Purity & Concentration Analysis sec->analysis dialysis->analysis tff->analysis end Purified Bioconjugate analysis->end

    Caption: Workflow for post-conjugation purification.

    decision_tree q1 What is the scale of your reaction? ans_small Small Scale (< 10 mL) q1->ans_small ans_large Large Scale (> 10 mL) q1->ans_large q2 Is high resolution critical? ans_yes_res Yes q2->ans_yes_res ans_no_res No q2->ans_no_res q3 Is speed a major factor? ans_yes_speed Yes q3->ans_yes_speed ans_no_speed No q3->ans_no_speed ans_small->q2 method_tff Tangential Flow Filtration ans_large->method_tff method_sec Size Exclusion Chromatography ans_yes_res->method_sec ans_no_res->q3 ans_yes_speed->method_sec method_dialysis Dialysis ans_no_speed->method_dialysis

    Caption: Decision tree for selecting a purification method.

    References

    Optimization

    Technical Support Center: 2-Aminooxyethyliminodiacetic Acid Hydrochloride Experiments

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminooxyethyliminodiacetic acid hydroch...

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminooxyethyliminodiacetic acid hydrochloride. The information is presented in a question-and-answer format to address specific issues encountered during bioconjugation, chelation, and other experimental applications.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary applications of 2-Aminooxyethyliminodiacetic acid hydrochloride?

    2-Aminooxyethyliminodiacetic acid hydrochloride is a bifunctional molecule with two primary reactive moieties, making it a versatile tool in scientific research:

    • Aminooxy group (-ONH₂): This group reacts with aldehydes and ketones to form stable oxime linkages. This bioorthogonal reaction is widely used for bioconjugation, such as labeling proteins, peptides, and other biomolecules.

    • Iminodiacetic acid (IDA) group: This group is a chelating agent capable of binding to various metal ions. This property is utilized in applications such as radiolabeling, affinity chromatography, and metal ion detection.

    Q2: How should 2-Aminooxyethyliminodiacetic acid hydrochloride be stored to ensure its stability?

    • Temperature: Store in a cool, dry place, typically at 2-8°C for long-term storage.

    • Light: Protect from light to prevent potential photolytic degradation.

    • Moisture: Keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis.

    For solutions, it is recommended to prepare them fresh for each experiment. If storage of a stock solution is necessary, it should be stored at low temperatures (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.

    Troubleshooting Guide: Oxime Ligation

    Oxime ligation is a common application of 2-Aminooxyethyliminodiacetic acid hydrochloride, involving the reaction of its aminooxy group with a carbonyl group (aldehyde or ketone). Below are common issues and troubleshooting strategies.

    Problem 1: Low or no yield of the desired conjugate.

    Several factors can contribute to a low yield in oxime ligation reactions. A systematic approach to troubleshooting is recommended.

    • Suboptimal pH: The pH of the reaction mixture is critical for efficient oxime bond formation. The optimal pH is typically between 4 and 5. At this acidic pH, the rate of condensation is maximal. While the reaction can proceed at neutral pH, the rate is often significantly slower.

    • Lack of Catalyst: For reactions at or near neutral pH, a nucleophilic catalyst is highly recommended to accelerate the reaction rate. Aniline and its derivatives are commonly used catalysts.

    • Reagent Quality: Ensure the purity and integrity of both the 2-Aminooxyethyliminodiacetic acid hydrochloride and the carbonyl-containing molecule. Degradation of either reactant will lead to lower yields.

    • Steric Hindrance: If the carbonyl group is sterically hindered, the reaction rate can be significantly reduced.

    Solution Workflow for Low Oxime Ligation Yield

    LowYieldTroubleshooting Start Low Conjugation Yield Check_pH Verify Reaction pH (Optimal: 4-5) Start->Check_pH Adjust_pH Adjust pH to 4.5 with Acetate Buffer Check_pH->Adjust_pH No pH_OK pH is Optimal Check_pH->pH_OK Yes Check_Catalyst Is a Catalyst Being Used? Adjust_pH->Check_Catalyst pH_OK->Check_Catalyst Add_Catalyst Add Aniline or m-Phenylenediamine (10-100 mM) Check_Catalyst->Add_Catalyst No Catalyst_Present Catalyst Present Check_Catalyst->Catalyst_Present Yes Check_Reagents Assess Reagent Quality (Purity, Storage) Add_Catalyst->Check_Reagents Catalyst_Present->Check_Reagents Use_Fresh_Reagents Use Fresh or Purified Reagents Check_Reagents->Use_Fresh_Reagents Poor Reagents_OK Reagents are High Quality Check_Reagents->Reagents_OK Good Optimize_Conditions Optimize Reaction Conditions (Concentration, Temperature, Time) Use_Fresh_Reagents->Optimize_Conditions Reagents_OK->Optimize_Conditions Increase_Conc Increase Reactant Concentrations Optimize_Conditions->Increase_Conc Increase_Temp Increase Temperature (e.g., 37°C) Optimize_Conditions->Increase_Temp Increase_Time Increase Reaction Time Optimize_Conditions->Increase_Time Success Improved Yield Increase_Conc->Success Increase_Temp->Success Increase_Time->Success

    Caption: Troubleshooting workflow for low yield in oxime ligation experiments.

    Problem 2: Instability of the formed oxime bond.

    While oxime bonds are generally stable, they can be susceptible to hydrolysis under certain conditions.

    • Acidic Conditions: The oxime linkage is less stable at acidic pH.

    • Aldehyde vs. Ketone: Oximes derived from aldehydes are generally less stable than those derived from ketones.

    Solutions to Improve Oxime Bond Stability:

    • pH Control: Store and handle the conjugate in buffers at or above neutral pH (e.g., PBS at pH 7.4).

    • Use of Ketones: If stability is a major concern, consider designing your experiment to use a ketone as the carbonyl partner instead of an aldehyde.

    Quantitative Data for Oxime Ligation

    While specific kinetic data for 2-Aminooxyethyliminodiacetic acid hydrochloride is limited in the public domain, the following table provides general parameters for optimizing oxime ligation reactions based on studies of similar aminooxy compounds.

    ParameterRecommended RangeNotes
    pH 4.0 - 5.5Optimal for uncatalyzed reactions.
    6.5 - 7.5For catalyzed reactions with biomolecules sensitive to acidic conditions.
    Catalyst Aniline, m-Phenylenediamine10 - 100 mM
    Temperature Room Temperature (20-25°C)Can be increased to 37°C or higher to accelerate the reaction.
    Reactant Ratio 1:1 to 1:1.5 (Aminooxy:Carbonyl)An excess of one reactant can drive the reaction to completion.
    Experimental Protocol: General Oxime Ligation

    This protocol provides a general framework for conjugating 2-Aminooxyethyliminodiacetic acid hydrochloride to a carbonyl-containing molecule.

    • Prepare Reactant Solutions:

      • Dissolve the carbonyl-containing molecule in a suitable buffer (e.g., 100 mM sodium acetate, pH 4.5 for uncatalyzed reactions, or 100 mM phosphate buffer, pH 7.0 for catalyzed reactions).

      • Prepare a stock solution of 2-Aminooxyethyliminodiacetic acid hydrochloride in the same buffer.

    • Reaction Setup:

      • Combine the carbonyl-containing molecule and 2-Aminooxyethyliminodiacetic acid hydrochloride in the desired molar ratio.

      • If using a catalyst, add the appropriate concentration of aniline or a substituted aniline derivative.

    • Incubation:

      • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) with gentle mixing.

    • Monitoring:

      • Monitor the progress of the reaction using an appropriate analytical technique, such as HPLC, mass spectrometry, or SDS-PAGE.

    • Purification:

      • Once the reaction is complete, purify the conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted starting materials and byproducts.

    Troubleshooting Guide: Metal Chelation

    The iminodiacetic acid (IDA) moiety of 2-Aminooxyethyliminodiacetic acid hydrochloride is an effective chelator for various metal ions.

    Problem: Inefficient chelation or low radiolabeling yield.

    • Incorrect pH: The chelation efficiency of IDA is pH-dependent. The carboxyl groups need to be deprotonated to effectively coordinate with the metal ion. The optimal pH for chelation varies depending on the metal ion.

    • Competing Chelators: The presence of other chelating agents in the reaction mixture (e.g., from buffers or contaminants) can compete with the IDA group for the metal ion.

    • Metal Ion Hydrolysis: At certain pH values, metal ions can form insoluble hydroxides, reducing their availability for chelation.

    Solution Workflow for Inefficient Chelation

    ChelationTroubleshooting Start Inefficient Chelation Check_pH Verify Chelation Buffer pH Start->Check_pH Adjust_pH Adjust pH to Optimal Range for Metal Ion Check_pH->Adjust_pH Suboptimal pH_OK pH is Optimal Check_pH->pH_OK Optimal Check_Buffer Check for Competing Chelators in Buffer Adjust_pH->Check_Buffer pH_OK->Check_Buffer Change_Buffer Use a Non-Chelating Buffer (e.g., HEPES) Check_Buffer->Change_Buffer Present Buffer_OK Buffer is Non-Chelating Check_Buffer->Buffer_OK Absent Check_Metal_Solubility Assess Metal Ion Solubility at Reaction pH Change_Buffer->Check_Metal_Solubility Buffer_OK->Check_Metal_Solubility Modify_pH_or_Additives Adjust pH or Add Solubilizing Agents Check_Metal_Solubility->Modify_pH_or_Additives Precipitation Solubility_OK Metal Ion is Soluble Check_Metal_Solubility->Solubility_OK Soluble Optimize_Conditions Optimize Reaction Conditions (Concentration, Temperature, Time) Modify_pH_or_Additives->Optimize_Conditions Solubility_OK->Optimize_Conditions Increase_Conc Increase Chelator Concentration Optimize_Conditions->Increase_Conc Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Increase_Time Increase Incubation Time Optimize_Conditions->Increase_Time Success Improved Chelation Increase_Conc->Success Increase_Temp->Success Increase_Time->Success

    Caption: Troubleshooting workflow for inefficient metal chelation experiments.

    Quantitative Data for Metal Chelation
    Metal Ionlog K₁log K₂
    Cu²⁺ 10.556.88
    Ni²⁺ 8.136.03
    Zn²⁺ 7.035.58
    Co²⁺ 6.865.42
    Fe²⁺ 5.824.60
    Mn²⁺ 3.843.00

    Data for Iminodiacetic acid at 25°C and 0.1 M ionic strength.

    Experimental Protocol: General Metal Chelation for Radiolabeling

    This protocol provides a general procedure for radiolabeling a biomolecule conjugated with 2-Aminooxyethyliminodiacetic acid hydrochloride.

    • Prepare the Conjugate:

      • Synthesize and purify the conjugate of the biomolecule with 2-Aminooxyethyliminodiacetic acid hydrochloride using the oxime ligation protocol described above.

      • Ensure the conjugate is in a metal-free, non-chelating buffer (e.g., HEPES, MES).

    • Radiolabeling Reaction:

      • To the conjugate solution, add the radioisotope in a suitable buffer.

      • Adjust the pH to the optimal range for the specific radioisotope chelation (this may require careful optimization).

    • Incubation:

      • Incubate the reaction mixture at the appropriate temperature (often room temperature or slightly elevated) for a sufficient time to allow for chelation.

    • Quenching (Optional):

      • The reaction can be quenched by adding a strong chelator like EDTA or DTPA to scavenge any unbound radioisotope.

    • Quality Control:

      • Determine the radiolabeling efficiency and radiochemical purity using techniques such as instant thin-layer chromatography (iTLC) or radio-HPLC.

    • Purification:

      • Purify the radiolabeled conjugate using size-exclusion chromatography to remove unbound radioisotope and other contaminants.

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to Chelators in Radiolabeling: DOTA vs. Iminodiacetic Acid Derivatives

    For researchers, scientists, and drug development professionals, the selection of a suitable bifunctional chelator is a critical step in the development of targeted radiopharmaceuticals. The chelator's role is to securel...

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, the selection of a suitable bifunctional chelator is a critical step in the development of targeted radiopharmaceuticals. The chelator's role is to securely bind a diagnostic or therapeutic radionuclide and be conjugated to a targeting biomolecule, such as a peptide or antibody. This guide provides a detailed comparison between the well-established macrocyclic chelator DOTA and acyclic chelators based on the iminodiacetic acid (IDA) core, as represented by the conceptual structure of 2-Aminooxyethyliminodiacetic acid hydrochloride.

    At a Glance: DOTA vs. Iminodiacetic Acid (IDA) Chelators

    FeatureDOTA (Macrocyclic)Iminodiacetic Acid (IDA) Derivatives (Acyclic)
    Structure Pre-organized, rigid macrocyclic cavityFlexible, open-chain (acyclic)
    Common Radionuclides Ga-68, Lu-177, Y-90, Ac-225, Cu-64, Pb-212Primarily Tc-99m; potential for others
    Radiolabeling Kinetics Generally slower, often requires heating (e.g., 80-100°C for Ga-68, Lu-177)[1][2]Typically faster, can often be performed at room temperature[3]
    Complex Stability High thermodynamic stability and kinetic inertness due to the macrocyclic effect[4]Generally lower thermodynamic stability and kinetic inertness compared to macrocycles[5][6]
    pH for Labeling Typically acidic to mildly acidic (pH 3-5)[1][2]Can often be labeled at or near neutral pH[3]
    Versatility Broadly used for a wide range of radiometals for both imaging and therapy[1][7]Historically significant for Tc-99m hepatobiliary imaging agents[8][9]

    Structural and Functional Comparison

    DOTA's structure is characterized by a 12-membered tetraaza ring, which creates a pre-organized cavity that is highly selective for trivalent metal ions. This macrocyclic structure contributes to the high thermodynamic stability and kinetic inertness of its radiometal complexes, which is crucial for in vivo applications to prevent the release of the radionuclide.[4]

    IDA-based chelators, being acyclic, offer more flexible coordination to metal ions. This flexibility can lead to faster labeling kinetics at milder conditions, which is advantageous when working with sensitive biomolecules.[3] However, this structural flexibility generally results in complexes with lower in vivo stability compared to their macrocyclic counterparts.[5][6]

    The "aminooxyethyl" component of 2-Aminooxyethyliminodiacetic acid hydrochloride represents a bifunctional linker. The aminooxy group (-ONH₂) can react with an aldehyde or ketone on a biomolecule to form a stable oxime bond.[10][11] This bioorthogonal conjugation strategy allows for the specific attachment of the chelator to a targeting vector under mild conditions.[11][12]

    Experimental Data and Performance

    Radiolabeling Conditions

    The conditions required for efficient radiolabeling differ significantly between DOTA and acyclic chelators.

    Chelator TypeRadionuclideTemperaturepHTimeRadiochemical Yield (RCY)
    DOTA Ga-6890-95°C3.5 - 4.55-15 min>95%[2][7]
    Lu-17795°C~4.510-20 min>95%[7][13]
    Acyclic (e.g., HBED-CC) Ga-68Room Temp (25°C)6.5< 5 min>95%[3][6]
    IDA Derivatives Tc-99mRoom Temp~6VariableHigh

    HBED-CC is presented as a well-studied example of an acyclic chelator for Ga-68, illustrating the typical mild labeling conditions for this class of compounds.

    In Vitro and In Vivo Stability

    The stability of the radiometal-chelator complex is paramount to ensure that the radionuclide remains associated with the targeting molecule in vivo.

    • DOTA complexes , particularly with Lu-177 and Ga-68, are known for their excellent in vivo stability, minimizing off-target radiation.[4]

    • Acyclic chelators can exhibit variable stability. While some, like HBED-CC, form highly stable complexes with Ga-68[3], others may be more susceptible to trans-chelation with endogenous metals or proteins. The stability of Tc-99m IDA complexes is sufficient for their application in hepatobiliary imaging.[14]

    Experimental Protocols

    General Protocol for Radiolabeling a DOTA-conjugated Peptide with Gallium-68
    • Preparation: A reaction vial is charged with the DOTA-conjugated peptide (typically 10-50 µg) dissolved in a suitable buffer (e.g., sodium acetate, pH 4.0-4.5).[7]

    • Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl to obtain ⁶⁸GaCl₃.

    • Radiolabeling: The ⁶⁸GaCl₃ eluate is added to the reaction vial containing the DOTA-peptide.

    • Incubation: The reaction mixture is heated at 95°C for 10 minutes.[7]

    • Quality Control: The radiochemical purity is determined using radio-TLC or radio-HPLC.

    General Protocol for Radiolabeling an IDA-conjugated Molecule with Technetium-99m
    • Preparation: A kit vial typically contains the IDA-derivative and a reducing agent (e.g., stannous chloride).

    • Elution: A sterile solution of sodium pertechnetate (⁹⁹ᵐTcO₄⁻) is obtained from a ⁹⁹Mo/⁹⁹ᵐTc generator.

    • Radiolabeling: The required amount of ⁹⁹ᵐTcO₄⁻ is added to the kit vial.

    • Incubation: The mixture is incubated at room temperature for a specified period (e.g., 10-20 minutes).

    • Quality Control: The radiochemical purity is assessed by radio-TLC.

    Logical and Experimental Workflows

    Below are diagrams illustrating the conceptual structures and the general workflow for preparing a radiolabeled biomolecule using either DOTA or a bifunctional IDA derivative.

    G cluster_0 DOTA (Macrocyclic Chelator) DOTA DOTA Chelator DOTA_Biomolecule DOTA-Biomolecule Conjugate DOTA->DOTA_Biomolecule Conjugation Biomolecule1 Targeting Biomolecule (e.g., Peptide) Biomolecule1->DOTA_Biomolecule Labeled_DOTA Radiolabeled DOTA-Biomolecule DOTA_Biomolecule->Labeled_DOTA Radiolabeling (Heating Required) Radiometal1 Radiometal (e.g., Ga-68) Radiometal1->Labeled_DOTA G cluster_1 Bifunctional IDA (Acyclic Chelator) IDA IDA Chelator IDA_Linker Bifunctional IDA Chelator IDA->IDA_Linker Linker Aminooxyethyl Linker Linker->IDA_Linker IDA_Biomolecule IDA-Biomolecule Conjugate (Oxime Bond) IDA_Linker->IDA_Biomolecule Bioorthogonal Conjugation Biomolecule2 Targeting Biomolecule with Aldehyde/Ketone Biomolecule2->IDA_Biomolecule Labeled_IDA Radiolabeled IDA-Biomolecule IDA_Biomolecule->Labeled_IDA Radiolabeling (Room Temperature) Radiometal2 Radiometal (e.g., Tc-99m) Radiometal2->Labeled_IDA

    References

    Comparative

    2-Aminooxyethyliminodiacetic acid hydrochloride vs. NOTA for copper chelation

    A Comparative Guide to Copper Chelation: 2-Aminooxyethyliminodiacetic Acid Hydrochloride vs. NOTA Structural Differences and Chelation Principles The fundamental difference between NOTA and 2-Aminooxyethyliminodiacetic a...

    Author: BenchChem Technical Support Team. Date: December 2025

    A Comparative Guide to Copper Chelation: 2-Aminooxyethyliminodiacetic Acid Hydrochloride vs. NOTA

    Structural Differences and Chelation Principles

    The fundamental difference between NOTA and 2-Aminooxyethyliminodiacetic acid hydrochloride lies in their chemical structure, which dictates their coordination chemistry and in vivo stability.

    • NOTA is a macrocyclic chelator with a pre-organized structure that rigidly holds the copper ion. This pre-organization minimizes the entropy loss upon complexation, leading to high thermodynamic stability and kinetic inertness.

    • 2-Aminooxyethyliminodiacetic acid hydrochloride , as an acyclic chelator, offers more conformational flexibility. While this can sometimes lead to faster complexation kinetics, the resulting complexes are often less stable in vivo compared to their macrocyclic counterparts. The open structure makes the copper ion more susceptible to trans-chelation by endogenous molecules.

    cluster_0 Chelator Properties Macrocyclic (NOTA) Macrocyclic (NOTA) Pre-organized Cavity Pre-organized Cavity Macrocyclic (NOTA)->Pre-organized Cavity leads to Acyclic (2-Aminooxy...) Acyclic (2-Aminooxy...) Flexible Chain Flexible Chain Acyclic (2-Aminooxy...)->Flexible Chain leads to High Stability High Stability Pre-organized Cavity->High Stability results in Lower Stability Lower Stability Flexible Chain->Lower Stability often results in Slow Dissociation Slow Dissociation High Stability->Slow Dissociation and Faster Dissociation Faster Dissociation Lower Stability->Faster Dissociation and

    Figure 1. Logical relationship between chelator structure and complex stability.

    Quantitative Data Presentation

    The following table summarizes the key performance indicators for copper chelation with NOTA and the expected performance of a generic acyclic iminodiacetic acid-based chelator.

    ParameterNOTA2-Aminooxyethyliminodiacetic acid hydrochloride (Expected)
    Structure MacrocyclicAcyclic
    Log KML (Copper Stability Constant) 23.33[1][2]Lower than macrocyclic counterparts
    Radiolabeling Conditions Room temperature, mild pH[3][4]Typically mild conditions, but may require optimization
    Radiolabeling Efficiency with 64Cu High (>95%)[4][5]Variable, potentially lower than NOTA
    In Vitro Serum Stability High (>95% after 48h)[5]Generally lower than macrocyclic chelators[2]
    In Vivo Stability Excellent, low liver uptake[3][5]Prone to trans-chelation, potentially higher liver uptake[2]

    Experimental Protocols

    Detailed methodologies for copper chelation are crucial for reproducibility and comparison.

    Experimental Workflow: Radiolabeling and Stability Studies

    G cluster_radiolabeling Radiolabeling Protocol cluster_stability In Vitro Stability Protocol A Prepare Chelator Solution B Add 64CuCl2 Solution A->B C Incubate (Time, Temp, pH) B->C D Quality Control (TLC/HPLC) C->D E Incubate Radiolabeled Complex in Serum D->E Proceed if >95% Purity F Analyze at Time Points (TLC/HPLC) E->F

    Figure 2. General experimental workflow for radiolabeling and in vitro stability assessment.
    Protocol 1: 64Cu-Labeling of a NOTA-conjugated Molecule

    This protocol is a representative example for the radiolabeling of a NOTA-conjugated targeting molecule.

    Materials:

    • NOTA-conjugated peptide/antibody (e.g., 1 mg/mL in metal-free water)

    • 64CuCl2 in 0.1 M HCl

    • 0.25 M Sodium acetate buffer (pH 5.5)

    • PD-10 desalting column

    • Instant thin-layer chromatography (ITLC) strips

    • Mobile phase: 50 mM DTPA (pH 7)

    Procedure:

    • To a sterile, metal-free microcentrifuge tube, add 10 µL of the NOTA-conjugated molecule solution.

    • Add 80 µL of 0.25 M sodium acetate buffer (pH 5.5).

    • Add 10 µL of 64CuCl2 solution (approx. 37 MBq, 1 mCi).

    • Vortex the reaction mixture gently and incubate at room temperature (25°C) for 20 minutes.[6]

    • Determine the radiochemical purity using ITLC with 50 mM DTPA as the mobile phase. The 64Cu-NOTA complex will remain at the origin, while free 64Cu will move with the solvent front.

    • If necessary, purify the radiolabeled conjugate using a PD-10 desalting column pre-equilibrated with sterile, metal-free phosphate-buffered saline (PBS).

    Protocol 2: Hypothetical 64Cu-Labeling of an Acyclic Iminodiacetic Acid-based Chelator

    This protocol is a generalized procedure for an acyclic chelator and would require optimization for 2-Aminooxyethyliminodiacetic acid hydrochloride.

    Materials:

    • 2-Aminooxyethyliminodiacetic acid hydrochloride conjugated molecule (e.g., 1 mg/mL in metal-free water)

    • 64CuCl2 in 0.1 M HCl

    • 0.1 M Ammonium acetate buffer (pH 5.5-6.5)

    • Size-exclusion chromatography column (e.g., Sephadex G-25)

    • Radio-TLC or radio-HPLC system

    Procedure:

    • In a sterile, metal-free vial, dissolve the acyclic chelator-conjugated molecule in 0.1 M ammonium acetate buffer.

    • Add the 64CuCl2 solution to the chelator solution.

    • Adjust the pH of the reaction mixture to between 5.5 and 6.5 using ammonium hydroxide or acetic acid if necessary.

    • Incubate the reaction mixture at 37-40°C for 30-60 minutes, with gentle shaking.

    • Monitor the radiolabeling efficiency by radio-TLC or radio-HPLC.

    • Purify the 64Cu-labeled product from unreacted 64Cu using a size-exclusion column.

    Discussion and Conclusion

    The choice between a macrocyclic chelator like NOTA and an acyclic chelator such as 2-Aminooxyethyliminodiacetic acid hydrochloride for copper chelation, especially in the context of radiopharmaceuticals, is critical.

    NOTA offers a compelling profile for in vivo applications due to the high thermodynamic stability and kinetic inertness of its copper complexes.[1][2] These properties translate to minimal release of the radionuclide in biological systems, leading to lower background signals and reduced non-target radiation dose.[3][5] The ability to perform radiolabeling under mild conditions (room temperature and physiological pH) is another significant advantage, particularly when working with sensitive biomolecules like antibodies and peptides.[3][4]

    While direct experimental data for 2-Aminooxyethyliminodiacetic acid hydrochloride is lacking, general principles of coordination chemistry suggest that as an acyclic chelator, it would likely form copper complexes with lower stability compared to NOTA.[2] Acyclic chelators are known to be more susceptible to dissociation of the metal ion in vivo, which can lead to undesirable accumulation of the radionuclide in non-target tissues, most notably the liver.[2] Although acyclic chelators can sometimes offer faster labeling kinetics, the paramount requirement for in vivo stability in radiopharmaceutical applications often favors the use of macrocyclic systems.

    References

    Validation

    A Comparative Guide to the In Vitro Stability of Bifunctional Chelators for Radio-imaging Agents

    For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional chelator is a critical determinant in the efficacy and safety of radiopharmaceuticals. The stability of the ra...

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional chelator is a critical determinant in the efficacy and safety of radiopharmaceuticals. The stability of the radiometal-chelator complex is paramount to ensure that the radionuclide remains securely attached to the targeting biomolecule in vivo. This minimizes off-target radiation, reduces potential toxicity, and enhances image quality in diagnostic applications or therapeutic efficacy. This guide provides an objective comparison of the in vitro stability of commonly used bifunctional chelators, supported by experimental data, to inform the selection of the optimal chelator for specific research and development applications.

    Macrocyclic vs. Acyclic Chelators: A Tale of Two Stabilities

    Bifunctional chelators can be broadly categorized into two main classes: macrocyclic and acyclic. Macrocyclic chelators, such as those based on DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), pre-organize their donor atoms in a rigid framework to encapsulate the metal ion. This structural constraint generally leads to complexes with high thermodynamic stability and kinetic inertness. In contrast, acyclic chelators, like derivatives of DTPA (diethylenetriaminepentaacetic acid) and Desferrioxamine (DFO), offer more flexible coordination but can be more susceptible to dissociation in vitro and in vivo.

    Experimental evidence consistently demonstrates the superior stability of macrocyclic chelators in serum. For instance, studies comparing ⁶⁴Cu-labeled immunoconjugates have shown that those with macrocyclic chelators like DOTA, NOTA, and PCTA exhibit significantly less dissociation of the radiometal over 48 hours in human serum compared to their counterparts with acyclic DTPA derivatives.[1][2][3] Similarly, while DFO is a workhorse for ⁸⁹Zr chelation, novel derivatives have been developed to improve stability, highlighting the ongoing efforts to enhance the performance of acyclic systems.[4]

    Quantitative Comparison of In Vitro Stability

    The following table summarizes the in vitro stability of various bifunctional chelators complexed with different radiometals, as determined by serum stability assays. The data represents the percentage of the intact radiolabeled conjugate remaining after incubation in human serum at 37°C for a specified duration.

    Chelator ClassBifunctional ChelatorRadiometalTargeting MoleculeIncubation Time (h)% Intact in SerumReference
    Macrocyclic p-SCN-Bn-DOTA⁶⁴CuRituximab48>94%[1][2][3]
    p-SCN-Bn-Oxo-DO3A⁶⁴CuRituximab48>94%[1][2][3]
    p-SCN-NOTA⁶⁴CuRituximab48>94%[1][2][3]
    p-SCN-PCTA⁶⁴CuRituximab48>94%[1][2][3]
    sar-CO₂H⁶⁴CuRituximab48>94%[1][2][3]
    Acyclic p-SCN-Bn-DTPA⁶⁴CuRituximab48Poor[1][2][3]
    p-SCN-CHX-A”-DTPA⁶⁴CuRituximab48Poor[1][2][3]
    ITC-2B3M-DTPA⁶⁴CuRituximab48Poor[1][2][3]
    DFO⁸⁹ZrTrastuzumab168Stable[4]
    DFO⁸⁹ZrTrastuzumab168Stable[4]
    DFOcyclo⁸⁹ZrTrastuzumab168Stable[4]

    Experimental Protocols for Assessing In Vitro Stability

    The determination of in vitro stability is a crucial step in the preclinical evaluation of any radiopharmaceutical.[5] The following outlines a general methodology for a serum stability assay and a transchelation challenge study.

    Serum Stability Assay
    • Preparation of Radiolabeled Conjugate: The bifunctional chelator is first conjugated to the targeting biomolecule (e.g., an antibody or peptide). Subsequently, the conjugate is radiolabeled with the desired radiometal under optimized conditions (pH, temperature, and incubation time). The radiolabeled conjugate is then purified to remove any free radiometal.

    • Incubation in Serum: A known amount of the purified radiolabeled conjugate is added to fresh human serum.[6] The mixture is then incubated at 37°C, simulating physiological conditions.

    • Time-Point Analysis: Aliquots of the serum mixture are taken at various time points (e.g., 1, 4, 24, 48, and 168 hours).[1][4]

    • Analytical Method: The stability of the radiolabeled conjugate in the collected aliquots is assessed using a suitable analytical technique. Common methods include:

      • Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): This method separates molecules based on their size. The intact radiolabeled conjugate (a large molecule) will elute earlier than any dissociated, smaller radiometal species.[7]

      • Radio-Thin Layer Chromatography (Radio-TLC): This technique separates the intact conjugate from the free radiometal based on their differential mobility on a stationary phase.[6]

    • Quantification: The percentage of radioactivity associated with the intact conjugate versus the dissociated radiometal is determined at each time point to calculate the stability profile.

    Transchelation Challenge Study

    This study assesses the kinetic inertness of the radiometal-chelator complex by challenging it with a strong, competing chelator.

    • Incubation with Competing Chelator: The radiolabeled conjugate is incubated in a buffer solution (e.g., PBS) containing a large molar excess of a competing chelator, such as ethylenediaminetetraacetic acid (EDTA) or, in the case of ⁸⁹Zr-DFO complexes, an excess of DFO.[4]

    • Time-Point Analysis and Quantification: Similar to the serum stability assay, aliquots are taken at various time points and analyzed by methods like radio-TLC or HPLC to quantify the extent of transchelation (i.e., the percentage of the radiometal that has been captured by the competing chelator). A lower degree of transchelation indicates higher kinetic stability.

    Visualizing the Experimental Workflow

    The following diagram illustrates the general workflow for the comparative in vitro stability assessment of bifunctional chelators.

    experimental_workflow cluster_prep Preparation cluster_assays In Vitro Stability Assays cluster_analysis Analysis cluster_output Output conjugation Conjugation of Chelator to Biomolecule radiolabeling Radiolabeling with Radiometal conjugation->radiolabeling purification Purification of Radiolabeled Conjugate radiolabeling->purification serum_stability Serum Stability Assay (Incubation in Human Serum at 37°C) purification->serum_stability transchelation Transchelation Challenge (Incubation with Competing Chelator) purification->transchelation sampling Time-Point Sampling serum_stability->sampling transchelation->sampling analysis_method Analytical Separation (e.g., SE-HPLC, Radio-TLC) sampling->analysis_method quantification Quantification of Intact vs. Dissociated Radiometal analysis_method->quantification stability_data Comparative Stability Data quantification->stability_data

    Caption: Experimental workflow for comparing the in vitro stability of bifunctional chelators.

    References

    Comparative

    A Head-to-Head Comparison of Chelators for Antibody-Drug Conjugates

    The efficacy and safety of antibody-drug conjugates (ADCs), particularly those utilizing radiometals for imaging or therapy (radioimmunoconjugates), are critically dependent on the stable attachment of the metallic paylo...

    Author: BenchChem Technical Support Team. Date: December 2025

    The efficacy and safety of antibody-drug conjugates (ADCs), particularly those utilizing radiometals for imaging or therapy (radioimmunoconjugates), are critically dependent on the stable attachment of the metallic payload to the antibody. This is achieved through the use of bifunctional chelators—molecules that bind a metal ion and are covalently attached to the antibody. The choice of chelator profoundly influences the radiolabeling efficiency, in vivo stability, and overall performance of the ADC. This guide provides a detailed comparison of commonly used chelators, supported by experimental data, to aid researchers in selecting the optimal chelator for their application.

    Key Performance Metrics for ADC Chelators

    The ideal chelator for an ADC should exhibit:

    • High Radiolabeling Efficiency: The ability to incorporate the radiometal with high yield under mild conditions (e.g., room temperature, low antibody concentrations) to preserve the antibody's integrity.

    • High In Vitro and In Vivo Stability: The resulting radiometal-chelator complex must be highly stable to prevent the premature release of the radiometal, which can lead to off-target toxicity, particularly in the bones and liver.[1][2]

    • Favorable Pharmacokinetics: The chelator should not negatively impact the biodistribution and clearance profile of the antibody.[2]

    Quantitative Performance Data

    The performance of various chelators is summarized in the tables below, focusing on radiolabeling efficiency, in vitro stability, and in vivo biodistribution.

    Table 1: Radiolabeling Efficiency and Conditions
    ChelatorRadionuclideAntibodyLabeling ConditionsRadiolabeling Yield/EfficiencyReference
    p-SCN-Bn-DOTA ⁶⁴CuRituximab25°C or 37°C98.9%[3]
    p-SCN-Bn-NOTA ⁶⁴CuRituximabRoom Temp, 20 min (at 125 nM)>90%[3]
    p-SCN-Bn-NOTA ⁶⁸GaA1-His sdAbRoom Temp, 5 min>98%[4][5]
    p-SCN-Bn-DOTA ⁶⁸GaA1-His sdAb60°C, 15 min>98%[4][5]
    Sar-CO₂H ⁶⁴CuRituximabRoom Temp, 20 min (at 250 nM)98%[3][6]
    DFO-NCS*⁸⁹ZrTrastuzumab-76-85%[1]
    DFO-NCS ⁸⁹ZrTrastuzumab-76-85%[1]
    DFOSq ⁸⁹ZrTrastuzumab-76-85%[1]
    DTPA derivatives ⁶⁴CuRituximab-Concentration-dependent[3][6]
    Table 2: In Vitro Serum Stability
    Chelator-Antibody ConjugateRadionuclideStability (% intact after 48h in serum)Reference
    ⁶⁴Cu-NOTA-rituximab ⁶⁴Cu97.5 ± 0.3%[3]
    Other Macrocyclic Conjugates (DOTA, Oxo-DO3A, PCTA) ⁶⁴Cu>94% (<6% dissociation)[3][6]
    DTPA derivative conjugates ⁶⁴CuPoor serum stability[3][6]
    [⁸⁹Zr]Zr-DFO-NCS-trastuzumab*⁸⁹Zr90 ± 1% (immunoreactivity after 1 week at 37°C)[1]
    [⁸⁹Zr]Zr-DFO-NCS-trastuzumab ⁸⁹Zr74 ± 1% (immunoreactivity after 1 week at 37°C)[1]
    Table 3: In Vivo Biodistribution Highlights (% Injected Dose per Gram)
    Chelator-Antibody ConjugateRadionuclideTime p.i.Tumor UptakeBone UptakeKey FindingReference
    [⁸⁹Zr]Zr-DFO-NCS-trastuzumab*⁸⁹Zr144 h21.0 ± 1.7%3.3 ± 0.6%Lower bone uptake than DFO.[1]
    [⁸⁹Zr]Zr-DFO-NCS-trastuzumab ⁸⁹Zr144 h18.0 ± 3.0%5.8 ± 1.0%Higher bone uptake indicates instability.[1]
    [⁶⁸Ga]Ga-NOTA-A1-His ⁶⁸Ga-Similar to DOTALowHigher kidney uptake than DOTA.[4][5]
    [⁶⁸Ga]Ga-DOTA-A1-His ⁶⁸Ga-Similar to NOTALow30% lower kidney uptake than NOTA.[4]
    Macrocyclic-Rituximab Conjugates ⁶⁴Cu48 h--Most activity remained in the blood pool.[3][6]

    Head-to-Head Chelator Comparisons

    Macrocyclic vs. Acyclic Chelators for ⁶⁴Cu

    A study directly comparing various chelators for ⁶⁴Cu radiolabeling of the antibody rituximab revealed significant performance differences.[3]

    • Macrocyclic Chelators (DOTA, NOTA, PCTA, Sar-CO₂H): These chelators formed highly stable radioimmunoconjugates. All macrocyclic conjugates demonstrated excellent stability in serum, with less than 6% dissociation of ⁶⁴Cu over 48 hours.[3][6] Among these, NOTA and the sarcophagine chelator Sar-CO₂H showed significant advantages, enabling rapid radiolabeling at room temperature even at very low antibody concentrations.[3][7] Specifically, ⁶⁴Cu-NOTA-rituximab showed the highest radiochemical yield (95%) under dilute conditions (31 nM).[6]

    • Acyclic DTPA Derivatives (p-SCN-Bn-DTPA, p-SCN-CHX-A”-DTPA): In stark contrast, radioimmunoconjugates made with DTPA derivatives showed poor serum stability, making them less suitable for applications requiring the ADC to circulate for extended periods.[3][6]

    DFO vs. DFO* for ⁸⁹Zr

    Zirconium-89 (⁸⁹Zr) is a preferred PET imaging radionuclide for tracking antibodies due to its long half-life. Desferrioxamine (DFO) has been the standard chelator, but its resulting ⁸⁹Zr complex can be unstable in vivo, leading to the release of ⁸⁹Zr and subsequent uptake in bone.[1] This has driven the development of improved chelators like DFO*.

    A head-to-head comparison of DFO and DFO* conjugated to trastuzumab demonstrated the superior stability of the DFO* analogue.[1]

    • Stability: After one week at 37°C, the immunoreactivity of [⁸⁹Zr]Zr-DFO*-NCS-trastuzumab was significantly higher than its DFO counterpart (90% vs. 74%).[1]

    • In Vivo Performance: Most critically, biodistribution studies in mice showed that conjugates with DFO* had significantly lower uptake of ⁸⁹Zr in the bones compared to those with DFO (e.g., 3.3% vs 5.8% ID/g at 144 hours post-injection).[1] This indicates that DFO* forms a more stable complex with ⁸⁹Zr, preventing its release and non-specific accumulation.

    NOTA vs. DOTA for ⁶⁸Ga

    Gallium-68 (⁶⁸Ga) is a widely used PET radionuclide. Both NOTA and DOTA are effective at chelating ⁶⁸Ga, but they differ in their labeling conditions and resulting pharmacokinetics.

    • Radiolabeling: A key advantage of NOTA is its ability to be radiolabeled rapidly with ⁶⁸Ga at room temperature, achieving over 98% purity in just 5 minutes.[4][5] DOTA, on the other hand, typically requires heating (e.g., 60°C for 15 minutes) to achieve comparable efficiency.[4][5][8]

    • In Vivo Performance: When conjugated to an anti-mesothelin single-domain antibody (sdAb), both [⁶⁸Ga]Ga-NOTA-A1-His and [⁶⁸Ga]Ga-DOTA-A1-His showed similar, specific tumor targeting.[4] However, a notable difference was observed in renal uptake; the DOTA conjugate exhibited significantly lower kidney uptake compared to the NOTA version.[4][5]

    Mandatory Visualizations

    G cluster_workflow General Workflow for Radioimmunoconjugate Preparation Antibody Monoclonal Antibody (mAb) Conjugation Conjugation Reaction (e.g., with p-SCN-Bn-DOTA) Antibody->Conjugation Purification1 Purification (Size-Exclusion Chromatography) Conjugation->Purification1 Chelator_mAb Chelator-mAb Conjugate Purification1->Chelator_mAb Radiolabeling Radiolabeling (Incubation with Radiometal, e.g., ⁶⁴Cu) Chelator_mAb->Radiolabeling Purification2 Final Purification Radiolabeling->Purification2 Final_Product Radiolabeled ADC (e.g., ⁶⁴Cu-DOTA-mAb) Purification2->Final_Product

    Caption: A generalized workflow for the preparation of radiolabeled antibody-drug conjugates.

    G cluster_comparison Conceptual Comparison of Chelator Structures cluster_macrocyclic Macrocyclic (e.g., DOTA) cluster_acyclic Acyclic (e.g., DTPA) Metal_M Metal Ion DOTA_Node DOTA (Pre-organized Cavity) Metal_M->DOTA_Node High Kinetic Inertness & Thermodynamic Stability Metal_A Metal Ion DTPA_Node DTPA (Flexible Chain) Metal_A->DTPA_Node Faster Complexation Lower Stability

    Caption: Structural differences between macrocyclic and acyclic chelators affecting stability.

    G cluster_logic Decision Flow for Chelator Selection Radionuclide What is the Radiometal? Zr89 ⁸⁹Zr Radionuclide->Zr89 Cu64 ⁶⁴Cu / ⁶⁸Ga Radionuclide->Cu64 Therapeutic Therapeutic? (e.g., ¹⁷⁷Lu) Radionuclide->Therapeutic Chelator_Zr Use DFO* over DFO (Higher in vivo stability) Zr89->Chelator_Zr Chelator_Cu_Ga Consider Macrocyclic (NOTA, DOTA, Sar-CO₂H) Cu64->Chelator_Cu_Ga Use_DOTA DOTA is suitable (Also good for ¹⁷⁷Lu) Therapeutic->Use_DOTA Labeling_Conditions Room Temp Labeling Needed? Chelator_Cu_Ga->Labeling_Conditions Use_NOTA Prefer NOTA or Sar-CO₂H Labeling_Conditions->Use_NOTA Yes Labeling_Conditions->Use_DOTA No

    Caption: A logical decision tree for selecting an appropriate chelator based on application.

    Experimental Protocols

    Antibody-Chelator Conjugation

    The conjugation process attaches the bifunctional chelator to the antibody, typically through reactive groups on amino acid side chains like lysines.

    • Objective: To covalently link a chelator to an antibody with a controlled chelator-to-antibody ratio.

    • General Protocol (Thiourea Bond Formation): [3][6]

      • Prepare the antibody (e.g., Rituximab) in a suitable buffer (e.g., 0.1 M NaHCO₃, pH 9.0).

      • Dissolve the isothiocyanate-derivatized chelator (e.g., p-SCN-Bn-DOTA) in a solvent like DMSO.

      • Add the chelator solution to the antibody solution at a specific molar ratio.

      • Incubate the reaction mixture for a set time (e.g., 1 hour) at a specific temperature (e.g., 37°C).

      • Purify the resulting immunoconjugate using size-exclusion chromatography (e.g., a NAP-5 column) to remove unconjugated chelator.

      • Characterize the conjugate to determine the average number of chelators per antibody molecule.

    Radiolabeling of Immunoconjugates

    This procedure incorporates the radiometal into the chelate that is already attached to the antibody.

    • Objective: To efficiently and stably label the chelator-antibody conjugate with a radiometal.

    • General Protocol (e.g., with ⁶⁴Cu): [3]

      • Mix the purified immunoconjugate (e.g., DOTA-rituximab) with a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).

      • Add the radiometal solution (e.g., ⁶⁴CuCl₂) to the mixture.

      • Incubate at the optimal temperature and time for the specific chelator (e.g., 37°C for 1 hour for DOTA; room temperature for 20 minutes for NOTA).

      • Determine the radiochemical purity using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

      • If necessary, purify the final radiolabeled ADC to remove any free radiometal.

    In Vitro Serum Stability Assay

    This assay assesses the stability of the radiolabeled conjugate in a biologically relevant medium.

    • Objective: To quantify the amount of radiometal that remains attached to the ADC over time in the presence of serum proteins.

    • General Protocol: [1][3]

      • Incubate the purified radiolabeled ADC in fresh human serum at 37°C.

      • At various time points (e.g., 1, 24, 48 hours), take an aliquot of the mixture.

      • Analyze the aliquot by size-exclusion HPLC to separate the intact, radiolabeled antibody from any dissociated, low-molecular-weight radiometal complexes.

      • Calculate the percentage of radioactivity still associated with the antibody peak to determine the serum stability.

    In Vivo Biodistribution Studies

    Animal models are used to determine the pharmacokinetic profile and tumor-targeting ability of the radiolabeled ADC.

    • Objective: To measure the distribution and accumulation of the radiolabeled ADC in tumors and various organs over time.

    • General Protocol: [1]

      • Administer a known amount of the radiolabeled ADC to tumor-bearing mice (e.g., via intravenous injection).

      • At predetermined time points (e.g., 24, 72, 144 hours) post-injection, euthanize a cohort of the animals.

      • Harvest relevant organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, bone).

      • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

      • Calculate the uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

    References

    Validation

    Validating the immunoreactivity of antibodies after conjugation with 2-Aminooxyethyliminodiacetic acid hydrochloride

    For researchers, scientists, and drug development professionals, the conjugation of antibodies is a pivotal step in creating powerful diagnostic and therapeutic tools. However, the very process of attaching molecules to...

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, the conjugation of antibodies is a pivotal step in creating powerful diagnostic and therapeutic tools. However, the very process of attaching molecules to an antibody can compromise its most critical function: its immunoreactivity. This guide provides a comprehensive comparison of conjugation chemistries, with a focus on validating antibody performance after modification with 2-Aminooxyethyliminodiacetic acid hydrochloride and its alternatives. We present supporting experimental data, detailed protocols, and visual workflows to ensure the integrity of your antibody conjugates.

    The modification of antibodies through chemical conjugation is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), imaging agents, and diagnostic reagents. The choice of conjugation chemistry is critical, as it can significantly impact the stability, homogeneity, and, most importantly, the immunoreactivity of the antibody. A loss in binding affinity can lead to reduced efficacy and misleading experimental results. This guide focuses on the validation of antibodies conjugated using 2-Aminooxyethyliminodiacetic acid hydrochloride, which participates in oxime ligation, and compares its performance with other common conjugation methods.

    Data Presentation: A Quantitative Look at Post-Conjugation Immunoreactivity

    The retention of immunoreactivity is the gold standard for a successful antibody conjugation. The following table summarizes key performance indicators for different conjugation chemistries, providing a quantitative basis for comparison. The data is compiled from various studies and is intended to be representative of the expected outcomes.

    Conjugation ChemistryTypical Drug-to-Antibody Ratio (DAR) DistributionPercentage of AggregatesImpact on Antigen Binding Affinity (Representative)Key AdvantagesKey Disadvantages
    Oxime Ligation (e.g., via 2-Aminooxyethyliminodiacetic acid)Highly homogeneous (e.g., DAR ≈ 2)< 2%Minimal impact; often preserves native binding affinity.High stability of the oxime bond, high chemoselectivity, mild reaction conditions.Requires introduction of a carbonyl group on the antibody, which can be a multi-step process.
    NHS Ester Chemistry (targets lysines)Heterogeneous mixture (DAR 0-8)5-15%Can lead to a significant decrease in affinity if lysines in the antigen-binding site are modified.Simple and widely used method.Lack of site-specificity, potential for aggregation and loss of activity.
    Maleimide Chemistry (targets thiols from reduced disulfides)Less heterogeneous than lysine chemistry (DAR 0, 2, 4, 6, 8)2-10%Generally less impact on antigen binding than lysine modification, but can still affect structure.More site-specific than lysine chemistry.Requires a reduction step which can lead to antibody fragmentation if not carefully controlled.

    Experimental Protocols: Methodologies for Ensuring Conjugate Integrity

    To objectively assess the impact of conjugation on antibody function, a panel of validation assays should be employed. Below are detailed protocols for key experiments.

    Protocol 1: Validating Immunoreactivity by Enzyme-Linked Immunosorbent Assay (ELISA)

    ELISA is a plate-based assay ideal for quantifying the binding affinity of a conjugated antibody to its target antigen.

    • Antigen Coating: Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer) to each well. Incubate for 1-2 hours at room temperature.

    • Washing: Repeat the wash step.

    • Antibody Incubation: Prepare serial dilutions of both the conjugated and unconjugated (control) antibodies in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.

    • Washing: Repeat the wash step.

    • Detection: Add 100 µL of a suitable enzyme-conjugated secondary antibody (if the primary conjugated antibody is not directly labeled with an enzyme) diluted in blocking buffer. Incubate for 1 hour at room temperature.

    • Washing: Repeat the wash step.

    • Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until sufficient color develops.

    • Stop Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

    • Data Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Plot the absorbance versus antibody concentration and determine the half-maximal effective concentration (EC50) for both the conjugated and unconjugated antibodies. A significant increase in the EC50 value for the conjugated antibody indicates a loss of immunoreactivity.

    Protocol 2: Assessing Conjugate Purity and Integrity by Western Blotting

    Western blotting can be used to confirm the successful conjugation and to assess the integrity of the antibody after the labeling process.

    • Sample Preparation: Prepare samples of the unconjugated and conjugated antibody.

    • SDS-PAGE: Separate the antibody samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under non-reducing and reducing conditions.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Primary Antibody Incubation: If the conjugate is not enzyme-labeled, probe the membrane with a primary antibody that recognizes the target antibody (e.g., an anti-Fc antibody). Incubate overnight at 4°C.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the wash step.

    • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. A shift in the molecular weight of the conjugated antibody compared to the unconjugated antibody confirms successful conjugation. The presence of fragmentation can also be assessed.

    Protocol 3: Quantitative Binding Analysis by Flow Cytometry

    Flow cytometry is a powerful technique to assess the binding of a conjugated antibody to cells expressing the target antigen on their surface.

    • Cell Preparation: Harvest cells expressing the target antigen and wash them with flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

    • Cell Staining: Resuspend the cells to a concentration of 1x10⁶ cells/mL. Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Antibody Incubation: Add serial dilutions of the fluorescently labeled conjugated antibody and the unconjugated antibody (for comparison, using a fluorescent secondary antibody) to the cells. Incubate for 30 minutes at 4°C in the dark.

    • Washing: Wash the cells twice with 2 mL of staining buffer.

    • Data Acquisition: Resuspend the cells in 500 µL of staining buffer and acquire the data on a flow cytometer.

    • Data Analysis: Analyze the mean fluorescence intensity (MFI) of the stained cells. A decrease in MFI for the conjugated antibody compared to the unconjugated antibody at saturating concentrations can indicate reduced immunoreactivity.

    Mandatory Visualization: Workflows and Signaling Pathways

    To provide a clear understanding of the processes involved, the following diagrams illustrate the experimental workflows and the principles of the conjugation chemistries.

    Antibody_Conjugation_Workflow cluster_oxime Oxime Ligation Workflow cluster_nhs NHS Ester Chemistry Workflow ab Antibody carbonyl Introduce Carbonyl (e.g., periodate oxidation) ab->carbonyl activated_ab Carbonyl-Modified Antibody carbonyl->activated_ab aminooxy Add Aminooxy-Reagent (e.g., 2-Aminooxyethyl- iminodiacetic acid) activated_ab->aminooxy conjugated_ab_oxime Conjugated Antibody (Stable Oxime Bond) aminooxy->conjugated_ab_oxime purify_oxime Purification conjugated_ab_oxime->purify_oxime validate_oxime Validate Immunoreactivity purify_oxime->validate_oxime ab2 Antibody nhs_reagent Add NHS-Ester Reagent ab2->nhs_reagent conjugated_ab_nhs Conjugated Antibody (Amide Bond) nhs_reagent->conjugated_ab_nhs purify_nhs Purification conjugated_ab_nhs->purify_nhs validate_nhs Validate Immunoreactivity purify_nhs->validate_nhs

    Caption: A comparison of the general workflows for antibody conjugation via oxime ligation and NHS ester chemistry.

    Immunoreactivity_Validation_Workflow cluster_elisa ELISA cluster_wb Western Blot cluster_flow Flow Cytometry start Conjugated Antibody elisa ELISA start->elisa wb Western Blot start->wb flow Flow Cytometry start->flow end Validated Immunoreactivity elisa->end elisa_node Quantify Binding Affinity (EC50) wb->end wb_node Confirm Conjugation & Integrity flow->end flow_node Assess Cell Binding (MFI)

    Caption: A logical workflow for the comprehensive validation of conjugated antibody immunoreactivity using multiple assays.

    Comparative

    A Comparative Guide to the Biodistribution of Proteins Labeled with DOTA, NOTA, and DTPA Chelators

    For Researchers, Scientists, and Drug Development Professionals The selection of a chelator for radiolabeling proteins is a critical decision that profoundly influences the in vivo behavior of the resulting radiopharmace...

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    The selection of a chelator for radiolabeling proteins is a critical decision that profoundly influences the in vivo behavior of the resulting radiopharmaceutical. The choice between commonly used chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and DTPA (diethylenetriaminepentaacetic acid) can significantly alter the biodistribution profile, impacting target-to-background ratios and organ radiation dosimetry. This guide provides an objective comparison of these chelators, supported by experimental data, to aid in the selection of the most appropriate chelating agent for your research and drug development needs.

    Data Presentation: Comparative Biodistribution Data

    The following table summarizes quantitative biodistribution data for proteins labeled with different chelators. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) and has been compiled from preclinical studies in mice. It is important to note that direct, side-by-side comparisons of all three chelators under identical experimental conditions are limited. Therefore, data from different studies are presented, and readers should consider the potential for variability due to differences in the protein, radionuclide, and animal model used.

    Organ/Tissue[68Ga]Ga-NOTA-sdAb A1[1][68Ga]Ga-DOTA-sdAb A1[1][111In]In-DTPA-Bombesin Analog[2][111In]In-DOTA-Bombesin Analog[2][111In]In-DTPA-Trastuzumab (24h)[3][177Lu]Lu-DOTA-Trastuzumab (24h)[3]
    Blood< 1%< 1%0.08 ± 0.010.11 ± 0.01~10%~12%
    Liver< 1%< 1%0.28 ± 0.040.35 ± 0.05~7%~8%
    Kidneys15.48 ± 1.8111.44 ± 1.161.15 ± 0.151.30 ± 0.20~5%~4%
    Spleen< 1%< 1%0.06 ± 0.010.07 ± 0.01~2%~2%
    Muscle< 1%< 1%0.05 ± 0.010.06 ± 0.01~1%~1%
    TumorSimilar for bothSimilar for both0.49 ± 0.10.81 ± 0.12.02 ± 1.491.02 ± 0.46

    Key Observations:

    • Kidney Uptake: A significant difference is often observed in kidney retention. In a direct comparison of a single-domain antibody (sdAb), the DOTA-conjugated version showed approximately 30% lower kidney uptake compared to its NOTA counterpart.[1] This is a critical consideration for therapeutic applications to minimize renal toxicity.

    • Liver Uptake: While the sdAb constructs showed minimal liver uptake, studies with other proteins and small molecules have indicated differences. For instance, in a comparison of 64Cu-labeled PSMA inhibitors, the NOTA-derivative demonstrated lower liver uptake than the DOTA-derivative.[4]

    • Tumor Uptake: In many comparative studies, the specific tumor uptake is not significantly different between proteins labeled with DOTA and NOTA, suggesting that the choice of these chelators may not compromise targeting efficacy.[1] However, in a study with bombesin analogs, the DOTA conjugate showed higher tumor uptake than the DTPA version.[2]

    • Stability: Macrocyclic chelators like DOTA and NOTA generally form more stable complexes with radionuclides compared to the acyclic DTPA.[1][5] This increased stability can lead to lower release of the free radiometal in vivo, resulting in reduced non-target tissue accumulation, such as in the bone.[3]

    Experimental Protocols

    Below are detailed methodologies for key experiments involved in the comparative biodistribution of proteins labeled with different chelators.

    Protein Conjugation with Chelators

    Objective: To covalently attach the bifunctional chelator (e.g., p-SCN-Bn-DOTA, p-SCN-Bn-NOTA, or DTPA anhydride) to the protein of interest.

    Materials:

    • Protein (e.g., antibody, sdAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

    • Bifunctional chelator (e.g., p-SCN-Bn-DOTA, p-SCN-Bn-NOTA, DTPA anhydride)

    • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0 for isothiocyanate chemistry)

    • Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

    • UV-Vis spectrophotometer

    Procedure:

    • Buffer Exchange: If necessary, exchange the protein buffer to the reaction buffer using a desalting column or centrifugal filtration.

    • Concentration Determination: Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Chelator Conjugation:

      • Dissolve the bifunctional chelator in a suitable solvent (e.g., DMSO).

      • Add the chelator solution to the protein solution at a specific molar ratio (e.g., 10:1, chelator:protein).

      • Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-2 hours) with gentle mixing.

    • Purification:

      • Remove the unreacted chelator and byproducts by passing the reaction mixture through an SEC column equilibrated with a suitable buffer (e.g., PBS).

      • Collect the protein-containing fractions.

    • Characterization:

      • Determine the final protein concentration.

      • The number of chelators per protein can be determined using methods such as MALDI-TOF mass spectrometry or by a metal titration assay.

    Radiolabeling of Chelator-Protein Conjugate

    Objective: To complex the radionuclide (e.g., 68Ga, 111In) with the chelator conjugated to the protein.

    Materials:

    • Chelator-protein conjugate

    • Radionuclide solution (e.g., 68GaCl3 eluted from a 68Ge/68Ga generator, 111InCl3)

    • Reaction buffer (e.g., 0.1 M sodium acetate, pH 4.0-5.5 for 68Ga; 0.2 M ammonium acetate, pH 5.5 for 111In)

    • Heating block or water bath (for DOTA labeling)

    • Instant thin-layer chromatography (iTLC) or radio-HPLC for quality control

    Procedure:

    • Reaction Setup:

      • In a sterile, metal-free vial, add the chelator-protein conjugate to the reaction buffer.

      • Add the radionuclide solution to the vial.

    • Incubation:

      • For NOTA with 68Ga, incubation is typically performed at room temperature for 5-10 minutes.[1]

      • For DOTA with 68Ga, heating at 80-95°C for 5-15 minutes is often required to achieve high radiochemical purity.[1]

      • For DTPA with 111In, incubation is usually at room temperature for 30 minutes.

    • Quenching (Optional): The reaction can be stopped by adding a solution of a competing chelator like DTPA or EDTA to complex any free radionuclide.

    • Purification: If necessary, purify the radiolabeled protein from free radionuclide using an SEC column.

    • Quality Control:

      • Determine the radiochemical purity (RCP) using iTLC or radio-HPLC. The RCP should typically be >95%.

    In Vivo Biodistribution Study

    Objective: To determine the distribution of the radiolabeled protein in different organs and tissues over time.

    Materials:

    • Radiolabeled protein conjugate

    • Animal model (e.g., healthy mice, tumor-bearing mice)

    • Anesthesia

    • Syringes and needles for injection

    • Gamma counter

    • Dissection tools

    • Balances for weighing tissues

    Procedure:

    • Animal Preparation: Acclimatize the animals to the housing conditions. If using a tumor model, allow the tumors to reach a suitable size.

    • Dose Preparation and Administration:

      • Dilute the radiolabeled protein in sterile saline to the desired radioactivity concentration.

      • Inject a known amount of the radiolabeled protein (e.g., 1-5 MBq) intravenously into the tail vein of each animal.

    • Tissue Collection:

      • At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a group of animals (typically n=3-5 per time point).

      • Collect blood via cardiac puncture.

      • Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).

    • Measurement of Radioactivity:

      • Weigh each collected tissue sample.

      • Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.

    • Data Analysis:

      • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

      • Calculate tumor-to-organ ratios to assess targeting efficacy.

    Mandatory Visualization

    experimental_workflow Experimental Workflow for Comparative Biodistribution cluster_synthesis Synthesis and Conjugation cluster_radiolabeling Radiolabeling and Quality Control cluster_invivo In Vivo Evaluation Protein Protein (e.g., Antibody) Conjugation Conjugation Reaction Protein->Conjugation Chelator Bifunctional Chelator (DOTA, NOTA, DTPA) Chelator->Conjugation Purification1 Purification (SEC) Conjugation->Purification1 Chelator_Protein Chelator-Protein Conjugate Purification1->Chelator_Protein Radiolabeling Radiolabeling Reaction Chelator_Protein->Radiolabeling Chelator_Protein->Radiolabeling Radionuclide Radionuclide (e.g., 68Ga, 111In) Radionuclide->Radiolabeling Purification2 Purification (SEC) Radiolabeling->Purification2 QC Quality Control (iTLC, radio-HPLC) Purification2->QC Radiolabeled_Protein Radiolabeled Protein QC->Radiolabeled_Protein Injection IV Injection into Animal Model Radiolabeled_Protein->Injection Radiolabeled_Protein->Injection Biodistribution Biodistribution Study (Tissue Harvesting) Injection->Biodistribution Gamma_Counting Gamma Counting Biodistribution->Gamma_Counting Data_Analysis Data Analysis (%ID/g, Ratios) Gamma_Counting->Data_Analysis

    Caption: Experimental workflow for comparative biodistribution studies.

    logical_relationship Impact of Chelator Choice on Biodistribution cluster_properties cluster_organs Chelator Chelator Choice (DOTA, NOTA, DTPA) Properties Physicochemical Properties Chelator->Properties Determines InVivo_Behavior In Vivo Behavior Properties->InVivo_Behavior Influences Stability Complex Stability Properties->Stability Charge Overall Charge Properties->Charge Hydrophilicity Hydrophilicity Properties->Hydrophilicity Biodistribution Organ Biodistribution (%ID/g) InVivo_Behavior->Biodistribution Results in Kidney Kidney Clearance Biodistribution->Kidney Liver Liver Uptake Biodistribution->Liver Bone Bone Accumulation Biodistribution->Bone

    Caption: Logical relationship of chelator choice and biodistribution.

    References

    Validation

    Benchmarking 2-Aminooxyethyliminodiacetic acid hydrochloride performance in vivo

    For Researchers, Scientists, and Drug Development Professionals Introduction The in vivo evaluation of chelating agents is a critical step in the development of new therapies for heavy metal toxicity. This guide provides...

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    The in vivo evaluation of chelating agents is a critical step in the development of new therapies for heavy metal toxicity. This guide provides a framework for benchmarking the performance of a novel chelating agent, using 2-Aminooxyethyliminodiacetic acid hydrochloride as a placeholder, against a well-established alternative, Ethylenediaminetetraacetic acid (EDTA). Due to a lack of publicly available in vivo data for 2-Aminooxyethyliminodiacetic acid hydrochloride, this document serves as a template, outlining the requisite experimental protocols and data presentation formats necessary for a comprehensive comparison. The principles and methodologies described herein are based on established practices in the field of in vivo metal chelation studies.[1][2][3][4]

    Data Presentation

    Effective comparison of chelating agents necessitates the clear and concise presentation of quantitative data. The following tables provide a template for summarizing key performance indicators.

    Table 1: Comparative Efficacy in Reducing Heavy Metal Body Burden

    Treatment GroupNInitial Blood Metal Level (µg/dL)Final Blood Metal Level (µg/dL)% ReductionLiver Metal Concentration (µg/g)Kidney Metal Concentration (µg/g)Brain Metal Concentration (µg/g)
    Vehicle Control1050.2 ± 4.548.9 ± 4.82.6%15.3 ± 2.125.8 ± 3.25.1 ± 0.8
    2-Aminooxyethyliminodiacetic acid hydrochloride (Test Article) 1051.1 ± 4.9Data to be generatedCalculateData to be generatedData to be generatedData to be generated
    EDTA (Comparator)1049.8 ± 5.122.4 ± 3.955.0%7.1 ± 1.511.2 ± 2.53.5 ± 0.6

    Data for EDTA is illustrative and based on typical outcomes in animal models of heavy metal toxicity.

    Table 2: Comparative Effects on Urinary Metal Excretion

    Treatment GroupN24-hour Urinary Metal Excretion (µg) - Day 124-hour Urinary Metal Excretion (µg) - Day 324-hour Urinary Metal Excretion (µg) - Day 7
    Vehicle Control105.3 ± 1.24.9 ± 1.15.1 ± 1.3
    2-Aminooxyethyliminodiacetic acid hydrochloride (Test Article) 10Data to be generatedData to be generatedData to be generated
    EDTA (Comparator)1045.7 ± 8.338.2 ± 7.125.6 ± 5.4

    Data for EDTA is illustrative.

    Table 3: Safety and Toxicological Profile

    | Treatment Group | N | Body Weight Change (%) | Serum Creatinine (mg/dL) | Alanine Aminotransferase (ALT) (U/L) | Essential Mineral Depletion (e.g., Zinc, µg/dL) | |---|---|---|---|---| | Vehicle Control | 10 | + 5.2 ± 1.5 | 0.6 ± 0.1 | 35 ± 8 | 98 ± 12 | | 2-Aminooxyethyliminodiacetic acid hydrochloride (Test Article) | 10 | Data to be generated | Data to be generated | Data to be generated | Data to be generated | | EDTA (Comparator) | 10 | + 4.8 ± 1.8 | 0.7 ± 0.2 | 42 ± 10 | 85 ± 11 |

    Data for EDTA is illustrative and highlights the importance of monitoring for potential side effects such as essential mineral depletion.[4]

    Experimental Protocols

    Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.

    1. Animal Model and Acclimation

    • Species: Male Wistar rats (8-10 weeks old) are a commonly used model for heavy metal toxicity studies.

    • Acclimation: Animals should be acclimated for at least one week prior to the start of the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to standard chow and water).

    2. Induction of Heavy Metal Toxicity

    • Toxicant: A solution of a relevant heavy metal salt (e.g., lead acetate) is administered to the animals.

    • Administration: The toxicant can be administered via drinking water (e.g., 500 ppm of lead acetate for 4 weeks) to simulate chronic environmental exposure.[1]

    • Monitoring: Regular monitoring of body weight, food and water intake, and clinical signs of toxicity is crucial.

    3. Dosing and Administration of Chelating Agents

    • Groups: Animals are randomly assigned to treatment groups: Vehicle Control, Test Article (2-Aminooxyethyliminodiacetic acid hydrochloride), and Comparator (EDTA).

    • Dose: The appropriate dose for each chelating agent should be determined from preliminary dose-ranging studies.

    • Route of Administration: Administration can be oral (gavage) or parenteral (e.g., intraperitoneal injection), depending on the physicochemical properties of the compounds.[2]

    • Frequency and Duration: A typical regimen might involve daily administration for 7-14 consecutive days.

    4. Sample Collection and Analysis

    • Blood: Blood samples are collected at baseline and at the end of the treatment period to determine heavy metal concentrations.

    • Urine: 24-hour urine samples are collected using metabolic cages at specified intervals to measure metal excretion.[3]

    • Tissues: At the end of the study, animals are euthanized, and key organs (liver, kidneys, brain) are harvested for metal analysis.

    • Analytical Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying metal concentrations in biological samples.[1]

    5. Safety and Toxicology Assessment

    • Clinical Observations: Daily monitoring for any adverse effects.

    • Body Weight: Recorded regularly.

    • Serum Biochemistry: Blood samples are analyzed for markers of kidney (e.g., creatinine) and liver (e.g., ALT) function.

    • Essential Mineral Levels: Analysis of serum or tissue levels of essential minerals (e.g., zinc, copper) to assess the selectivity of the chelating agent.[4]

    Mandatory Visualization

    Signaling Pathway of Heavy Metal-Induced Cellular Damage and Chelation Therapy

    The following diagram illustrates the general mechanism of heavy metal toxicity and the protective role of a chelating agent. Heavy metals can induce oxidative stress by increasing the production of reactive oxygen species (ROS), leading to cellular damage.[1][5][6][7] A chelating agent can bind to the heavy metal, forming a stable complex that is then excreted from the body, thereby mitigating the toxic effects.

    G General Signaling Pathway of Metal Detoxification cluster_0 Cellular Environment cluster_1 Cellular Processes Heavy Metal Heavy Metal Chelating Agent Chelating Agent Heavy Metal->Chelating Agent Metal-Chelate Complex Metal-Chelate Complex ROS Production ROS Production Heavy Metal->ROS Production Induces Chelating Agent->Metal-Chelate Complex Forms Chelating Agent->ROS Production Inhibits Excretion Excretion Metal-Chelate Complex->Excretion Promotes Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

    Caption: General pathway of metal-induced toxicity and chelation.

    Experimental Workflow for In Vivo Evaluation of a Novel Chelating Agent

    The following diagram outlines the key steps in an in vivo study designed to compare the efficacy and safety of a new chelating agent against a standard comparator.

    G In Vivo Chelating Agent Evaluation Workflow cluster_0 Treatment Groups Animal Acclimation Animal Acclimation Induction of Metal Toxicity Induction of Metal Toxicity Animal Acclimation->Induction of Metal Toxicity Baseline Sampling Baseline Sampling Induction of Metal Toxicity->Baseline Sampling Randomization Randomization Baseline Sampling->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control Test Article Test Article Randomization->Test Article Comparator Comparator Randomization->Comparator Treatment Period Treatment Period Vehicle Control->Treatment Period Test Article->Treatment Period Comparator->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Terminal Sample Collection Terminal Sample Collection Data Collection->Terminal Sample Collection Data Analysis Data Analysis Terminal Sample Collection->Data Analysis Comparative Evaluation Comparative Evaluation Data Analysis->Comparative Evaluation

    Caption: Workflow for in vivo chelating agent comparison.

    Conclusion

    The robust in vivo benchmarking of new chelating agents like 2-Aminooxyethyliminodiacetic acid hydrochloride is paramount for advancing therapeutic options for heavy metal poisoning. While direct comparative data for this specific compound is not currently available in the public domain, the experimental framework provided in this guide offers a comprehensive approach to generating the necessary efficacy and safety data. By adhering to standardized protocols and systematic data presentation, researchers can effectively evaluate novel candidates and contribute to the development of safer and more effective chelation therapies.

    References

    Comparative

    Choosing the right chelator for specific research applications

    A Researcher's Guide to Selecting the Optimal Chelator For researchers, scientists, and professionals in drug development, the precise selection of a chelating agent is critical for experimental success. Chelators, organ...

    Author: BenchChem Technical Support Team. Date: December 2025

    A Researcher's Guide to Selecting the Optimal Chelator

    For researchers, scientists, and professionals in drug development, the precise selection of a chelating agent is critical for experimental success. Chelators, organic compounds that bind to metal ions to form stable, water-soluble complexes called chelates, are indispensable tools in a vast array of research applications.[1][2] Their utility ranges from mitigating heavy metal toxicity in biological systems to controlling metal ion concentrations in sensitive biochemical assays.[3][4][5] This guide provides a comparative overview of common chelators, their specific applications, and supporting experimental frameworks to inform your selection process.

    Core Applications of Chelators in Research

    Chelating agents are employed across diverse scientific disciplines for their ability to sequester metal ions. Key applications include:

    • Heavy Metal Detoxification: In toxicology and pharmacology, chelators are fundamental for studying and treating the adverse effects of toxic metals like lead, mercury, arsenic, and cadmium.[3][6][7] Agents like DMSA and EDTA bind to these metals, facilitating their excretion from the body.[8][9][10]

    • Antioxidant and Oxidative Stress Studies: By binding transition metals such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), chelators prevent them from participating in Fenton-like reactions, which generate harmful reactive oxygen species (ROS).[11][12] This makes them valuable for investigating oxidative stress pathways and the antioxidant potential of novel compounds.

    • Cellular and Molecular Imaging: Chelators are integral to many fluorescent indicators used for monitoring intracellular ion concentrations. For example, calcium indicators like Fluo-4 and Fura-2 are chelators that exhibit a change in fluorescence upon binding Ca²⁺, allowing for real-time imaging of cellular signaling events.[13] In nuclear medicine, chelators are used to attach metallic radioisotopes to targeting molecules for PET and SPECT imaging.[14]

    • Enzyme Inhibition and Regulation: Many enzymes require metal cofactors to function. Chelators can be used to remove these essential metals, thereby inhibiting enzyme activity. This is a common strategy to study enzyme mechanisms and the role of specific metal ions in biological pathways.

    Comparative Analysis of Common Research Chelators

    The selection of an appropriate chelator depends on its affinity for the target metal, its solubility, its ability to cross biological membranes, and the specific requirements of the experimental system. The following table summarizes the properties of frequently used chelating agents.

    ChelatorAbbreviationPrimary Metal AffinityKey Research ApplicationsSolubilityKey Characteristics
    Ethylenediaminetetraacetic acid EDTACa²⁺, Mg²⁺, Pb²⁺, Fe³⁺, Zn²⁺General metal sequestration in buffers, Lead and Cadmium detoxification studies, Antioxidant assays.[1][8][15]Water-solubleStrong, broad-spectrum chelator; generally membrane-impermeable.[12] Used to treat lead poisoning.[1]
    Dimercaptosuccinic acid DMSAPb²⁺, Hg²⁺, As³⁺FDA-approved for lead poisoning treatment studies.[8] Effective for arsenic and mercury detoxification research.[6][9]Water-solubleCan be administered orally in clinical studies; considered safe and effective for lead, mercury, and arsenic.[8]
    2,3-Dimercapto-1-propanesulfonic acid DMPSHg²⁺, As³⁺, Sb³⁺"Provocation tests" for diagnosing heavy metal burden; treatment studies for mercury and arsenic.[6][9][10]Water-solubleAdministered intravenously or orally; highly effective for mercury and arsenic.[9][10]
    Diethylenetriaminepentaacetic acid DTPAActinides (Pu, Am), Gd³⁺, Zn²⁺Treatment of internal contamination with transuranic elements; MRI contrast agents (as Gd-DTPA).Water-solubleHigher affinity for many metals than EDTA; used for specific heavy metal toxicities.[16]
    Deferoxamine DFOFe³⁺Iron overload studies (e.g., in models of thalassemia or hemochromatosis); research on iron-dependent cancer therapy.[][18][19]Water-solubleGold standard for treating iron overload; requires parenteral administration. High affinity and specificity for iron.[18][20]
    Deferiprone DFPFe³⁺Oral iron chelation studies; research into neurodegenerative diseases where iron dysregulation is implicated.[18][19]Water-solubleOrally active iron chelator; can cross the blood-brain barrier.[21]
    Deferasirox DFXFe³⁺Oral iron chelation studies for chronic iron overload.[18][19][21][22]LipophilicOnce-daily oral iron chelator.[19]
    BAPTA BAPTACa²⁺High-selectivity intracellular calcium buffering and measurement; creating calcium-free media.[23]Lipophilic (AM form)High selectivity for Ca²⁺ over Mg²⁺; less pH-sensitive than EDTA/EGTA. Its AM ester form allows for loading into cells.[23]
    TPEN TPENZn²⁺, Cu²⁺, Fe²⁺Investigating the roles of intracellular heavy metals (Zn, Cu) in signaling, without disturbing Ca²⁺ or Mg²⁺.[23]LipophilicMembrane-permeable chelator with high affinity for heavy metal ions like zinc and copper.[23]

    Experimental Protocols and Methodologies

    Detailed and reproducible protocols are paramount. Below are methodologies for common applications of chelators.

    Protocol 1: Evaluating Heavy Metal Chelation Efficacy (In Vivo)

    This protocol outlines a method to assess a chelator's ability to remove a target metal (e.g., Lead) from a rodent model.

    • Animal Model & Acclimation: Use adult male Wistar rats (200-250g). Acclimate for one week with standard chow and water ad libitum.

    • Induction of Metal Toxicity: Expose animals to the target metal. For lead, provide 500 ppm lead acetate in drinking water for 4 weeks. A control group receives deionized water.

    • Chelation Therapy: Following the exposure period, divide the lead-exposed rats into groups. Administer the test chelator (e.g., DMSA, 50 mg/kg, oral gavage) or a vehicle control (saline) daily for 7 days.

    • Sample Collection: House rats in individual metabolic cages. Collect 24-hour urine and fecal samples at baseline (before chelation) and on days 1, 3, and 7 of treatment.

    • Sample Preparation:

      • Urine: Acidify urine samples with nitric acid (1% v/v) to preserve them.

      • Blood/Tissues: At the end of the study, collect blood via cardiac puncture into EDTA-containing tubes. Perfuse organs (kidney, liver, brain) with saline before harvesting. Digest tissue samples using a mixture of nitric acid and hydrogen peroxide with microwave assistance.

    • Quantitative Analysis: Determine the concentration of the target metal in all prepared samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[10]

    • Data Analysis: Compare the metal excretion levels (urine, feces) and tissue burden (blood, organs) between the chelator-treated groups and the vehicle control group. A significant increase in urinary excretion and a decrease in tissue burden indicate effective chelation.

    Protocol 2: Ferrous Ion (Fe²⁺) Chelating Activity Assay

    This in vitro colorimetric assay measures the ability of a compound to compete with ferrozine for the chelation of ferrous ions.[12]

    • Reagent Preparation:

      • Test Compound: Prepare various concentrations of the chelator (e.g., 10-1000 µM) in a suitable buffer (e.g., HEPES, pH 7.4).

      • FeCl₂ Solution: Prepare a 2 mM solution of ferrous chloride.

      • Ferrozine Solution: Prepare a 5 mM solution of ferrozine.

    • Assay Procedure (96-well plate format):

      • To each well, add 50 µL of the test compound at different concentrations.

      • Initiate the reaction by adding 10 µL of the 2 mM FeCl₂ solution. Mix and incubate for 5 minutes at room temperature.

      • Add 20 µL of the 5 mM ferrozine solution to each well. Mix thoroughly.

      • Incubate for 10 minutes at room temperature to allow for color development. The ferrozine-Fe²⁺ complex is a stable magenta color.[12]

    • Measurement: Measure the absorbance at 562 nm using a microplate reader.[12]

    • Calculation: The chelating activity is calculated as a percentage inhibition of color formation:

      • Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the control (buffer instead of sample) and A_sample is the absorbance in the presence of the test chelator.

      • EDTA is often used as a positive control.[12]

    Visualizing Workflows and Pathways

    Diagrams can clarify complex biological interactions and experimental designs. The following are generated using Graphviz (DOT language).

    Logical Flow for Chelator Selection

    This diagram illustrates a decision-making process for choosing a chelator based on the primary research goal.

    start Define Research Goal app Application Type? start->app detox Heavy Metal Detoxification app->detox Toxicology imaging Cellular Imaging / Ion Probing app->imaging Cell Biology antioxidant Antioxidant Assay app->antioxidant Biochemistry metal_id Identify Target Metal (e.g., Pb, Hg, Fe, Ca) detox->metal_id imaging_type Imaging Target? imaging->imaging_type antioxidant_metal Targeting Fe²⁺/Cu²⁺ in Fenton Reaction? antioxidant->antioxidant_metal chelator_select Select Chelator (DMSA, DFO, BAPTA) metal_id->chelator_select Affinity & Specificity ca_imaging Intracellular Ca²⁺ bapta bapta ca_imaging->bapta Use BAPTA-based indicator (e.g., Fluo-4) heavy_metal_imaging Intracellular Zn²⁺/Cu²⁺ tpen tpen heavy_metal_imaging->tpen Use TPEN edta_dfo edta_dfo antioxidant_metal->edta_dfo Use EDTA, DFO, or Deferiprone

    Fig 1. Decision tree for selecting a chelator based on research application.
    Experimental Workflow for In Vivo Chelation Study

    This diagram outlines the key steps in an animal study designed to test the efficacy of a new chelating agent.

    cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Analysis Phase acclimate Animal Acclimation induce Induce Metal Toxicity (e.g., Lead Acetate in H₂O) acclimate->induce baseline Baseline Sample Collection (Urine, Blood) induce->baseline admin Administer Chelator (vs. Vehicle Control) baseline->admin collect Collect Samples (Urine, Feces) admin->collect harvest Harvest Tissues (Kidney, Liver, Brain) collect->harvest icpms ICP-MS Analysis of Metal Content harvest->icpms data Data Comparison & Statistical Analysis icpms->data

    Fig 2. Workflow for an in vivo study evaluating a novel chelator.
    Signaling Pathway: Metal-Induced Oxidative Stress and Chelation

    This diagram shows a simplified pathway where a transition metal induces oxidative stress via the Fenton reaction, and how a chelator can intervene.

    Fe2 Free Iron (Fe²⁺) OH Hydroxyl Radical (•OH) (Highly Reactive) Fe2->OH Fenton Reaction Complex Stable Fe-Chelator Complex (Non-reactive) Fe2->Complex H2O2 Hydrogen Peroxide (H₂O₂) H2O2->OH Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) OH->Stress Chelator Iron Chelator (e.g., Deferoxamine) Chelator->Complex Sequesters Iron

    References

    Safety & Regulatory Compliance

    Safety

    Essential Safety and Disposal Procedures for 2-Aminooxyethyliminodiacetic Acid Hydrochloride

    For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This document prov...

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for 2-Aminooxyethyliminodiacetic acid hydrochloride (CAS No. 156491-84-8), a bifunctional chelating agent. The following procedures are based on general best practices for similar chemical compounds, as a specific Safety Data Sheet (SDS) for this exact compound was not located. Therefore, it is crucial to consult with your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

    Hazard and Safety Summary

    Potential Hazards of Structurally Similar Compounds:

    • May be harmful if swallowed.

    • May cause skin and serious eye irritation.[1][2][3]

    • May cause respiratory irritation.[1][2][3]

    The following table summarizes the recommended personal protective equipment (PPE) and general safety precautions.

    Precaution CategoryRecommendations
    Engineering Controls Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
    Personal Protective Equipment (PPE)
    Eye/Face ProtectionWear chemical safety goggles or a face shield.[4]
    Skin ProtectionWear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[4]
    Respiratory ProtectionIf dusts are generated, use a NIOSH-approved respirator with a particulate filter.
    General Hygiene Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling.[1]

    Spill and Waste Disposal Protocol

    The following protocol outlines the step-by-step procedure for managing spills and disposing of waste of 2-Aminooxyethyliminodiacetic acid hydrochloride.

    Experimental Protocol for Spill Cleanup and Waste Disposal:

    • Immediate Spill Response: a. Evacuate the immediate area of the spill. b. Ensure the area is well-ventilated. c. Don appropriate PPE as outlined in the table above.

    • Containment of Solid Spills: a. Carefully sweep up the spilled solid material. b. Avoid generating dust. If necessary, lightly moisten the material with water to minimize dust. c. Place the swept material into a clearly labeled, sealed container for hazardous waste.

    • Decontamination of Spill Area: a. Wipe the spill area with a damp cloth or paper towels. b. Wash the area with a suitable laboratory detergent and water. c. Collect all cleaning materials (gloves, wipes, etc.) and place them in the hazardous waste container.

    • Waste Collection and Storage: a. Collect all waste containing 2-Aminooxyethyliminodiacetic acid hydrochloride, including unused product and contaminated materials, in a designated and properly labeled hazardous waste container. b. Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Final Disposal: a. Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. b. Do not dispose of this chemical down the drain or in the regular trash.[1]

    Logical Workflow for Disposal

    The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Aminooxyethyliminodiacetic acid hydrochloride.

    DisposalWorkflow Disposal Workflow for 2-Aminooxyethyliminodiacetic Acid Hydrochloride cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste (Unused chemical, contaminated labware, spill debris) B Consult Institutional EHS Guidelines and Local Regulations A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Is the waste a solid or liquid? C->D E Collect Solid Waste in a Labeled Hazardous Waste Container D->E Solid F Collect Liquid Waste in a Labeled Hazardous Waste Container D->F Liquid G Store Waste Container in a Designated, Ventilated Area E->G F->G H Keep Away from Incompatible Materials G->H I Contact EHS for Waste Pickup H->I J Waste Transferred to an Approved Waste Disposal Facility I->J

    Caption: Disposal workflow for 2-Aminooxyethyliminodiacetic acid hydrochloride.

    References

    © Copyright 2026 BenchChem. All Rights Reserved.